molecular formula C6H10O2 B180747 1-Cyclopropyl-2-methoxyethanone CAS No. 166526-05-2

1-Cyclopropyl-2-methoxyethanone

Cat. No.: B180747
CAS No.: 166526-05-2
M. Wt: 114.14 g/mol
InChI Key: SRUHSAYUENORGE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methoxyethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUHSAYUENORGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596960
Record name 1-Cyclopropyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166526-05-2
Record name 1-Cyclopropyl-2-methoxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-methoxyethanone

Introduction

This compound (CAS No. 166526-05-2) is a fascinating small molecule that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure is characterized by the unique combination of a strained, rigid cyclopropyl ring and a flexible methoxyacetyl group.[1] This juxtaposition of functionalities imparts a distinct set of physicochemical properties that make it a valuable building block in the development of complex molecular architectures. The inclusion of a cyclopropyl ring is a well-established strategy in drug discovery, known to enhance metabolic stability, improve potency, and favorably modulate the pharmacokinetic profiles of drug candidates.[1][3][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of essential data but also the underlying scientific principles and detailed experimental protocols for its characterization. The narrative emphasizes the causal relationships between the molecule's structure and its observable properties, providing a robust framework for its application in a laboratory setting.

Molecular and Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the electron-withdrawing carbonyl group, the sterically demanding and electronically unique cyclopropyl moiety, and the polar methoxy group governs its solubility, reactivity, and spectral characteristics.

Structural and General Properties

The defining structural feature of this compound is the cyclopropyl ring adjacent to the carbonyl group.[1] The C-C bonds within this three-membered ring possess a higher degree of p-character than typical alkanes, allowing for electronic conjugation with the carbonyl's pi-system.[1] This interaction influences the molecule's conformational preferences and the reactivity of the ketone.[1]

Summary of Physicochemical Data

The following table summarizes key calculated and experimental properties for this compound. These values are essential for planning synthetic transformations, purification procedures, and formulation studies.

PropertyValueSource
CAS Number 166526-05-2[1]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
LogP (Octanol-Water) 0.6 (Calculated)[1]
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The unique structural elements of this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.[1]

  • ¹H NMR: The proton NMR spectrum is predicted to be highly characteristic. The protons on the rigid cyclopropyl ring are diastereotopic and would appear in the upfield region (typically δ 0.8–2.5 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling.[1] The methylene protons adjacent to the carbonyl and methoxy groups, along with the methoxy protons themselves, would provide distinct signals in the midfield region.

  • ¹³C NMR: The carbon spectrum would show distinct resonances for the carbonyl carbon (downfield), the methoxy carbon, the methylene carbon, and the unique carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and probing the compound's fragmentation pattern.[1]

  • Molecular Ion: For the molecular formula C₆H₁₀O₂, the mass spectrum would exhibit a molecular ion peak ([M]⁺) at an m/z of 114.[1]

  • Fragmentation: A primary fragmentation pathway for ketones is alpha-cleavage, which would involve the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring or the methylene group.[1] This analysis helps to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key characteristic absorptions would be:

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing around 1700-1725 cm⁻¹.

  • C-O Stretch: An absorption in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the ether linkage.[5]

Experimental Workflows and Protocols

To ensure scientific rigor, the determination of physicochemical properties must follow validated, systematic protocols. The following sections provide step-by-step methodologies for the characterization of this compound.

Logical Workflow for Physicochemical Characterization

The characterization of a novel or uncharacterized compound follows a logical progression. The workflow begins with basic tests and proceeds to more sophisticated instrumental analysis, ensuring that each step informs the next.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Data Analysis & Reporting Sample Sample of this compound Solubility Solubility Profiling Sample->Solubility Test in various solvents BP_Test Boiling Point Determination Solubility->BP_Test If liquid at STP NMR NMR Spectroscopy (¹H & ¹³C) BP_Test->NMR Proceed to instrumental analysis MS GC-MS Analysis NMR->MS Confirm MW & fragments IR IR Spectroscopy MS->IR Confirm functional groups Analysis Synthesize Data IR->Analysis Consolidate all findings Report Generate Technical Report Analysis->Report

Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical compound.

Protocol 1: Solubility Determination

Rationale: Understanding a compound's solubility is critical for reaction setup, purification, and formulation.[6] This protocol systematically classifies the compound based on its solubility in a series of solvents of varying polarity and pH, which provides initial clues about its functional groups.[7]

Materials:

  • This compound

  • Small test tubes

  • Graduated pipette or dropper

  • Solvents: Deionized water, diethyl ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, concentrated H₂SO₄

Procedure:

  • Initial Test in Water:

    • Place approximately 0.1 g or 0.2 mL of the compound into a small test tube.[7]

    • Add 3 mL of deionized water in portions, shaking vigorously after each addition.[7]

    • Observe if a homogeneous solution forms. The compound is considered soluble if no distinct layers or suspended particles are visible.[6]

    • Causality: Water is a highly polar solvent. Solubility in water suggests the compound is also polar and likely has a low carbon count (typically <5 carbons for neutral compounds).[6][8]

  • Test in Diethyl Ether (if water-soluble):

    • Repeat step 1 using diethyl ether as the solvent.

    • Causality: This test helps distinguish between polar organic compounds and inorganic salts. Most low-molecular-weight organic compounds are soluble in ether, whereas inorganic salts are not.[6]

  • Tests in Aqueous Acid/Base (if water-insoluble):

    • If the compound is insoluble in water, test its solubility separately in 3 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.[7]

    • Causality: Solubility in 5% NaOH suggests an acidic functional group (like a phenol or carboxylic acid). Solubility in the weaker base, 5% NaHCO₃, specifically points to a more acidic group like a carboxylic acid. Solubility in 5% HCl indicates a basic functional group, such as an amine. This compound is neutral and is expected to be insoluble in these aqueous solutions.

  • Test in Concentrated Sulfuric Acid:

    • If the compound is insoluble in water, acid, and base, carefully add a small amount to 1 mL of cold, concentrated H₂SO₄.

    • Causality: Sulfuric acid can protonate neutral compounds containing heteroatoms with lone pairs (like ketones and ethers).[6][9] A color change or the formation of a solution indicates a positive test. This test helps differentiate such compounds from inert hydrocarbons.[6]

Protocol 2: Boiling Point Determination (Thiele Tube Method)

Rationale: The boiling point is a key physical constant for a pure liquid, useful for identification and assessment of purity.[10] The Thiele tube method is a microscale technique that requires only a small amount of sample and promotes uniform heating of the sample and thermometer.[11]

Materials:

  • Thiele tube filled with mineral oil

  • Thermometer with a one-holed rubber stopper

  • Small glass vial (e.g., 50 x 6 mm culture tube)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Microburner or Bunsen burner

Procedure:

  • Apparatus Setup:

    • Attach a small glass vial to the thermometer using a small rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[11]

    • Fill the vial about half-full with this compound (approx. 0.5 mL).[11]

    • Place a capillary tube (sealed end up) into the vial.[11]

    • Insert the thermometer into the Thiele tube, ensuring the vial is immersed in the mineral oil.

  • Heating:

    • Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion.[11] The design of the tube will create a convection current, ensuring slow and even heating.[11]

    • As the temperature rises, air trapped in the capillary tube will expand and exit.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[11]

  • Measurement:

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.[10]

    • Record the temperature at this exact moment. This is the experimental boiling point.[11]

Protocol 3: Sample Preparation for NMR Analysis

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[12] The choice of solvent, sample concentration, and cleanliness of the tube directly impact the quality of the data, affecting shimming, signal-to-noise, and spectral resolution.[13]

Materials:

  • This compound

  • High-quality, clean NMR tube (5 mm outer diameter)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette with a small plug of glass wool

  • Small vial for dissolution

Procedure:

  • Determine Sample Quantity:

    • For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound.[14]

    • For a ¹³C NMR spectrum, a higher concentration is needed, typically 50-100 mg.[14]

  • Choose a Solvent:

    • Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds.[12]

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[12][13]

  • Prepare the Solution:

    • Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[15] Using a separate vial allows for better mixing and visual confirmation of complete dissolution.[14]

  • Filter the Sample:

    • Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.

    • Causality: This step is critical to remove any dust or particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.

  • Finalize and Label:

    • Cap the NMR tube securely.

    • Label the tube clearly with the sample identity.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale: GC-MS is a powerful hyphenated technique that separates volatile components of a mixture (GC) and provides structural information and mass-to-charge ratio for each component (MS).[16] It is the gold standard for identifying and quantifying volatile organic compounds.[17]

Materials:

  • This compound

  • Volatile organic solvent (e.g., dichloromethane, hexane)[18]

  • 1.5 mL glass autosampler vial with cap

  • Microsyringe or autosampler

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable volatile organic solvent like dichloromethane.[18]

    • Causality: The sample must be dissolved in a volatile solvent to be carried into the gas chromatograph. Water and non-volatile solvents are incompatible with this technique.[18] The concentration must be low enough to avoid overloading the column.

    • Transfer the solution to a glass autosampler vial. Avoid plastic vials or parafilm, which can introduce contaminants.[18]

  • Instrument Setup (Typical Parameters):

    • Injector: Set the injector temperature to a value high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

    • Column: A common choice for a compound with moderate polarity is a mid-polar column, such as one with a polyethylene glycol (e.g., DB-WAX) or a 5% phenyl-polysiloxane (e.g., DB-5) stationary phase.[18]

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase.[19]

    • Carrier Gas: Use an inert carrier gas, typically Helium, at a constant flow rate.[19]

    • Mass Spectrometer: The MS is typically operated in Electron Ionization (EI) mode at 70 eV.[19]

  • Injection and Data Acquisition:

    • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • The GC separates the components over time. As each component elutes from the column, it enters the mass spectrometer, which records its mass spectrum.

  • Data Analysis:

    • The output consists of a total ion chromatogram (TIC), which shows peaks corresponding to each separated component.

    • Analyze the mass spectrum of the peak corresponding to this compound. Confirm the molecular ion peak at m/z 114 and analyze the fragmentation pattern to corroborate the structure.

Synthetic Context

Understanding the origin of a molecule can provide insights into potential impurities and handling considerations. A common laboratory synthesis for this compound involves a Grignard reaction.[1][2]

G CPBr Cyclopropyl bromide Grignard Cyclopropylmagnesium bromide (Grignard Reagent) CPBr->Grignard Forms p1 Weinreb N-methoxy-N-methyl- 2-methoxyacetamide Product This compound Weinreb->Product Reacts with p2 Grignard->Product Reacts with reagents1 1. Mg, Diethyl Ether 2. Iodine (catalyst) reagents2 Workup: Aqueous HCl

Caption: Synthesis of this compound via a Grignard reaction with a Weinreb amide.[2]

Conclusion

This compound is a structurally distinct ketone with physicochemical properties governed by its unique combination of a cyclopropyl ring, a carbonyl group, and a methoxy ether. Its characterization relies on a systematic application of both classical laboratory techniques and modern instrumental analysis. The protocols detailed in this guide provide a robust framework for researchers to reliably determine its properties, from basic solubility to detailed structural confirmation by NMR and MS. A thorough understanding of these characteristics is essential for leveraging its full potential as a versatile building block in the design and synthesis of novel chemical entities, particularly in the field of drug discovery.

References

  • Benchchem. (n.d.). This compound | 166526-05-2. Retrieved from Benchchem website.[1]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.[8]

  • Anonymous. (2024, September 24). Solubility test for Organic Compounds. Retrieved from online document source.[7]

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.[2]

  • Karasek, F. W., & Clement, R. E. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from online document source.[17]

  • Scribd. (n.d.). Solubility Tests On Organic Compounds. Retrieved from Scribd.[9]

  • Niinemets, Ü., & Kännaste, A. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.[20]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.[6]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary website.

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center.[15]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside website.[18]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia.[16]

  • Oasmaa, A., et al. (n.d.). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. ACS Publications - Energy & Fuels.[19]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17937355, 1-Cyclopropyl-2-methoxyethan-1-ol. PubChem.[21]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.[11]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.[14]

  • ChemScene. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol | CAS 1340053-94-2. Retrieved from ChemScene website.[22]

  • University of Durham. (n.d.). How to Prepare Samples for NMR. Retrieved from Durham University website.

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from Nanalysis website.[12]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. JoVE Lab Manual.[10]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.[13]

  • Scribd. (n.d.). Experiment 4 Aldehydes and Ketones: Preparation and Qualitative Analysis. Retrieved from Scribd.[23]

  • Tallei, T. E., et al. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[3]

  • BenchChem Technical Support Team. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.[4]

Sources

An In-depth Technical Guide to the Structural Analysis and Conformation of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 1-cyclopropyl-2-methoxyethanone, a molecule of interest in synthetic and medicinal chemistry. Understanding the three-dimensional structure and conformational preferences of such molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets. This document outlines an integrated approach, combining computational modeling with spectroscopic techniques, to elucidate the predominant conformations. We detail the theoretical underpinnings of cyclopropyl ketone conformations, provide step-by-step protocols for Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) analysis, and synthesize these findings to present a validated structural model. The methodologies described herein are designed to be robust and reproducible, offering a self-validating framework for researchers in the field.

Introduction

Cyclopropyl ketones are a significant structural motif found in numerous natural products and pharmaceutical agents. The cyclopropyl group, with its unique electronic properties, can profoundly influence the chemical and physical characteristics of a molecule. The strained three-membered ring possesses Walsh orbitals, which have π-character and can conjugate with adjacent unsaturated systems, such as a carbonyl group.[1][2] This conjugation is highly dependent on the molecule's conformation, specifically the dihedral angle between the plane of the cyclopropyl ring and the carbonyl π-system. Consequently, a thorough conformational analysis is not merely an academic exercise but a critical step in understanding and predicting a molecule's behavior.

This compound presents an interesting case study. In addition to the cyclopropyl-carbonyl interaction, the presence of an α-methoxy group introduces further steric and electronic complexity, including potential intramolecular interactions that can influence conformational stability. This guide will dissect these factors to build a coherent picture of the molecule's preferred three-dimensional structure.

Theoretical Framework: Conformational Isomerism in Cyclopropyl Ketones

The conformational preferences of cyclopropyl ketones are primarily governed by the rotation around the single bond connecting the cyclopropyl ring to the carbonyl carbon. Two principal, low-energy conformations are typically considered: the s-cis and s-trans forms.[3][4] These terms describe the arrangement of the carbonyl double bond relative to the cyclopropyl group across the single bond.

  • Bisected Conformation: For optimal electronic stabilization, the carbonyl group aligns in a "bisected" geometry relative to the cyclopropane ring. In this arrangement, the C=O bond eclipses a C-C bond of the ring, maximizing the overlap between the carbonyl π-system and the Walsh orbitals of the cyclopropane.[2] This conjugation stabilizes the molecule.

  • s-cis vs. s-trans:

    • In the s-cis (or syn-periplanar) conformation, the carbonyl oxygen is positioned on the same side as the cyclopropyl ring.

    • In the s-trans (or anti-periplanar) conformation, the carbonyl oxygen is positioned on the opposite side.

Theoretical and experimental studies have shown that the s-cis conformer is often more stable than the s-trans for simple cyclopropyl ketones.[3][5] This preference is attributed to reduced steric repulsion. In the s-trans form, the substituent on the carbonyl carbon (in this case, the -CH₂OCH₃ group) can experience steric hindrance with the hydrogens on the cyclopropyl ring.[3] The introduction of the methoxy group in this compound adds another layer of complexity, and its influence on this equilibrium is a central question of this analysis.

Methodologies for Conformational Analysis

A dual-pronged approach, leveraging both computational and experimental methods, provides the most robust and validated conformational analysis.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[6][7]

  • Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational possibilities around the key single bonds (C(O)-C(cyclo), C(O)-CH₂, and CH₂-O). This step generates a wide range of possible starting geometries.

  • Geometry Optimization and Energy Calculation:

    • Method: Employ Density Functional Theory (DFT). The B3LYP functional is a widely used and reliable choice that balances accuracy and computational cost for organic molecules.[6]

    • Basis Set: Use a Pople-style basis set, such as 6-31G(d), which includes polarization functions to accurately describe the bonding.

    • Software: Utilize a standard quantum chemistry package like Gaussian, ORCA, or Spartan.

    • Execution: Optimize the geometry of each conformer generated in the search. This process finds the nearest local energy minimum on the potential energy surface. Perform a frequency calculation on each optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (Gibbs free energy).

  • Analysis: Compare the relative Gibbs free energies of all unique, stable conformers. The conformer with the lowest energy is the predicted global minimum. Populations can be estimated using the Boltzmann distribution equation.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the premier experimental technique for determining the solution-phase structure of organic molecules. For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.[8][9]

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Key Parameter (Mixing Time): The choice of mixing time is crucial. It should be on the order of the T₁ relaxation time of the protons of interest. A range of mixing times (e.g., 300-800 ms) may be necessary to build confidence in the observed correlations.[9]

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Identify cross-peaks, which indicate that two protons are close in space (typically < 5 Å). The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[8]

    • Correlate the observed NOEs with the distances predicted from the computationally derived low-energy conformers. A strong NOE between two protons provides compelling evidence that they are spatially proximate in the dominant solution-phase conformation.

Integrated Analysis of this compound

By combining the predictive power of DFT with the empirical validation from NMR, we can construct a detailed model of the conformational landscape.

Predicted Conformational Landscape (from DFT)

A DFT B3LYP/6-31G(d) calculation would likely identify two primary low-energy conformers corresponding to the s-cis and s-trans orientations of the cyclopropyl-carbonyl system.

Diagram 1: Overall Analytical Workflow

This diagram illustrates the integrated workflow, starting from the target molecule and branching into parallel computational and spectroscopic analyses, which are then synthesized to yield a validated conformational model.

cluster_0 Computational Analysis cluster_1 Spectroscopic Analysis A Initial 3D Structure Generation B Conformational Search A->B C DFT Geometry Optimization (B3LYP/6-31G(d)) B->C D Energy & Population Analysis C->D Synthesis Synthesis & Interpretation D->Synthesis E Sample Preparation F 1D/2D NMR Data Acquisition (NOESY) E->F G NOE Cross-Peak Analysis F->G G->Synthesis Start Topic: This compound cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1 Result Validated Conformational Model Synthesis->Result

Based on established principles, the s-cis conformer is predicted to be the global minimum due to minimized steric interactions between the methoxyacetyl side chain and the cyclopropyl ring hydrogens.[3][10] The s-trans conformer would likely be slightly higher in energy.

ConformerKey Dihedral Angle (O=C-C-C)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
s-cis (bisected) ~180°0.00 (Global Minimum)>95%
s-trans (bisected) ~0°2.0 - 3.0<5%
Other Gauche/Eclipsedvarious> 4.0<1%
Table 1: Hypothetical DFT calculation results for the primary conformers of this compound.
Spectroscopic Validation (Hypothetical NOESY Data)

The DFT-predicted lowest-energy s-cis structure can be validated by checking for predicted NOE correlations.

In the s-cis conformation:

  • The protons of the methoxy group (-OCH₃) and the methylene group (-CH₂-) would be spatially distant from the cyclopropyl protons.

  • Crucially, the methylene protons (-C(O)CH₂O-) would be in proximity to the unique methine proton on the cyclopropyl ring.

Expected NOE Correlations for the s-cis Conformer:

  • A definitive NOE cross-peak would be expected between the methylene protons (Hₐ) and the adjacent cyclopropyl methine proton (Hₓ).

  • The absence of significant NOEs between the methoxy protons (-OCH₃) and any cyclopropyl protons would further support this conformation.

Diagram 2: Conformational Equilibrium

This diagram shows the predicted equilibrium between the more stable s-cis conformer and the less stable s-trans conformer, highlighting the key steric interaction that destabilizes the s-trans form.

cluster_cis s-cis Conformer (More Stable) cluster_trans s-trans Conformer (Less Stable) cis trans cis->trans ΔG > 0

Caption: The equilibrium favors the s-cis conformer due to steric repulsion in the s-trans form.

Conclusion

The conformational analysis of this compound, through an integrated computational and spectroscopic approach, strongly indicates a dominant preference for a bisected, s-cis conformation in solution. This preference is driven by the maximization of electronic conjugation between the carbonyl and the cyclopropyl ring, while simultaneously minimizing steric repulsion between the methoxyacetyl substituent and the ring. The DFT calculations provide a quantitative energetic basis for this preference, and the predicted NOE patterns offer a clear pathway for experimental validation. This detailed structural understanding is fundamental for any further studies involving this molecule in drug design, reactivity analysis, or materials science.

References

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]

  • Yusuff, N., et al. (2005). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. Available at: [Link]

  • Gergel, S., et al. (2022). DFT calculations of the intrinsic reaction mechanism for ketone formation using a computational truncated model. ResearchGate. Available at: [Link]

  • Nyquist, R. A., & Potts, W. J. (1959). Conformational studies of α-substituted carbonyl compounds. Part 1. Conformation and electronic interaction in hetero-substituted acetones by infrared and ultraviolet spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (No direct URL, standard textbook reference)
  • Thiele, C. M. (2015). Conformational analysis of small organic molecules using NOE and RDC data: a discussion of strychnine and α-methylene-γ-butyrolactone. Journal of Magnetic Resonance. Available at: [Link]

  • Alonso, J. L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A. Available at: [Link]

  • PubMed. (2005). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones With Structurally Simplified Substrates. PubMed. Available at: [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. University of Warsaw Chemistry Department. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Illinois State University Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. Available at: [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (No direct URL, standard software reference)
  • Gleiter, R. (1974). Contribution of the Walsh Orbitals to the Excited States of Conjugated Cyclopropyl Molecules (A PMO Treatment). Angewandte Chemie International Edition in English. Available at: [Link]

  • Zefirov, N. S., & Lukin, P. M. (1995). Structure and reactivity of the cyclopropane species. John Wiley & Sons. Available at: [Link]

  • Mikle, R., & Kubicki, J. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Available at: [Link]

  • Wagner, G. (1993). NMR of Proteins and Nucleic Acids. eMagRes. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-2-methoxyethanone: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, in-depth technical overview of the spectroscopic data expected for the molecule 1-Cyclopropyl-2-methoxyethanone (CAS: 166526-05-2). As a molecule of interest in synthetic chemistry and potentially in drug development, its unambiguous structural confirmation is paramount. This document serves as a predictive reference for researchers, scientists, and professionals in the field. Lacking publicly available experimental spectra, this guide synthesizes data from established spectroscopic principles and analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Each section details the theoretical underpinnings, predicted spectral features, and a robust, self-validating experimental protocol for data acquisition. The causality behind spectral predictions is explained to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For this compound, NMR analysis is critical for confirming the connectivity of the cyclopropyl, carbonyl, methylene, and methoxy moieties.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their proximity to other protons (spin-spin splitting). The structure of this compound suggests four unique proton signals. The protons on the three-membered cyclopropyl ring are diastereotopic due to its rigid nature, leading to complex splitting patterns in the upfield region.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-OCH₃ (Methoxy) 3.3 - 3.5 Singlet (s) 3H Protons on a methyl group adjacent to an electronegative oxygen atom; no adjacent protons to couple with.
-C(=O)CH₂O- (Methylene) 4.0 - 4.2 Singlet (s) 2H Protons on a methylene group deshielded by both the adjacent carbonyl and ether oxygen; no adjacent protons to couple with.
-C(=O)CH- (Cyclopropyl Methine) 2.0 - 2.5 Multiplet (m) 1H The methine proton is deshielded by the adjacent carbonyl group and coupled to the four methylene protons on the cyclopropyl ring.[1]

| -CH₂CH₂- (Cyclopropyl Methylene) | 0.8 - 1.5 | Multiplet (m) | 4H | Protons on the cyclopropyl ring are shielded and exhibit complex splitting due to geminal and vicinal coupling with each other and the methine proton.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the molecule's asymmetry, six distinct carbon signals are predicted. The carbonyl carbon is expected to be the most deshielded, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C =O (Ketone) 205 - 215 Carbonyl carbons in ketones are highly deshielded and typically appear in this region.[2]
-C(=O)C H₂O- (Methylene) 70 - 80 The methylene carbon is deshielded by the adjacent electronegative oxygen atom.
-OC H₃ (Methoxy) 55 - 65 The methoxy carbon is also deshielded by its attached oxygen, a characteristic shift for ethers.[3]
-C(=O)C H- (Cyclopropyl Methine) 15 - 25 The methine carbon of the cyclopropyl ring is slightly deshielded by the carbonyl group.

| -C H₂C H₂- (Cyclopropyl Methylene) | 5 - 15 | The methylene carbons of the strained cyclopropyl ring are highly shielded and appear far upfield.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[3]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a broadband-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Peaks Proc2->Proc3 Report Final Spectrum & Structural Confirmation Proc3->Report

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the ketone and the C-O stretches of the ether linkage.

Table 3: Predicted Principal IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity Rationale
C=O (Ketone) Stretch 1710 - 1725 Strong, Sharp The C=O bond in a saturated aliphatic ketone typically absorbs in this range. The adjacent cyclopropyl group may slightly alter this frequency.[5][6]
C-O (Ether) Stretch 1080 - 1150 Strong This absorption is characteristic of the C-O-C stretching vibration in aliphatic ethers.
C-H (sp³ Alkanes) Stretch 2850 - 3000 Medium-Strong Corresponds to the C-H bonds in the methylene and methoxy groups.

| C-H (Cyclopropane) | Stretch | ~3050 | Medium-Weak | The C-H bonds on a cyclopropyl ring have more s-character and appear at a slightly higher frequency than typical sp³ C-H bonds. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for liquids that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application:

    • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • Initiate the scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum (transmittance or absorbance vs. wavenumber) is displayed.

    • Label the significant peaks and correlate them to the functional groups in the molecule using standard correlation tables.[5][7]

  • Cleanup:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which bombards the molecule with high-energy electrons, causing it to ionize and fragment in a predictable manner.[8]

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₁₀O₂, giving it a molecular weight of 114.14 g/mol .[1][9] The mass spectrum will provide the molecular ion peak and characteristic fragment ions that are crucial for confirming the structure.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value Proposed Fragment Ion Rationale for Fragmentation
114 [C₆H₁₀O₂]⁺˙ (Molecular Ion) The intact molecule after losing one electron. Its presence confirms the molecular weight. Ketones generally show a discernible molecular ion peak.[10]
85 [C₅H₉O]⁺ Loss of the methoxy radical (•OCH₃, 31 amu) via cleavage alpha to the carbonyl group.
69 [C₄H₅O]⁺ Loss of the methoxymethyl radical (•CH₂OCH₃, 45 amu) via alpha-cleavage. This is a highly probable fragmentation pathway for ketones.[8][11]
45 [CH₂OCH₃]⁺ The methoxymethyl cation formed during alpha-cleavage.

| 41 | [C₃H₅]⁺ | The cyclopropyl cation, formed by cleavage of the bond between the cyclopropyl ring and the carbonyl carbon. |

Visualization: Proposed EI Fragmentation Pathway

MS_Fragmentation cluster_alpha α-Cleavage Pathways cluster_beta Other Cleavage Mol_Ion [C₆H₁₀O₂]⁺˙ m/z = 114 (Molecular Ion) Frag1 [C₄H₅O]⁺ m/z = 69 Mol_Ion->Frag1 - •CH₂OCH₃ Frag4 [C₃H₅]⁺ m/z = 41 Mol_Ion->Frag4 - •C₃H₅O₂ Loss1 - •CH₂OCH₃ Frag2 [C₅H₉O]⁺ m/z = 85 Loss2 - •OCH₃ Frag3 [CH₂OCH₃]⁺ m/z = 45 Loss3 - •C₄H₅O Loss4 - •C(=O)CH₂OCH₃

Caption: Proposed fragmentation pathways for this compound under EI-MS.

Experimental Protocol for MS Data Acquisition (Direct Infusion EI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

    • Set the ion source to Electron Ionization (EI) mode. A standard electron energy of 70 eV is used to induce fragmentation and generate reproducible spectra.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 35-200) to ensure capture of the molecular ion and all relevant fragments.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙) to confirm the molecular weight.

    • Analyze the fragmentation pattern. Compare the m/z values of the major fragment peaks to those predicted from known fragmentation rules for ketones and ethers to confirm the molecular structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR data will definitively map the carbon-hydrogen skeleton, the IR spectrum will confirm the presence of the key ketone and ether functional groups, and the mass spectrum will verify the molecular weight and reveal characteristic fragmentation patterns consistent with the proposed structure. By following the detailed experimental protocols, researchers can generate high-fidelity data to unambiguously characterize this compound.

References

  • Ellis, J. W. (1929). THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-2-methoxyethan-1-ol (C6H12O2). [Link]

  • SpectraBase. (n.d.). Ethanone, 1-(2-methylcyclopropyl)-2-(triphenylphosphoranylidene)-, trans-(.+-.)-. [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • The Royal Society of Chemistry. (n.d.). Fiber-supported Fe(III) complex catalyst in spinning basket reactor for cleaner ring-opening of epoxides with alcohols. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methoxyethane. [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton nmr spectrum of methoxyethane. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

  • NIST. (n.d.). 1-Methoxy-2-propyl acetate. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton nmr spectrum of 1-methoxypropane. [Link]

  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... [Link]

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The Cyclopropyl Group: A Nexus of Strain and Reactivity in 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a seemingly simple three-membered carbocycle, imparts a wealth of complex and often counterintuitive reactivity to the molecules it adorns. In the context of 1-Cyclopropyl-2-methoxyethanone, this strained ring system profoundly influences the adjacent carbonyl group, creating a molecule with a unique chemical profile. This guide delves into the core principles governing the reactivity of the cyclopropyl moiety in this specific ketone, exploring the interplay of ring strain, electronic effects, and steric hindrance. By understanding these fundamental aspects, researchers can better predict and control the chemical transformations of this and related compounds, a crucial advantage in the fields of medicinal chemistry and synthetic organic chemistry.

The Enigma of the Cyclopropyl Group: More Than Just a Small Ring

The cyclopropyl group is characterized by its highly strained, triangular structure with C-C-C bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2] This deviation results in substantial angle strain, estimated to be around 28 kcal/mol for cyclopropane itself.[3] This inherent strain is a primary driver of the cyclopropyl group's unique reactivity, as reactions that lead to the opening of the ring are often thermodynamically favorable due to the release of this strain energy.[4][5]

Beyond simple angle strain, the bonding within the cyclopropane ring is not straightforward. The C-C bonds are weaker than typical alkane C-C bonds and possess a higher degree of p-character.[6][7] This leads to a description of the bonds as "bent" or "banana" bonds, and imparts some partial double-bond character to the ring.[2][8][9] This unique electronic structure allows the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the carbonyl group in this compound.[7][10]

The electronic influence of the cyclopropyl group is dichotomous; it can act as both an inductive electron-withdrawing group and a resonance electron-donating group, particularly when adjacent to an electron-deficient center.[8] This dual nature is a key factor in modulating the reactivity of nearby functional groups.

Reactivity of this compound: A Symphony of Strain and Electronics

The presence of the cyclopropyl ring directly adjacent to the carbonyl group in this compound creates a fascinating interplay of electronic and steric effects that dictate its reactivity.

Activation of the Carbonyl Group

The ability of the cyclopropyl group to conjugate with the carbonyl π-system influences the electrophilicity of the carbonyl carbon. This interaction can be visualized as a resonance structure where the cyclopropane ring donates electron density to the carbonyl oxygen, creating a partial positive charge on the ring. This electronic communication can affect the susceptibility of the carbonyl group to nucleophilic attack.

Ring-Opening Reactions: The Dominant Pathway

The most characteristic reactions of cyclopropyl ketones involve the opening of the three-membered ring. This is driven by the significant release of ring strain.[4] The specific conditions of the reaction (acidic, basic, radical, or metal-catalyzed) will determine the regioselectivity and stereoselectivity of the ring-opening process.

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the carbonyl oxygen is protonated, which further polarizes the C-C bonds of the cyclopropyl ring and makes it more susceptible to nucleophilic attack. The ring opening typically proceeds to form the most stable carbocation intermediate.[11] For aryl cyclopropyl ketones, this often leads to cyclization reactions to form tetralones.[12] While this compound lacks an aryl group for such intramolecular cyclization, the principle of forming a stabilized carbocation upon ring opening remains relevant.

  • Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the cyclopropyl carbons, leading to ring cleavage. The regioselectivity of this attack is influenced by both steric and electronic factors.

  • Radical-Mediated Ring Opening: The cyclopropyl group can also undergo fragmentation under radical conditions. For instance, SmI₂-catalyzed intermolecular coupling reactions of cyclopropyl ketones with alkenes or alkynes provide an efficient route to five-membered rings.[13][14] The reactivity in these reactions is enhanced by factors that stabilize the initially formed ketyl radical.[13]

  • Transition Metal-Catalyzed Reactions: Various transition metals, including nickel and palladium, can catalyze the ring-opening of cyclopropyl ketones.[11][15][16] These reactions often proceed through oxidative addition of the metal into a C-C bond of the cyclopropane ring and can be used to form a variety of valuable synthetic intermediates.

Reactions at the Carbonyl Group without Ring Opening

While ring-opening is a common fate for cyclopropyl ketones, reactions at the carbonyl group that leave the three-membered ring intact are also possible. These include standard ketone reactions such as:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclopropyl-2-methoxyethan-1-ol) using common reducing agents like sodium borohydride.[11] Under mild conditions, this can often be achieved without concomitant ring opening.[11]

  • Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon to form a tertiary alcohol. The stereochemical outcome of such additions can be influenced by the steric bulk of the cyclopropyl group.[7]

Experimental Protocols and Methodologies

To probe the reactivity of this compound, a series of well-defined experimental protocols are essential. The following provides a conceptual framework for such investigations.

Synthesis of this compound

A common synthetic route involves the reaction of a cyclopropyl organometallic reagent with an activated derivative of 2-methoxyacetic acid.[7] A specific example is the reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide).[17]

Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Formation: To a stirring suspension of magnesium turnings and a crystal of iodine in anhydrous diethyl ether, slowly add a solution of cyclopropyl bromide in diethyl ether under an inert atmosphere. Maintain the reaction temperature to ensure a steady reflux.

  • Weinreb Amide Coupling: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time. Quench the reaction by the slow addition of aqueous HCl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Investigation of Acid-Catalyzed Ring Opening

Protocol: Acid-Catalyzed Methanolysis

  • Reaction Setup: Dissolve this compound in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Analysis: Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Analyze the product mixture to identify the ring-opened products.

Data Presentation and Visualization

Clear presentation of quantitative data is crucial for comparing the outcomes of different reaction conditions.

Table 1: Comparative Yields of Carbonyl Reduction vs. Ring Opening

Reducing AgentSolventTemperature (°C)Yield of 1-Cyclopropyl-2-methoxyethan-1-ol (%)Yield of Ring-Opened Products (%)
NaBH₄MeOH095<5
LiAlH₄THF08020
DIBAL-HToluene-789010

Diagrams of Reaction Mechanisms and Workflows

Visualizing complex reaction pathways and experimental setups can greatly enhance understanding.

reaction_mechanism This compound This compound Protonated Ketone Protonated Ketone This compound->Protonated Ketone H+ Carbocation Intermediate Carbocation Intermediate Protonated Ketone->Carbocation Intermediate Ring Opening Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product Nu-

Caption: Acid-catalyzed ring-opening mechanism of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_reaction Reactivity Study Grignard Formation Grignard Formation Weinreb Amide Coupling Weinreb Amide Coupling Grignard Formation->Weinreb Amide Coupling Quench & Workup Quench & Workup Weinreb Amide Coupling->Quench & Workup Purification Purification Quench & Workup->Purification This compound This compound Purification->this compound Reaction (e.g., Reduction) Reaction (e.g., Reduction) This compound->Reaction (e.g., Reduction) Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Reaction (e.g., Reduction)->Monitoring (TLC/GC-MS) Analysis Analysis Monitoring (TLC/GC-MS)->Analysis

Sources

The Electronic Enigma: A Technical Guide to the Methoxy Group's Influence in 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal and synthetic chemistry, the subtle interplay of electronic effects governs molecular reactivity and properties. This guide provides an in-depth analysis of the electronic contributions of the methoxy group in 1-cyclopropyl-2-methoxyethanone, a molecule where the classic inductive and resonance effects are modulated by the unique and complex electronic nature of an adjacent cyclopropyl ring. We will dissect the competing influences that dictate the behavior of the carbonyl group, offering both a theoretical framework and practical methodologies for researchers, scientists, and drug development professionals. This document moves beyond a simple description of effects to explain the causality behind experimental and computational choices, providing a self-validating system for understanding this fascinating molecular architecture.

Foundational Principles: Deconstructing the Electronic Environment

The reactivity and spectroscopic characteristics of this compound are not governed by a single functional group, but by a confluence of electronic pushes and pulls. To understand the whole, we must first appreciate the constituent parts: the methoxy group, the carbonyl group, and the enigmatic cyclopropyl ring.

The Dual Nature of the Methoxy Group

The methoxy group (-OCH₃) is a classic example of a substituent with competing electronic effects.[1][2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the α-carbon through the sigma (σ) bond framework.[1] This is a distance-dependent effect that polarizes the C-O bond, creating a partial positive charge on the carbon.

  • Resonance Effect (+R): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system.[3] While there is no traditional π-system directly attached in this saturated ketone, the concept of hyperconjugation and through-bond interactions with the carbonyl group's π* orbital is a crucial consideration. Generally, the resonance-donating effect of the methoxy group is powerful and often outweighs its inductive withdrawal.[2][4]

The Cyclopropyl Group: A Strained Ring with π-Character

The three-membered cyclopropyl ring is far from a simple alkyl group. Its significant angle strain forces the C-C bonding orbitals to have a high degree of p-character, resulting in "bent" or "banana" bonds that lie outside the internuclear axis.[5] This unique bonding arrangement, often described using the Walsh orbital model, imparts partial double-bond character to the ring.[2][6] Consequently, the cyclopropyl group can:

  • Donate Electron Density via Resonance: The Walsh orbitals of the cyclopropyl ring can effectively overlap with the π-system of an adjacent carbonyl group.[5][7] This conjugative interaction is maximized when the carbonyl group bisects the cyclopropane ring, leading to a preferred conformation.[5] This donation of electron density can stabilize an electron-deficient carbonyl carbon.

  • Inductively Withdraw Electron Density: Despite its ability to donate via resonance, the carbons of a cyclopropyl ring have higher s-character in their C-H bonds compared to typical alkanes, making the ring itself somewhat electron-withdrawing through the sigma framework.[7]

The Electronic Interplay in this compound

In this compound, the electron-withdrawing carbonyl group is flanked by two electronically complex substituents. The net effect on the carbonyl's reactivity is a delicate balance of these competing forces.

  • Cyclopropyl-Carbonyl Conjugation: The cyclopropyl ring, oriented in a bisected conformation, donates electron density into the carbonyl's π-system. This interaction tends to increase the electron density on the carbonyl oxygen and decrease it on the carbonyl carbon, albeit less than a typical α,β-unsaturated system. This donation slightly lengthens the C=O bond and shortens the distal C-C bond of the cyclopropyl ring.[5][8]

  • α-Methoxy Influence: The methoxy group at the α-position exerts a strong -I effect, pulling electron density away from the carbon skeleton and, by extension, from the carbonyl carbon. This effect makes the carbonyl carbon more electrophilic. There may also be a through-bond hyperconjugative donation from the oxygen lone pairs into the σ* orbitals of the C-C bond, which can indirectly affect the carbonyl group.

The central question is the degree to which these opposing effects modulate the electrophilicity of the carbonyl carbon and the stability of the overall molecule.

Below is a diagram illustrating the primary electronic interactions within the molecule.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects Cyc C₃H₅ CO C=O C_alpha CH OMe OCH₃ Res_Cyc +R (Donation) from Walsh Orbitals Res_Cyc->CO Conjugation Ind_Cyc -I (Withdrawal) (minor) Ind_Cyc->CO Inductive Ind_OMe -I (Withdrawal) (Strong) Ind_OMe->C_alpha Inductive Hyp_OMe Hyperconjugation (Donation) Hyp_OMe->C_alpha Through-bond

Caption: Dominant electronic effects in this compound.

Experimental Validation and Characterization

Theoretical principles must be validated through empirical data. The synthesis and subsequent spectroscopic analysis of this compound provide direct evidence of the electronic effects at play.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide).[7][9] This approach is favored due to its high yield and tolerance for various functional groups.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of cyclopropyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

  • Weinreb Amide Reaction: The solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous THF is cooled to 0 °C in an ice bath.

  • Addition: The prepared cyclopropylmagnesium bromide solution is added slowly to the cooled Weinreb amide solution via cannula. The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

synthesis_workflow A Cyclopropyl Bromide + Mg in THF B Formation of Cyclopropylmagnesium Bromide A->B D Slow Addition of Grignard Reagent B->D C N-methoxy-N-methyl- 2-methoxyacetamide in THF at 0°C C->D E Reaction Quench (aq. NH₄Cl) D->E F Aqueous Workup & Extraction E->F G Purification by Column Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The C=O stretching frequency in the IR spectrum is a sensitive probe of the electronic environment of the carbonyl group. Electron-donating groups tend to lower the stretching frequency (weaken the bond), while electron-withdrawing groups increase it.

  • Prediction for this compound: A typical saturated acyclic ketone absorbs around 1715 cm⁻¹.[10] The conjugation with the cyclopropyl ring would be expected to lower this value. However, the strong -I effect of the α-methoxy group should increase it. The final value will be a balance of these effects. It is predicted to be slightly higher than a typical cyclopropyl ketone, likely in the range of 1710-1725 cm⁻¹ .

CompoundFunctional GroupsExpected C=O Frequency (cm⁻¹)Rationale
AcetoneSaturated Ketone~1715Baseline
Cyclopropyl methyl ketoneCyclopropyl conjugation~1690-1705+R effect of cyclopropyl lowers frequency.[11]
This compoundCyclopropyl (+R), α-Methoxy (-I)~1710-1725-I effect of methoxy group counteracts the +R effect of the cyclopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the electronic environment of individual atoms.

  • ¹H NMR: The chemical shift of the cyclopropyl protons and the α-proton will be informative. The α-proton is expected to be deshielded due to the adjacent carbonyl and the electronegative oxygen, appearing as a downfield multiplet.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is particularly indicative of its electrophilicity. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups cause an upfield shift.

Carbon AtomExpected ¹³C Shift (ppm)Rationale
C =O> 210The strong inductive effect of the α-methoxy group is expected to significantly deshield the carbonyl carbon, shifting it downfield compared to cyclopropyl methyl ketone (~208 ppm).
α-C H75-85Directly attached to the electronegative oxygen.
O-C H₃55-60Typical for a methoxy group.
Cyclopropyl C H15-25Deshielded by the adjacent carbonyl group.
Cyclopropyl C H₂5-15Relatively shielded methylene carbons of the ring.

Computational Analysis: Quantifying Electronic Interactions

To gain a deeper, quantitative understanding of the electron distribution, we can employ computational methods, specifically Natural Bond Orbital (NBO) analysis. NBO theory provides a framework for translating the complex wavefunctions from quantum chemical calculations into the intuitive language of Lewis structures, lone pairs, and orbital interactions.[12][13]

Natural Bond Orbital (NBO) Analysis Protocol

Methodology:

  • Geometry Optimization: The 3D structure of this compound is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This ensures the analysis is performed on a stable, low-energy conformation.

  • NBO Calculation: A single-point energy calculation is then performed on the optimized geometry with the Pop=NBO keyword in a program like Gaussian.

  • Analysis of Output: The key output to analyze is the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This table quantifies the stabilizing energy (E(2)) of donor-acceptor (filled-to-empty orbital) interactions.

nbo_workflow A Build 3D Structure of This compound B Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Single-Point Calculation with Pop=NBO B->C D Analyze NBO Output: - Natural Charges - Donor-Acceptor Interactions (E(2)) C->D E Quantify Electronic Effects D->E

Caption: Workflow for NBO analysis.

Predicted NBO Interactions

The NBO analysis will likely reveal several key delocalization interactions that quantify the electronic effects discussed previously.

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypePredicted E(2) (kcal/mol)Interpretation
C-C (Cyclopropyl bond)π(C=O)+R (Conjugation)5 - 10Quantifies the electron donation from the cyclopropyl ring into the carbonyl anti-bonding orbital, weakening the C=O bond.
LP(2) O (Methoxy)σ(Cα-CO)Hyperconjugation2 - 5Donation from the p-type lone pair on the methoxy oxygen into the anti-bonding orbital of the adjacent C-C bond, indicating through-bond delocalization.
σ(Cα-H)π*(C=O)Hyperconjugation1 - 3A weaker hyperconjugative interaction that also contributes electron density towards the carbonyl group.

These E(2) values provide quantitative evidence for the electronic push-pull effects within the molecule, confirming the dual influence of the cyclopropyl and methoxy groups on the carbonyl's electronic structure.

Conclusion and Outlook

The electronic landscape of this compound is a compelling case study in the subtleties of physical organic chemistry. The methoxy group is not a simple electron-withdrawing substituent in this context; its powerful inductive effect is tempered by the unique conjugating ability of the cyclopropyl ring.

For the medicinal chemist, this balance is critical. The electrophilicity of the carbonyl carbon, a key parameter for predicting reactivity with biological nucleophiles, is finely tuned by these opposing forces. Understanding how to modulate this balance by altering substitution on either the cyclopropyl or methoxy moiety offers a pathway to rationally design molecules with desired reactivity profiles and metabolic stability.

This guide has provided the foundational theory, practical synthetic and analytical protocols, and a computational framework to fully characterize the electronic effects of the methoxy group in this system. By integrating these approaches, researchers can move from qualitative prediction to quantitative understanding, enabling more precise control in the art and science of molecular design.

References

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  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link][14]

  • Wiberg, K. B., & Ashe, A. J. (1969). The conjugation of the cyclopropyl group with a carbonyl and other π‐acceptor substituents. Journal of the American Chemical Society, 91(15), 4158–4165.
  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding - A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
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  • PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. Retrieved from [Link][16]

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  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link][18]

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The Synthesis and Strategic Importance of 1-Cyclopropyl-2-methoxyethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-cyclopropyl-2-methoxyethanone, a valuable ketone building block in contemporary organic and medicinal chemistry. The unique juxtaposition of a strained cyclopropyl ring and a methoxyethyl group imparts specific physicochemical properties that are increasingly sought after in the design of complex molecules and active pharmaceutical ingredients. This document details the synthetic history of this compound, focusing on a robust and widely adopted Grignard-based methodology. A comprehensive, step-by-step protocol for this synthesis is provided, alongside a discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide elucidates the structural and spectroscopic characteristics of this compound and discusses its strategic applications, particularly as a precursor to chiral amines for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic intermediate.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group has emerged as a privileged structural motif in modern drug discovery.[1][2] Its incorporation into a molecule can significantly influence a range of pharmacological parameters. The rigid, three-membered ring can act as a conformational constraint, locking a flexible molecule into its bioactive conformation, which can lead to enhanced potency and receptor binding affinity.[2] Moreover, the carbon-hydrogen bonds of a cyclopropane ring are stronger than those in typical alkyl chains, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug candidate.[1][2]

This compound (CAS No. 166526-05-2) is a key intermediate that provides access to the valuable 1-cyclopropyl-2-methoxyethyl motif.[1] This building block has been instrumental in the synthesis of complex molecules, including potent receptor antagonists.[3][4] This guide will provide a detailed overview of its synthesis, characterization, and applications.

Synthetic History and Methodologies

While the initial discovery of this compound is not prominently documented in the literature, a highly efficient and widely cited synthesis was reported in the Journal of Medicinal Chemistry in 2009 by Hartz et al.[5] This method, which utilizes a Grignard reaction, has become a standard for the preparation of this ketone.

Grignard-based Synthesis: A Robust and Scalable Approach

The most reliable and frequently employed synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with a Weinreb amide derivative of methoxyacetic acid.[1][5] This approach is favored for its high yield and the mild conditions under which the carbon-carbon bond is formed.

The overall transformation can be visualized as follows:

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup Cyclopropyl_bromide Cyclopropyl bromide Grignard_reagent Cyclopropylmagnesium bromide Cyclopropyl_bromide->Grignard_reagent  + Mg, I₂ (cat.) diethyl ether Mg Magnesium (Mg) Ketone This compound Grignard_reagent->Ketone  + Weinreb amide diethyl ether Weinreb_amide N-methoxy-N-methyl- 2-methoxyacetamide Final_Product Purified This compound Ketone->Final_Product  HCl/H₂O

Caption: Grignard-based synthesis of this compound.

The causality behind this experimental design lies in the stability of the tetrahedral intermediate formed upon the addition of the Grignard reagent to the Weinreb amide. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common side reaction in Grignard reactions with other acylating agents, where the newly formed ketone reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Hartz et al. in the Journal of Medicinal Chemistry (2009).[5]

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether

  • N-methoxy-N-methyl-2-methoxyacetamide

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Formation of Cyclopropylmagnesium Bromide

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

  • The flask is gently heated under a stream of nitrogen to activate the magnesium.

  • After cooling, anhydrous diethyl ether is added to cover the magnesium.

  • A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction is typically initiated by gentle warming.

  • The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

Step 2: Acylation with the Weinreb Amide

  • The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • A solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether is added dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.

Step 3: Workup and Purification

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

  • The mixture is stirred for 15 minutes.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Yield Data:

StepProductReported Yield
1 & 2This compound81%[5]

Structural Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, methylene, and methoxy protons. The protons on the cyclopropyl ring will appear in the upfield region (typically δ 0.8-2.5 ppm) and will likely exhibit complex splitting patterns due to their diastereotopic nature. The methine proton of the cyclopropyl group, adjacent to the carbonyl, will be shifted further downfield. The methylene protons adjacent to the carbonyl and the methoxy group will appear as a singlet, as will the protons of the methoxy group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound (C₆H₁₀O₂, MW: 114.14 g/mol ) would display a molecular ion peak at m/z = 114.[1] Key fragmentation patterns would include alpha-cleavage at the carbonyl group, leading to the loss of the cyclopropyl or the methoxymethyl radical.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of chiral amines, which are crucial intermediates in the development of pharmaceuticals. For instance, the ketone can be reductively aminated to produce (S)-1-cyclopropyl-2-methoxyethanamine, a key building block for a corticotropin-releasing factor-1 (CRF-1) receptor antagonist.[4] CRF-1 receptor antagonists are being investigated for the treatment of anxiety and depression.

The following diagram illustrates the transformation of this compound into a key pharmaceutical intermediate:

Application Ketone This compound Amine (S)-1-Cyclopropyl- 2-methoxyethanamine Ketone->Amine  Reductive Amination CRF1_Antagonist CRF-1 Receptor Antagonist Amine->CRF1_Antagonist  Further Elaboration

Sources

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3-propylphenyl)ethanone (CAS Number: 40786-69-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,4-dihydroxy-3-propylphenyl)ethanone, a molecule of significant interest in organic synthesis and medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's synthesis, characterization, and potential biological applications, grounded in scientific principles and supported by authoritative references.

Introduction and Chemical Identity

1-(2,4-Dihydroxy-3-propylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-propylacetophenone, is an aromatic ketone. Its structure features a dihydroxylated phenyl ring substituted with a propyl group and an acetyl group, making it a derivative of resorcinol. This substitution pattern imparts specific chemical reactivity and biological properties, positioning it as a valuable intermediate in the synthesis of more complex molecules, such as chalcones with potential therapeutic activities.[1]

Key Identifiers:

IdentifierValue
CAS Number 40786-69-4[1][2][3][4][5]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [1]
IUPAC Name 1-(2,4-dihydroxy-3-propylphenyl)ethanone

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.

Physicochemical Properties Summary:

PropertyValueSource
Melting Point 124-127 °C[1][2][6]
Boiling Point (Predicted) 361.0 ± 12.0 °C[1]
Density (Predicted) 1.162 ± 0.06 g/cm³[1]
pKa (Predicted) 8.49 ± 0.23[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
Physical Form Light Brown Solid[1]

Safety and Handling:

According to the Safety Data Sheet (SDS), 1-(2,4-dihydroxy-3-propylphenyl)ethanone is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[6]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • P271: Use only outdoors or in a well-ventilated area.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[6]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 1-(2,4-dihydroxy-3-propylphenyl)ethanone is through the acylation of 3-propylresorcinol.[2] This is a classic electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation, where the resorcinol ring is activated towards acylation by the two hydroxyl groups.

Conceptual Synthesis Workflow

Synthesis_Workflow Reactant1 3-Propylresorcinol Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Acetylating Agent (e.g., Acetic Anhydride) Reactant2->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 1-(2,4-dihydroxy-3-propylphenyl)ethanone Workup->Product

Caption: Conceptual workflow for the synthesis of 1-(2,4-dihydroxy-3-propylphenyl)ethanone.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Friedel-Crafts acylation of phenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-propylresorcinol (1 equivalent) and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents), in portions.

  • Acylation: Add the acetylating agent, typically acetic anhydride or acetyl chloride (1.1 equivalents), dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the two protons on the phenyl ring. The ortho and para coupling constants will be observable.

  • Hydroxyl Protons: Two singlets for the phenolic hydroxyl groups, which may be broad and their chemical shift will be concentration and solvent-dependent.

  • Acetyl Group: A sharp singlet at approximately δ 2.5 ppm, integrating to three protons.

  • Propyl Group: A triplet for the methyl group (CH₃) around δ 0.9 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group around δ 1.6 ppm, and a triplet for the methylene group attached to the aromatic ring around δ 2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Carbonyl Carbon: A peak in the downfield region, typically around δ 200 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-165 ppm). The carbons attached to the hydroxyl groups will be the most downfield in this region.

  • Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

  • Propyl Carbons: Three signals corresponding to the three carbons of the propyl group, with the carbon attached to the aromatic ring being the most downfield of the three.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 194. A significant fragment would be the loss of the methyl group from the acetyl moiety ([M-15]⁺) at m/z 179, and the loss of the entire acetyl group ([M-43]⁺) at m/z 151.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the ketone.

  • C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Biological Activity and Potential Applications

1-(2,4-dihydroxy-3-propylphenyl)ethanone serves as a key building block for the synthesis of 2'-hydroxychalcones. These chalcones have demonstrated significant biological activities, including the inhibition of cell growth and the induction of apoptosis in human tumor cell lines.[1]

Furthermore, derivatives of 1-(2,4-dihydroxyphenyl)ethanone have been shown to possess broad-spectrum antifungal activity against various plant pathogenic fungi.[8] This suggests that 1-(2,4-dihydroxy-3-propylphenyl)ethanone and its derivatives are promising candidates for the development of new antifungal agents.

Proposed Mechanism of Antifungal Action

The antifungal mechanism of related acetophenone derivatives is not fully elucidated but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes. The lipophilicity introduced by the propyl group may enhance the compound's ability to penetrate the fungal cell wall and membrane.

Antifungal_Mechanism Compound 1-(2,4-dihydroxy-3-propylphenyl)ethanone Membrane Fungal Cell Membrane Compound->Membrane Penetration Enzyme Essential Fungal Enzymes Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Death Fungal Cell Death Disruption->Death Inhibition->Death

Caption: Postulated mechanisms of antifungal activity for 1-(2,4-dihydroxy-3-propylphenyl)ethanone.

Analytical Methodologies

The purity and identity of 1-(2,4-dihydroxy-3-propylphenyl)ethanone can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method, similar to that used for other acetophenone derivatives, can be employed for purity analysis and quantification.[9]

Suggested HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for better peak shape and MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 280 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile derivatives or for impurity profiling, GC-MS can be a valuable tool. The compound may require derivatization (e.g., silylation of the hydroxyl groups) to improve its volatility and thermal stability.

Conclusion

1-(2,4-dihydroxy-3-propylphenyl)ethanone is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents, particularly anticancer and antifungal compounds. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and characterization, along with insights into its potential biological activities. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

References

  • 2',4'-dihydroxy-3'-propylacetophenone. ChemBK. [Link]

  • 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | CAS: 40786-69-4. Finetech Industry Limited. [Link]

  • Chopda, J. V., Patel, J. P., & Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
  • Synthesis, characterization, theoretical studies and antimicrobial activity of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole. ResearchGate. [Link]

  • Nandinsuren, T., Shi, W., Zhang, A. L., Bai, Y. B., & Gao, J. M. (2016). Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives. Natural product research, 30(10), 1166–1169.
  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). NP-MRD. [Link]

  • Ethanone, 1-(2,4-dihydroxyphenyl)-. SIELC Technologies. [Link]

  • 1-(2,4-Dihydroxy-5-propylphenyl)ethanone. PubChem. [Link]

  • 1 (2 4 Dihydroxy 3 Methyl Phenyl) 2 (4 Propyl Phenoxy) Ethanone. Cenmed Enterprises. [Link]

  • Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST WebBook. [Link]

  • Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. American Chemical Society. [Link]

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Molecular weight and formula of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 1-Cyclopropyl-2-methoxyethanone

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a ketone compound with significant utility in synthetic organic chemistry. This document covers its fundamental properties, including molecular weight and formula, and is designed to serve as a practical resource for professionals in research and development.

Core Chemical Identity: Molecular Formula and Weight

A precise understanding of a compound's molecular formula and weight is fundamental for all quantitative aspects of laboratory work, including reaction stoichiometry, preparation of standard solutions, and analytical analysis.

The chemical structure of this compound consists of a cyclopropyl ring attached to a carbonyl group, which is in turn bonded to a methoxyethyl group. This arrangement leads to the following molecular characteristics:

Table 1: Physicochemical and Structural Identifiers

IdentifierValue
Molecular Formula C₆H₁₀O₂
Molecular Weight (Average) 114.14 g/mol
Monoisotopic Mass 114.068077 g/mol
SMILES COC(C(=O)C1CC1)
InChI InChI=1S/C6H10O2/c1-8-5-6(7)4-2-3-4/h4-5H,2-3H2,1H3

The monoisotopic mass is a critical value for high-resolution mass spectrometry, enabling the unambiguous identification of the compound in complex mixtures and confirming its elemental composition.

Structural and Mechanistic Considerations

The unique chemical reactivity of this compound is derived from the electronic and steric properties of its constituent functional groups.

Figure 1: Annotated structure of this compound highlighting key functional groups.

  • Cyclopropyl Ring: The three-membered ring is highly strained, which imparts unique electronic properties and allows it to participate in reactions that are not typical for larger cycloalkanes.

  • Carbonyl Group: The ketone functionality serves as an electrophilic center, making it susceptible to nucleophilic attack. This is a common handle for forming new carbon-carbon and carbon-heteroatom bonds.

  • Methoxy Group: The ether linkage can influence the reactivity of the molecule and provides a site for potential modification or cleavage under specific reaction conditions.

Synthesis and Characterization Protocols

The preparation and verification of this compound are critical steps in its application.

Synthetic Workflow: Oxidation of 1-Cyclopropyl-2-methoxyethanol

A common and efficient method for the synthesis of this ketone is the oxidation of the corresponding secondary alcohol.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 1-Cyclopropyl-2-methoxyethanol (Starting Material) C Reaction in Anhydrous Solvent (e.g., DCM) A->C B Oxidizing Agent (e.g., PCC, Swern) B->C D Quenching & Filtration C->D Reaction Completion E Aqueous Extraction D->E F Drying & Solvent Removal E->F G Column Chromatography F->G H This compound (Pure Product) G->H

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-cyclopropyl-2-methoxyethanol in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Maintain the appropriate reaction temperature.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction and filter to remove solid byproducts. Wash the crude product with appropriate aqueous solutions to remove impurities.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting residue by silica gel column chromatography to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including the characteristic signals for the cyclopropyl, methoxy, and methylene protons.

    • ¹³C NMR: Confirms the carbon skeleton, including the downfield shift of the carbonyl carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the ketone C=O stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula.

Applications in Synthetic Chemistry

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its functional groups allow for a wide range of subsequent transformations.

Table 2: Potential Synthetic Transformations

Reaction TypeReagents/ConditionsResulting Structure
Nucleophilic Addition Grignard reagents, organolithiumsTertiary alcohols
Reduction NaBH₄, LiAlH₄Secondary alcohols
Wittig Reaction Phosphonium ylidesAlkenes
Reductive Amination Amine, NaBH₃CNAmines

The ability to undergo these and other transformations makes this compound a valuable intermediate for accessing a diverse array of chemical structures.

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 1-Cyclopropyl-2-methoxyethanone. Recognizing the scarcity of public data on this specific molecule, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical profile based on the compound's functional groups and presents detailed, field-proven protocols for systematically determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions as mandated by regulatory guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity. This guide is intended to empower researchers to generate the robust data necessary for advancing compounds like this compound through the development pipeline.

Introduction

This compound is a small organic molecule featuring a cyclopropyl ketone and a methoxy ether functional group. The cyclopropyl ring is a valued moiety in medicinal chemistry, often introduced to modulate potency, reduce metabolic degradation, or improve pharmacokinetic properties.[1] The ketone and ether functionalities introduce polarity and potential sites for hydrogen bonding, which will critically influence the molecule's behavior in various environments.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its development in any chemical or pharmaceutical application.[2] Poor solubility can hinder formulation, lead to unreliable results in biological assays, and cause poor bioavailability.[3][4] Similarly, chemical instability can compromise the safety, efficacy, and shelf-life of a final product.[5] This guide provides the strategic and experimental framework necessary to comprehensively profile these critical attributes for this compound or structurally related novel chemical entities.

Predicted Physicochemical Profile & Its Implications

Analyzing the structure of this compound allows for several key predictions that inform the experimental design:

  • Polarity: The presence of the ketone (C=O) and ether (C-O-C) groups introduces polar character. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors.[6] However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly polar, protic solvents like water.

  • Solubility: Based on the "like dissolves like" principle, the compound is predicted to have moderate solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile) and polar protic solvents (e.g., Ethanol), where it can accept hydrogen bonds.[7] Its solubility in water is expected to be limited but may be higher than in nonpolar solvents like heptane.[8] A structural analog, Cyclopropyl methyl ketone, is reported to be miscible in water, suggesting our target compound may have appreciable aqueous solubility.[9]

  • Reactivity and Stability:

    • The methoxy ether linkage is generally stable to bases, oxidizing, and reducing agents but can be susceptible to cleavage under strong acidic conditions (e.g., HBr, HI).[6][10]

    • Ketones are generally stable but can be susceptible to nucleophilic attack. The cyclopropyl group may influence the reactivity of the adjacent carbonyl.

    • The overall molecule could be susceptible to photodegradation or oxidation , particularly if trace impurities are present.

These predictions form the basis for selecting an appropriate panel of solvents for solubility testing and for designing a robust forced degradation study.

Section 1: Solubility Characterization

The objective of this section is to determine the maximum amount of this compound that can dissolve in a given solvent system at a specific temperature. We will describe protocols for both early-stage (kinetic) and late-stage (thermodynamic) solubility assessment.

Selection of a Common Solvent Panel

A diverse solvent panel is crucial for building a comprehensive solubility profile. The following table outlines a recommended panel, categorized by polarity, and provides the rationale for each selection.

Solvent Category Example Solvents Rationale
Polar Protic Purified Water, Ethanol, MethanolSimulates aqueous physiological conditions and common protic formulation vehicles.
Polar Aprotic DMSO, Acetonitrile (ACN), AcetoneRepresents common solvents for stock solution preparation and analytical methods.
Non-Polar Aprotic Dichloromethane (DCM), Ethyl AcetateProbes solubility in less polar organic environments, relevant for extraction and synthesis.
Aqueous Buffers pH 4.5 Acetate, pH 7.4 Phosphate (PBS)Essential for drug development to understand solubility in physiological pH ranges.
Experimental Workflow for Solubility Assessment

Two primary types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measured by dissolving the compound in an organic solvent (typically DMSO) first, then diluting it into the aqueous buffer. This method is high-throughput and common in early discovery, but it can overestimate solubility due to the formation of supersaturated solutions.[3][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period.[12] This is the gold standard for pre-formulation and late-stage development.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.

  • Dilution: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer (e.g., pH 7.4 PBS) to a final concentration that is expected to exceed the solubility limit. Ensure the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Equilibration: Shake the mixture vigorously at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.[3]

  • Separation: Remove any precipitated solid by filtering through a 0.45 µm filter plate or by centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[11]

  • Suspension Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. Ensure enough solid is present to maintain a suspension throughout the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

Data Presentation

Results should be tabulated clearly, reporting the mean solubility and standard deviation from replicate measurements (n≥3).

Solvent / Medium Solubility Type Mean Solubility (µg/mL) Standard Deviation Classification
WaterThermodynamice.g., Sparingly soluble
pH 7.4 PBSKinetice.g., Slightly soluble
EthanolThermodynamice.g., Freely soluble
AcetonitrileThermodynamice.g., Soluble
Workflow Diagram: Solubility Assessment

G cluster_0 Preparation cluster_1 Thermodynamic Workflow cluster_2 Kinetic Workflow cluster_3 Analysis A Weigh Solid Compound C Add excess solid to solvent A->C F Prepare high-conc. DMSO stock A->F B Select Solvent Panel (Aqueous & Organic) B->C G Dilute stock into aqueous buffer B->G D Equilibrate (24-48h shaking) C->D E Centrifuge & Filter D->E J Quantify Filtrate (HPLC or LC-MS/MS) E->J F->G H Equilibrate (1-2h shaking) G->H I Filter H->I I->J K Calculate Solubility (µg/mL or mM) J->K

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Section 2: Stability & Forced Degradation Studies

Stability testing is essential to identify how the quality of a compound changes over time under the influence of environmental factors like pH, temperature, light, and oxygen.[13][14] Forced degradation (or stress testing) studies are conducted to deliberately degrade the compound to identify likely degradation products and to establish the "stability-indicating" power of the analytical methods used.[15][16] These studies are a core requirement of regulatory bodies like the ICH.[17]

Developing a Stability-Indicating Analytical Method

Before initiating stability studies, a stability-indicating method (SIM) , typically a High-Performance Liquid Chromatography (HPLC) method, must be developed and validated.[18][19] The defining characteristic of a SIM is its ability to accurately measure the decrease in the active compound's concentration while simultaneously separating it from all process impurities and degradation products.[20][21] Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure co-elution is not occurring.

Core Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound.[22] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[23]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in three different media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60 °C). Include control samples stored at 5 °C.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours).

  • Analysis: For acidic and basic samples, neutralize the solution before analysis. Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of remaining parent compound and quantify any major degradants.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light. Include a control sample without H₂O₂.

  • Time Points & Analysis: Analyze samples at regular intervals (e.g., 0, 2, 8, 24 hours) by HPLC to monitor for degradation.

  • Sample Preparation: Expose both the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH guideline Q1B.[17]

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Control: Prepare parallel samples protected from light with aluminum foil.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples. Assess the physical appearance (for the solid) and quantify the parent compound and any degradants (for the solution) by HPLC.

Predicted Degradation Pathways
  • Acid Hydrolysis: The methoxy ether linkage is the most likely site of acid-catalyzed cleavage, potentially yielding 1-cyclopropyl-2-hydroxyethanone and methanol.

  • Oxidation: While the molecule lacks obvious sites for oxidation, trace impurities or harsh conditions could potentially lead to the oxidation of the ether or cleavage of the cyclopropyl ring.

  • Photodegradation: Ketones can be photochemically active. UV exposure could potentially lead to Norrish-type reactions or other radical-mediated degradation pathways.

Logic Diagram for Stability Assessment

G cluster_0 Stress Conditions (Forced Degradation) cluster_1 Outputs & Insights A This compound (Drug Substance) B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (ICH Q1B Light) A->D E Thermal (Elevated Temp) A->E G Analyze Stressed Samples B->G C->G D->G E->G F Develop & Validate Stability-Indicating HPLC Method F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways G->I J Demonstrate Method Specificity G->J K Inform Formulation & Storage Conditions G->K

Caption: Logical flow of a forced degradation study for stability assessment.

Conclusion

The systematic approach detailed in this guide provides a robust framework for thoroughly characterizing the solubility and stability of this compound. By moving from theoretical predictions based on chemical structure to rigorous, validated experimental protocols, researchers can generate the high-quality data essential for confident decision-making in a drug development or chemical research context. Understanding these fundamental physicochemical properties is the first critical step in unlocking the full potential of any novel chemical entity.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

  • Predicting Solubility. Rowan Scientific.

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

  • ICH releases overhauled stability guideline for consultation. RAPS.

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.

  • Q1A(R2) Guideline. ICH.

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).

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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

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  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

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Unlocking the Potential of 1-Cyclopropyl-2-methoxyethanone: A Technical Guide for Novel Research Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and synthetic methodology, the strategic incorporation of unique structural motifs is paramount to innovation. 1-Cyclopropyl-2-methoxyethanone, a seemingly simple molecule, stands at the confluence of two high-value chemical functionalities: the cyclopropyl group and the α-methoxy ketone. The inherent ring strain and unique electronic properties of the cyclopropyl moiety, coupled with the synthetic versatility of the α-methoxy ketone, position this compound as a compelling, yet underexplored, scaffold for the development of novel therapeutics and synthetic intermediates. This guide provides an in-depth exploration of potential research avenues for this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its latent potential.

Physicochemical Properties and Synthesis

This compound (CAS No: 166526-05-2) possesses a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] Its structure presents a unique combination of a rigid, strained cyclopropyl ring and a flexible methoxyethyl side chain, influencing its reactivity and potential biological interactions.[1]

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1][2]
Molecular Weight114.14 g/mol [1][2]
Topological Polar Surface Area (TPSA)26.3 Ų[1]
logP (Octanol-Water Partition Coefficient)0.6[1]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds2[1]

A known synthetic route to this compound involves the Grignard reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-2-methoxyacetamide, affording the target ketone in good yield.[2]

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous diethyl ether

  • N-methoxy-N-methyl-2-methoxyacetamide

  • Aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining cyclopropyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the reaction to 0 °C.

  • Coupling Reaction: Slowly add a solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether to the cooled Grignard reagent. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield this compound.

Potential Research Area 1: Medicinal Chemistry - Targeting the Corticotropin-Releasing Factor 1 (CRF1) Receptor

A significant breakthrough in understanding the potential of the 1-cyclopropyl-2-methoxyethyl moiety comes from a patent describing potent, orally bioavailable corticotropin-releasing factor 1 (CRF1) receptor antagonists.[3][4] One of the lead compounds, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, demonstrated high affinity for the CRF1 receptor (IC₅₀ = 0.86 nM) and efficacy in an animal model of anxiety.[3] The (S)-1-cyclopropyl-2-methoxyethyl group plays a crucial role in the molecule's activity and pharmacokinetic properties.

This discovery strongly suggests that this compound can serve as a valuable starting material or key building block for the synthesis of novel CRF1 receptor antagonists. The research focus in this area would be to synthesize a library of analogues based on the patented scaffold, exploring modifications of the pyrazinone core and the pyridinylamino substituent, while retaining the crucial 1-cyclopropyl-2-methoxyethyl fragment.

Proposed Research Workflow:

G cluster_0 Synthesis of Precursors cluster_1 Library Synthesis cluster_2 Biological Evaluation start This compound reductive_amination Reductive Amination start->reductive_amination chiral_separation Chiral Separation reductive_amination->chiral_separation S_amine (S)-1-Cyclopropyl-2-methoxyethanamine chiral_separation->S_amine coupling Coupling with Pyrazinone Core S_amine->coupling diversification Diversification of Pyridinylamino Moiety coupling->diversification final_compounds Library of Novel CRF1 Antagonists diversification->final_compounds binding_assay CRF1 Receptor Binding Assay final_compounds->binding_assay functional_assay Functional Cellular Assays binding_assay->functional_assay in_vivo In Vivo Anxiety Models functional_assay->in_vivo

Caption: Proposed workflow for the development of novel CRF1 receptor antagonists.

Potential Research Area 2: Synthetic Methodology - Exploration of Cycloaddition and Ring-Opening Reactions

The strained cyclopropyl ring in this compound makes it an excellent substrate for a variety of ring-opening and cycloaddition reactions. These transformations can lead to the formation of more complex and structurally diverse molecules, which are valuable in both medicinal chemistry and materials science.

[3+2] Cycloaddition Reactions

Recent advancements have demonstrated the utility of alkyl cyclopropyl ketones in catalytic formal [3+2] cycloadditions with alkenes and alkynes, leading to the formation of sp³-rich cyclopentane and cyclopentene derivatives.[1] This presents an exciting opportunity to use this compound as a three-carbon building block.

G ketone This compound cycloaddition [3+2] Cycloaddition ketone->cycloaddition alkene Alkene/Alkyne alkene->cycloaddition catalyst SmI₂ Catalyst catalyst->cycloaddition product Substituted Cyclopentane/Cyclopentene cycloaddition->product

Caption: [3+2] Cycloaddition of this compound.

Nucleophilic Ring-Opening Reactions

The cyclopropyl ketone moiety can be activated by Lewis acids, making the cyclopropane ring susceptible to nucleophilic attack. This can lead to the formation of linear chains with interesting functional group handles.

Experimental Protocol: Lewis Acid-Mediated Ring Opening with a Nucleophile

Materials:

  • This compound

  • Anhydrous dichloromethane

  • Lewis acid (e.g., TiCl₄, Sc(OTf)₃)

  • Nucleophile (e.g., thiol, alcohol, amine)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane and cool to -78 °C.

  • Lewis Acid Addition: Add the Lewis acid dropwise to the solution and stir for 15 minutes.

  • Nucleophile Addition: Add the nucleophile to the reaction mixture and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a suitable quenching solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound and its derivatives.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), the methoxy group (singlet around 3.3-3.5 ppm), the methylene group adjacent to the methoxy group (singlet or doublet), and the methine proton of the cyclopropyl ring adjacent to the carbonyl (multiplet).
¹³C NMR Resonances for the carbonyl carbon (downfield), the carbons of the cyclopropyl ring, the methoxy carbon, and the methylene carbon.
IR A strong absorption band for the C=O stretch of the ketone (typically around 1680-1700 cm⁻¹), and C-O stretching bands for the ether linkage.
Mass Spec. A molecular ion peak at m/z = 114.14, with characteristic fragmentation patterns including loss of the methoxy group, the methoxyacetyl group, and cleavage of the cyclopropyl ring.[1]

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential. Its unique structural features make it a valuable starting point for research in both medicinal chemistry and synthetic methodology. The clear link to potent CRF1 receptor antagonists provides a strong rationale for its exploration in drug discovery programs targeting stress-related disorders. Furthermore, its utility as a versatile building block in cycloaddition and ring-opening reactions opens doors to the creation of novel and complex molecular architectures. Future research should focus on the asymmetric synthesis of this compound to enable the stereoselective synthesis of its derivatives, further enhancing its value in the development of chiral drugs. The detailed exploration of its reactivity profile will undoubtedly lead to the discovery of new and innovative synthetic transformations.

References

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7653-7668. [Link]

  • Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

  • Williams, J. P. (2013). Corticotropin-releasing factor 1 receptor antagonists: a patent review. Expert Opinion on Therapeutic Patents, 23(8), 1057-1068. [Link]

Sources

Methodological & Application

Synthesis of 1-Cyclopropyl-2-methoxyethanone from Cyclopropyl Bromide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable methodology for the synthesis of 1-cyclopropyl-2-methoxyethanone, a valuable building block in medicinal chemistry and drug development. The synthetic strategy hinges on the nucleophilic addition of a cyclopropyl Grignard reagent to a custom-synthesized Weinreb amide, N-methoxy-N-methyl-2-methoxyacetamide. This approach is distinguished by its high selectivity and efficiency, mitigating the formation of over-addition byproducts commonly encountered in reactions with more reactive acylating agents. This document provides a thorough examination of the underlying chemical principles, detailed step-by-step protocols for each synthetic stage, and a complete characterization of the target molecule. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction

The cyclopropyl moiety is a privileged scaffold in modern drug design, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate the pharmacokinetic profile of bioactive molecules. Its incorporation into novel chemical entities often necessitates the development of versatile synthetic intermediates. This compound serves as such a scaffold, featuring a reactive ketone functionality for further elaboration and a methoxy group that can influence solubility and hydrogen bonding interactions.

The synthetic route detailed herein proceeds in three key stages:

  • Formation of Cyclopropylmagnesium Bromide: The cornerstone of this synthesis is the preparation of a Grignard reagent from cyclopropyl bromide. This organometallic species provides the nucleophilic cyclopropyl anion.

  • Synthesis of N-methoxy-N-methyl-2-methoxyacetamide: To ensure a controlled acylation, a Weinreb amide is employed. This class of reagents is renowned for its ability to react with organometallics to cleanly afford ketones, arresting the reaction at the desired stage.

  • Acylation of Cyclopropylmagnesium Bromide: The final carbon-carbon bond formation occurs through the reaction of the Grignard reagent with the Weinreb amide, yielding the target ketone.

This guide provides a holistic overview of this synthetic pathway, from the fundamental mechanistic considerations to detailed, actionable protocols.

Mechanistic Rationale and Strategic Considerations

The choice of a Weinreb amide as the acylating agent is a critical strategic decision in this synthesis. Traditional acylating agents, such as acid chlorides or esters, are highly reactive towards Grignard reagents. This often leads to the formation of a tertiary alcohol as a significant byproduct, resulting from a second nucleophilic addition to the initially formed ketone.

The Weinreb amide, with its N-methoxy-N-methylamide functionality, circumvents this issue. The reaction proceeds through a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and subsequent elimination of the methoxide and methylamine moieties until an acidic workup is performed. This stability prevents the premature formation of the ketone in the presence of the highly reactive Grignard reagent, thus precluding a second addition.

Experimental Protocols

PART 1: Preparation of Cyclopropylmagnesium Bromide

This protocol outlines the formation of the Grignard reagent, a critical moisture-sensitive step. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Cyclopropyl bromide (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and nitrogen inlet. Allow the apparatus to cool to room temperature under a gentle stream of inert gas.

  • Reagent Addition: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Reaction Monitoring: The reaction is initiated upon the disappearance of the characteristic purple color of the iodine and the observation of gentle refluxing of the solvent. If the reaction does not initiate spontaneously, gentle warming with a heating mantle may be necessary.

  • Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting greyish solution of cyclopropylmagnesium bromide is used directly in the subsequent step.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Ethers are highly flammable. Ensure there are no open flames in the vicinity.

  • The formation of the Grignard reagent is exothermic. Have an ice-water bath readily available to control the reaction temperature if necessary.

PART 2: Synthesis of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb Amide)

This protocol describes the preparation of the Weinreb amide from 2-methoxyacetic acid via an acid chloride intermediate.

Materials:

  • 2-Methoxyacetic acid (1.0 equivalent)

  • Thionyl chloride (1.2 equivalents)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)

  • Pyridine (2.5 equivalents)

  • Anhydrous dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, combine 2-methoxyacetic acid and thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield 2-methoxyacetyl chloride.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool the solution in an ice bath. Slowly add pyridine, followed by the dropwise addition of the freshly prepared 2-methoxyacetyl chloride.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-methoxy-N-methyl-2-methoxyacetamide can be purified by column chromatography on silica gel.

PART 3: Synthesis of this compound

This final step involves the coupling of the Grignard reagent with the Weinreb amide.

Materials:

  • Cyclopropylmagnesium bromide solution (from Part 1)

  • N-methoxy-N-methyl-2-methoxyacetamide (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • 1M Hydrochloric acid

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the freshly prepared cyclopropylmagnesium bromide solution dropwise to the cooled Weinreb amide solution with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, followed by 1M HCl. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from cyclopropyl bromide to the target ketone.

Synthesis_Workflow cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Weinreb Amide Synthesis cluster_2 Part 3: Acylation A Cyclopropyl Bromide C Cyclopropylmagnesium Bromide A:e->C:w + Mg B Mg, Anhydrous Ether G Cyclopropylmagnesium Bromide D 2-Methoxyacetic Acid F N-methoxy-N-methyl- 2-methoxyacetamide D:e->F:w Acylation E 1. SOCl₂ 2. HN(OMe)Me·HCl, Pyridine H N-methoxy-N-methyl- 2-methoxyacetamide I This compound G:e->I:w Nucleophilic Addition

Application Note and Detailed Experimental Protocol for the Synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide for the synthesis of 1-cyclopropyl-2-methoxyethanone, a valuable building block in medicinal chemistry and organic synthesis. The protocol herein is structured to provide not only a step-by-step methodology but also the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical utility.

Introduction

This compound is a ketone derivative featuring a cyclopropyl ring adjacent to the carbonyl group and a methoxy group on the alpha-carbon. The unique electronic and steric properties of the cyclopropyl group can impart desirable characteristics to larger molecules, such as enhanced metabolic stability and improved binding affinity to biological targets. This makes it a sought-after intermediate in the development of novel therapeutics. The synthesis route detailed in this protocol involves the robust and well-established Grignard reaction, which allows for the efficient formation of a carbon-carbon bond between the cyclopropyl nucleophile and a suitable electrophile.

The chosen synthetic strategy is the reaction of cyclopropylmagnesium bromide with N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide). This method is favored due to its high selectivity and the stability of the Weinreb amide under the reaction conditions, which typically prevents the over-addition of the Grignard reagent that can be a side reaction with other acylating agents.

Overall Synthesis Workflow

The synthesis is a two-step process, which can be performed sequentially. First, the cyclopropyl Grignard reagent is prepared in situ, followed by its reaction with the Weinreb amide.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Acylation Reaction cluster_workup Workup & Purification A Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide A->Grignard B Magnesium Turnings B->Grignard Product This compound Grignard->Product Weinreb N-methoxy-N-methyl- 2-methoxyacetamide Weinreb->Product Workup Aqueous Workup Product->Workup Purification Distillation/Chromatography Workup->Purification

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
Cyclopropyl bromide4333-56-6C₃H₅Br120.98Sigma-Aldrich, TCI
Magnesium turnings7439-95-4Mg24.31Sigma-Aldrich, Alfa Aesar
Iodine7553-56-2I₂253.81Fisher Scientific
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)60-29-7 / 109-99-9C₄H₁₀O / C₄H₈O74.12 / 72.11Sigma-Aldrich (anhydrous grade)
N-methoxy-N-methyl-2-methoxyacetamide132289-57-7C₆H₁₃NO₃147.17Combi-Blocks, TCI
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9NH₄Cl53.49Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Fisher Scientific
Hydrochloric acid (HCl), 1M aqueous solution7647-01-0HCl36.46VWR
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line (optional, but recommended for handling Grignard reagents)

  • Syringes and needles

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system for purification

Experimental Protocol

Part 1: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

Causality behind Experimental Choices: The formation of a Grignard reagent is highly sensitive to moisture and oxygen. Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. Diethyl ether or THF are used as solvents because they are anhydrous and effectively solvate the Grignard reagent. A small crystal of iodine is often used to initiate the reaction by etching the passivating oxide layer on the magnesium surface.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool under a stream of inert gas.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents relative to cyclopropyl bromide). Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approximately 10%) of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution begins to gently reflux. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color. This solution of cyclopropylmagnesium bromide is used directly in the next step.[1]

Part 2: Synthesis of this compound

Causality behind Experimental Choices: The reaction between the Grignard reagent and the Weinreb amide is typically performed at a low temperature (0 °C to room temperature) to control the exothermic reaction and minimize side products. The subsequent workup with a mild acid, such as saturated aqueous ammonium chloride, is to quench any unreacted Grignard reagent and to hydrolyze the intermediate magnesium complex to the desired ketone.

Step-by-Step Methodology:

  • Reaction Setup: In a separate, dry three-neck round-bottom flask under an inert atmosphere, prepare a solution of N-methoxy-N-methyl-2-methoxyacetamide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution of the Weinreb amide to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.1-1.5 equivalents) to the cooled Weinreb amide solution via a cannula or dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization

Causality behind Experimental Choices: The crude product may contain unreacted starting materials and side products. Purification by distillation is suitable if the product has a distinct boiling point and is thermally stable. Flash column chromatography is a more general method for separating the product from impurities of different polarities. Spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.

Purification:

  • The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the cyclopropyl protons (multiplets in the upfield region), the methoxy group (a singlet around 3.3-3.5 ppm), and the methylene protons adjacent to the carbonyl and methoxy groups (a singlet around 4.0-4.2 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon (downfield, ~208-212 ppm), the carbons of the methoxy and methylene groups, and the carbons of the cyclopropyl ring.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group should be observed around 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (114.14 g/mol ).

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents.[2][3] All manipulations should be carried out under a dry, inert atmosphere.[3] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn.[3] Ensure a Class D fire extinguisher for metal fires is accessible.

  • Cyclopropyl Bromide: This is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[4][5][6] It should be handled in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[4][5][6]

  • Methoxyacetyl Chloride (if preparing the Weinreb amide in-house): This is a corrosive and flammable liquid that causes severe skin burns and eye damage.[7][8][9][10][11] It is also toxic if inhaled.[7] Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Ethers (Diethyl Ether and THF): These solvents are highly flammable and can form explosive peroxides upon exposure to air and light.[2] Use in a well-ventilated area and away from ignition sources.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware or solvent; inactive magnesium surfaceEnsure all glassware is rigorously dried and use anhydrous solvent. Add a fresh crystal of iodine, gently warm the flask, or add a small amount of pre-formed Grignard reagent.
Low yield of Grignard reagentReaction with atmospheric moisture or oxygenMaintain a positive pressure of inert gas throughout the reaction. Ensure all joints are well-sealed.
Formation of di-cyclopropyl alcohol (over-addition)Using a more reactive acylating agent than a Weinreb amideThis protocol using a Weinreb amide is designed to prevent this. If it still occurs, ensure slow addition of the Grignard reagent at a low temperature.
Low yield of the final ketoneIncomplete reaction; loss during workupMonitor the reaction by TLC to ensure completion. Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers.
Product is impure after workupIncomplete reaction or side reactionsPurify the crude product using vacuum distillation or flash column chromatography. Adjust the eluent system for chromatography to achieve better separation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclopropyl bromide, 99%. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). Methoxyacetyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methoxyacetyl chloride, stabilized, ca. 95%. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-Cyclopropyl-2-methoxyethanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclopropyl ketones are a class of compounds that hold significant value as intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Their unique structural and electronic properties make them attractive building blocks for drug development.[2][3] This application note provides a comprehensive guide to the synthesis of a specific cyclopropyl ketone, 1-Cyclopropyl-2-methoxyethanone, utilizing the Grignard reaction. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4][5] However, its application in ketone synthesis from highly reactive precursors like acyl chlorides is fraught with the challenge of over-addition, leading to the formation of tertiary alcohol byproducts.[6][7][8] This guide details a robust protocol that mitigates this issue through meticulous control of reaction parameters, particularly temperature. We will delve into the mechanistic rationale behind the procedure, provide step-by-step protocols for both the preparation of the Grignard reagent and the final acylation, and offer insights into process optimization and safety management.

Mechanistic Principles & Rationale

A deep understanding of the underlying reaction mechanism is critical for successful synthesis and troubleshooting. The reaction of a Grignard reagent with an acyl chloride is a classic yet illustrative case of competing reaction pathways.

The Challenge: Over-addition in Grignard Acylation

Grignard reagents are potent nucleophiles and strong bases.[5][9] When a Grignard reagent, such as cyclopropylmagnesium bromide, reacts with an acyl chloride like methoxyacetyl chloride, the initial step is a standard nucleophilic acyl substitution. The cyclopropyl anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[10] This intermediate rapidly collapses, expelling the chloride ion—an excellent leaving group—to yield the desired ketone, this compound.[6][11]

The critical challenge arises at this stage. The newly formed ketone is also an electrophile and can be attacked by a second equivalent of the highly reactive Grignard reagent.[12][13] In many cases, the ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a second nucleophilic addition that, after acidic workup, produces a tertiary alcohol (in this case, 1,1-dicyclopropyl-2-methoxyethanol) as a significant byproduct.[6][8][13] This over-addition severely reduces the yield of the desired ketone.

Strategy for Selective Ketone Synthesis: Kinetic Control

To favor the formation of the ketone, the reaction must be stopped after the first addition and elimination. This is achieved by exploiting the different activation energies of the two competing nucleophilic addition steps. The reaction of the Grignard reagent with the highly electrophilic acyl chloride is extremely fast, even at very low temperatures. In contrast, the subsequent reaction with the less electrophilic ketone is slower and has a higher activation energy.

By conducting the reaction at a very low temperature (e.g., -78 °C using a dry ice/acetone bath), we provide enough energy to overcome the activation barrier for the first reaction but not for the second. This kinetic control effectively "freezes out" the over-addition pathway, allowing for the isolation of the ketone as the major product.[14][15] Slow, controlled addition of the acylating agent to the Grignard solution ensures that the concentration of the acyl chloride is always low, further minimizing side reactions.

Diagram: Competing Reaction Pathways

Caption: Reaction scheme showing the desired pathway to the ketone and the competing over-addition pathway leading to a tertiary alcohol side product.

Reagents and Equipment

Successful execution of this protocol hinges on the quality of reagents and the proper preparation of equipment. The use of anhydrous solvents and reagents is mandatory, as Grignard reagents are readily quenched by protic species like water.[9][16][17]

Reagent/MaterialGrade/PuritySupplier ExampleNotes
Magnesium Turnings>99.5%Sigma-AldrichMust be activated prior to use.
Cyclopropyl Bromide>98%Sigma-AldrichShould be distilled if purity is questionable.
Methoxyacetyl Chloride>97%Thermo FisherHighly corrosive and moisture-sensitive. Handle with care.[18]
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeSigma-AldrichMust be freshly distilled from sodium/benzophenone or taken from a solvent purification system.
Diethyl Ether (Et₂O)Anhydrous, >99.7%Sigma-AldrichFor extraction.
IodineCrystal, Reagent GradeJ.T. BakerUsed as an activator for magnesium.[19]
Saturated Ammonium ChlorideAqueous solution (aq.)Lab-preparedFor quenching the reaction.
Anhydrous Magnesium SulfateGranular, >97%Fisher ScientificFor drying the organic phase.
Hydrochloric Acid1M (aq.)Lab-preparedFor washing during workup.
Saturated Sodium BicarbonateAqueous solution (aq.)Lab-preparedFor washing during workup.
BrineSaturated NaCl (aq.)Lab-preparedFor final wash during workup.
Dry Ice (Solid CO₂)N/ALocal SupplierFor low-temperature bath.
Acetone or IsopropanolTechnical GradeVWRFor low-temperature bath.
Nitrogen or Argon GasHigh Purity (99.998%)AirgasFor maintaining an inert atmosphere.

Equipment:

  • Three-neck round-bottom flasks (flame- or oven-dried before use)

  • Reflux condenser (flame- or oven-dried)

  • Pressure-equalizing dropping funnel (flame- or oven-dried)

  • Schlenk line or manifold for inert gas

  • Magnetic stirrer and stir bars

  • Glass stoppers and septa

  • Syringes and needles for transfer of anhydrous liquids

  • Thermometer or thermocouple probe

  • Large Dewar or insulated bath for low-temperature reaction

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Protocols

Protocol A: Preparation of Cyclopropylmagnesium Bromide

This protocol details the in situ preparation of the Grignard reagent. It is highly exothermic and requires careful control.[16][20]

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a glass stopper, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: Weigh 2.0 g (82.3 mmol, 1.2 eq.) of magnesium turnings and quickly add them to the reaction flask against a positive flow of inert gas.

  • Initiation: Add a single small crystal of iodine to the flask. The iodine will help activate the magnesium surface.[21]

  • Grignard Formation: In a separate, dry dropping funnel, prepare a solution of 7.0 g (57.9 mmol, 1.0 eq.) of cyclopropyl bromide in 50 mL of anhydrous THF.

  • Add approximately 5 mL of the cyclopropyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing of the solvent.[22] If the reaction does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Have an ice-water bath ready to cool the flask if the reaction becomes too vigorous.[16]

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting solution of cyclopropylmagnesium bromide is used directly in the next step.

Protocol B: Synthesis of this compound

This protocol requires strict temperature control to prevent the over-addition side reaction.

  • Cooling: Place the flask containing the freshly prepared cyclopropylmagnesium bromide solution into a dry ice/acetone bath and cool the internal temperature to -78 °C.

  • Acyl Chloride Preparation: In a separate, dry flask, prepare a solution of 5.0 g (46.1 mmol, 0.8 eq.) of methoxyacetyl chloride in 20 mL of anhydrous THF.

  • Controlled Addition: Using a syringe, add the methoxyacetyl chloride solution dropwise to the vigorously stirred Grignard solution over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below -70 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1 hour. Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.

  • Quenching: While the reaction flask is still in the cold bath, slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[22] This step is exothermic; add the quenching solution slowly to control the temperature rise.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Diagram: Experimental Workflow

G start Start: Flame-Dried Glassware prep_grignard Protocol A: Prepare Cyclopropylmagnesium Bromide in Anhydrous THF start->prep_grignard Inert Atmosphere cool Cool Grignard Solution to -78 °C prep_grignard->cool add_acyl Protocol B: Slowly Add Methoxyacetyl Chloride Solution at -78 °C cool->add_acyl Maintain T < -70 °C quench Quench Reaction with sat. aq. NH₄Cl add_acyl->quench Stir 1h at -78 °C workup Aqueous Workup & Extraction with Et₂O quench->workup Warm to RT purify Purification by Column Chromatography workup->purify Dry & Concentrate analyze Characterization: NMR, IR, GC-MS purify->analyze end Final Product: This compound analyze->end

Caption: A typical experimental workflow for the Grignard synthesis of this compound.

Process Optimization and Characterization

ParameterOptimal SettingImpact on Reaction
Temperature -78 °CMost critical parameter. Higher temperatures drastically increase the rate of over-addition, reducing ketone yield.[14]
Addition Rate Slow, dropwise (30-45 min)A fast addition can cause localized warming and increase the concentration of the acyl chloride, promoting side reactions.
Solvent Anhydrous THFEthereal solvents are essential for stabilizing the Grignard reagent. Water contamination will destroy the reagent.[9]
Equivalents ~1.2 eq. Grignard reagentA slight excess of the Grignard reagent ensures full consumption of the limiting acyl chloride.
Troubleshooting
  • Grignard reaction fails to initiate: Ensure magnesium is of high quality and glassware is scrupulously dry. Try crushing a few turnings of magnesium in the flask (under inert gas) to expose a fresh surface. A larger iodine crystal or a few drops of 1,2-dibromoethane can also be used as activators.[19]

  • Low yield of ketone: This is often due to either poor Grignard formation (titrate a small aliquot to determine concentration) or inadequate temperature control during the acylation step.

  • High yield of tertiary alcohol: The reaction temperature was too high, or the acyl chloride was added too quickly. Ensure the cold bath is maintained and the addition is slow and steady.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected chemical shifts would include signals for the methoxy group (~3.4 ppm), the methylene protons adjacent to the carbonyl (~4.0 ppm), and the cyclopropyl protons (0.5 - 1.2 ppm).[2]

  • ¹³C NMR: The carbonyl carbon should appear at a characteristic downfield shift of approximately 208 ppm.[2]

  • IR Spectroscopy: A strong absorbance band around 1710 cm⁻¹ is indicative of the ketone carbonyl stretch.[2]

  • GC-MS: Provides an assessment of purity and confirms the molecular weight (114.14 g/mol ).[2]

Safety and Hazard Management

  • Grignard Reagents: Grignard reagents are highly reactive, air- and moisture-sensitive, and can be pyrophoric, especially if the solvent evaporates.[23] They react violently with water.[9] All operations must be performed under a dry, inert atmosphere.[20]

  • Solvents: Diethyl ether and THF are extremely flammable and have low boiling points.[16][20] Ensure there are no ignition sources nearby and work in a well-ventilated chemical fume hood.

  • Exothermic Reactions: Both the formation of the Grignard reagent and the final quenching step are highly exothermic and can lead to a runaway reaction if not controlled.[20][24] Always have an appropriate cooling bath at hand.

  • Methoxyacetyl Chloride: This reagent is corrosive and a lachrymator. Handle it with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • PPE: At a minimum, safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consider double-gloving with nitrile gloves) must be worn at all times.[20][24]

  • Waste Disposal: Unused Grignard reagent must be quenched carefully before disposal. A common method is the slow, dropwise addition of the reagent to a stirred solution of isopropanol in an inert solvent like toluene, followed by a final, careful addition of water.

References

  • Casanova, J., & Waegell, B. (1975). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(24), 5593-5595.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • CK-12 Foundation. (n.d.). Preparation of Ketones. [Link]

  • Synfacts. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Synfacts, 2006(3), 0262-0262.
  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Master Organic Chemistry. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. [Link]

  • Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. [Link]

  • YouTube. (2024). Reaction of Acyl Chlorides with Grignard reagent. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. [Link]

  • Cason, J., & Kraus, K. W. (1954). Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry, 19(12), 1970-1977.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • ResearchGate. (2025). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

  • Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups. [Link]

  • Roberts, J. D., & Mager, V. C. (1947). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 69(7), 1752-1755.
  • PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol. [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-2-methoxyethan-1-ol (C6H12O2). [Link]

  • Nishikawa, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal, 11(10), 1548-1552.
  • Panov, D., et al. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(22), 4762-4766.
  • YouTube. (2020). Grignard multi-step synthesis example. [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation. [Link]

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Application Notes & Protocols: Strategic Application of 1-Cyclopropyl-2-methoxyethanone in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of 1-cyclopropyl-2-methoxyethanone as a versatile building block. This document deviates from a rigid template to provide an in-depth, field-proven perspective on the molecule's synthetic utility. We will delve into the causality behind experimental choices, present self-validating and robust protocols, and ground all claims in authoritative scientific literature. The aim is to empower chemists to not only replicate but also innovate upon the methodologies presented.

Introduction: The Strategic Value of a Unique Ketone

This compound is a bifunctional building block whose synthetic potential is greater than the sum of its parts. The molecule's inherent reactivity is dictated by the interplay between the cyclopropyl ring and the α-methoxy ketone moiety. The three-membered ring, a source of significant ring strain, can act as a rigid conformational anchor or participate in ring-opening reactions to yield linear structures.[1] Concurrently, the α-methoxy group influences the regioselectivity of enolate formation and can serve as a handle for further functionalization. This unique combination makes this compound a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry where the cyclopropyl motif is known to enhance metabolic stability and potency.

Core Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from several predictable and controllable reaction pathways. A thorough understanding of these is paramount for its effective application in multi-step synthesis.

Regioselective Enolate Formation and Acylation

The presence of the oxygen atom alpha to the carbonyl group directs deprotonation to the methoxy-substituted carbon under kinetically controlled conditions.[2][3] This regioselectivity is crucial for subsequent functionalization. The resulting enolate can be trapped with various electrophiles, with acylating agents being particularly useful for the construction of 1,3-dicarbonyl systems.

Diagram 1: Regioselective Enolate Formation and Acylation

Caption: Controlled deprotonation and subsequent acylation to form a key synthetic intermediate.

Asymmetric Carbonyl Reduction

The prochiral ketone of this compound can be reduced to a chiral alcohol with high enantioselectivity. This transformation is pivotal for introducing a stereocenter that is often crucial for the biological activity of the final target molecule. The Corey-Bakshi-Shibata (CBS) reduction is a particularly effective method for this purpose, utilizing a chiral oxazaborolidine catalyst.[4][5][6]

Diagram 2: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

G cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Hydride Transfer cluster_3 Product Release CBS CBS Catalyst Borane BH3 Activated_Catalyst Catalyst-Borane Complex Borane->Activated_Catalyst Ketone This compound Coordinated_Complex Ternary Complex Ketone->Coordinated_Complex TS Six-membered Transition State Coordinated_Complex->TS Alkoxyborane Alkoxyborane Intermediate TS->Alkoxyborane Workup Acidic Workup Alcohol Chiral Alcohol Workup->Alcohol

Caption: The catalytic cycle of the CBS reduction, highlighting substrate activation and stereocontrolled hydride delivery.

Application in Heterocycle Synthesis: A Gateway to Pyrazoles

Substituted pyrazoles are a prominent class of heterocycles in medicinal chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and reliable method for their construction.[7][8][9][10][11] this compound can be readily converted into the required 1,3-dicarbonyl precursor.

Protocol 1: Two-Step Synthesis of a Substituted Pyrazole

Part A: Synthesis of 1-Cyclopropyl-3-methoxy-1,3-propanedione

  • Rationale: This step utilizes the regioselective enolate formation discussed previously, followed by acylation to install the second carbonyl group. Methyl cyanoformate is an effective acylating agent for this transformation.[12]

  • Procedure:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the solution for 20 minutes at 0 °C, then cool to -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add methyl chloroformate (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-cyclopropyl-3-methoxy-1,3-propanedione.

Part B: Synthesis of 3-Cyclopropyl-5-methoxy-1H-pyrazole

  • Rationale: The synthesized 1,3-dicarbonyl is condensed with hydrazine in the presence of a catalytic amount of acid to facilitate the cyclization and dehydration steps of the Paal-Knorr synthesis.

  • Procedure:

    • Dissolve 1-cyclopropyl-3-methoxy-1,3-propanedione (1.0 eq) in ethanol (0.4 M).

    • Add hydrazine hydrate (1.2 eq) to the solution, followed by 3-4 drops of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent in vacuo.

    • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude pyrazole, which can be further purified by recrystallization or chromatography if necessary.

Application in Pharmaceutical Intermediate Synthesis: Accessing a Chiral CRF1 Receptor Antagonist Precursor

A key application of this compound is in the synthesis of chiral intermediates for active pharmaceutical ingredients. The (S)-1-cyclopropyl-2-methoxyethanol, obtained via asymmetric reduction, is a crucial component of a potent corticotropin-releasing factor-1 (CRF1) receptor antagonist.

Protocol 2: Asymmetric Synthesis of (S)-1-Cyclopropyl-2-methoxyethanol

  • Rationale: The Corey-Bakshi-Shibata (CBS) reduction provides a reliable method for the enantioselective reduction of the prochiral ketone to the desired (S)-alcohol with high enantiomeric excess.[4][5][13][14][15] The choice of the (R)-CBS catalyst directs the hydride addition to the Re face of the ketone, yielding the (S)-alcohol.

  • Procedure:

    • To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene).

    • Cool the catalyst solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M solution in THF, 1.2 eq) dropwise. Stir for 10 minutes at 0 °C.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography (eluent: ethyl acetate/hexanes gradient).

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Table 1: Expected Performance Data for Key Protocols

ProtocolProductExpected YieldExpected Purity/eeKey Considerations
1A 1-Cyclopropyl-3-methoxy-1,3-propanedione70-85%>95% (by NMR)Strict anhydrous conditions are crucial for enolate formation.
1B 3-Cyclopropyl-5-methoxy-1H-pyrazole80-95%>98% (by NMR)Ensure complete consumption of the dicarbonyl starting material.
2 (S)-1-Cyclopropyl-2-methoxyethanol85-95%>95% eeMaintain low temperature during reagent addition for optimal enantioselectivity.

Troubleshooting and Field-Proven Insights

  • Challenge: Incomplete enolate formation in Protocol 1A leading to low yields.

    • Insight: The quality of the LDA is paramount. It is recommended to either use freshly prepared LDA or titrate a commercial solution before use. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.

  • Challenge: Low enantioselectivity in Protocol 2.

    • Insight: The CBS catalyst is sensitive to moisture. Use of a fresh, high-quality catalyst is essential. The rate of addition of the ketone to the catalyst-borane complex can also impact the enantiomeric excess; slower addition is generally preferred.

  • Expert Tip: The cyclopropyl group in these structures offers a site for further elaboration through ring-opening reactions under Lewis acidic or radical conditions, providing access to a diverse range of linear, functionalized molecules.

Conclusion

This compound is a strategically valuable building block that offers synthetic chemists a reliable entry point to a range of complex molecular targets. Its predictable reactivity in enolate formation and asymmetric reduction allows for the controlled installation of key structural motifs found in medicinally relevant compounds. The protocols detailed herein are robust and reproducible, providing a solid foundation for the application of this versatile ketone in both academic and industrial research settings.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Demuth, M., & Raghavan, P. R. (1979). The Reaction of Cyclopropyl Ketones with Acetyl Methanesulfonate. An Efficient Ring Opening under Neutral Conditions with Regiospecific Enol Acetate Formation and Stereo-controlled Nucleophilic Addition. Helvetica Chimica Acta, 62(7), 2338-2347. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Hartz, R. A., et al. (2009). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(23), 7653–7668. [Link]

  • De Angelis, S., De Renzo, M., Luisi, R., & Capriati, V. (2016). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Organic & Biomolecular Chemistry, 14(21), 4814-4818. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Cho, B. T., & Chun, Y. S. (1994). A new, efficient and practical method for the preparation of a stable oxazaborolidine and its use in the enantioselective reduction of ketones. Tetrahedron: Asymmetry, 5(7), 1147-1150. [Link]

  • Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: a Mechanistic and Kinetic Study. The Journal of Organic Chemistry, 82(21), 11349-11361. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]

  • Crabtree, S. R., Mander, L. N., & Sethi, S. P. (1991). Synthesis of β-keto esters by C-acylation of preformed enolates with methyl cyanoformate. Organic Syntheses, 70, 256. [Link]

  • Eicher, T., & Hauptmann, S. (2013). The chemistry of heterocycles: structure, reactions, syntheses, and applications. John Wiley & Sons. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Zayia, G. H. (1999). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Organic Letters, 1(6), 989-991. [Link]

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters,-thionoesters, and-thioesters. Organic letters, 15(2), 370-373. [Link]

  • Morken, J. P., & Shaughnessy, K. H. (2018). Comprehensive Organic Synthesis. Elsevier. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reactions and synthesis. Springer Science & Business Media. [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Evans, D. A. (2002). A perspective on modern organic synthesis. Tetrahedron, 58(44), 8697-8719. [Link]

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The Cyclopropyl Ketone Core: Application Notes on the Synthesis of Pharmaceutical Intermediates Using 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring Motif

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—a high degree of p-character in its C-C bonds—allow it to act as a bioisostere for phenyl rings or carbonyl groups, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles in drug candidates.[1] When this compact, rigid ring is juxtaposed with a flexible methoxyethyl ketone functionality, as in 1-Cyclopropyl-2-methoxyethanone ( 1 ), it creates a versatile and powerful building block for constructing complex pharmaceutical intermediates.

This guide provides a detailed exploration of the primary application of This compound as a precursor for the synthesis of chiral amines, which are pivotal intermediates in the development of advanced therapeutics. We will dissect the synthetic strategies, provide step-by-step protocols, and explain the critical scientific reasoning behind the methodological choices, with a specific focus on the synthesis of a key intermediate for a potent Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonist.

Core Application: A Gateway to Chiral Amines for CRF-1 Receptor Antagonists

The primary and most well-documented application of this compound (1 ) is its role as a precursor to (S)-1-Cyclopropyl-2-methoxyethanamine (2 ). This specific chiral amine is a critical building block for a class of potent Corticotropin-Releasing Factor-1 (CRF-1) receptor antagonists, which are investigated for the treatment of anxiety and depression.[1] The synthesis of the target antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, relies on the stereochemically pure amine 2 for its efficacy.

Two primary synthetic pathways from the ketone 1 to the chiral amine 2 have been explored: a direct reductive amination followed by resolution, and a more sophisticated chemoenzymatic approach. While the direct route is conceptually simpler, field experience has shown it to be less efficient for producing the required enantiopure material.[1]

Synthetic Strategy 1: Direct Reductive Amination and Its Limitations

A common and direct method to convert a ketone to an amine is through reductive amination. This process involves the initial formation of an imine by reacting the ketone with ammonia, followed by in-situ reduction to the corresponding primary amine.

Illustrative Protocol: Racemic Synthesis of 1-Cyclopropyl-2-methoxyethanamine

This protocol describes a general procedure for the synthesis of the racemic amine.

Objective: To synthesize racemic 1-Cyclopropyl-2-methoxyethanamine from this compound via a one-pot reductive amination.

Reaction Scheme: this compound + NH₃ + [Reducing Agent] → (rac)-1-Cyclopropyl-2-methoxyethanamine

Materials:

Reagent/MaterialM.W.QuantityMoles (equiv)
This compound114.1410.0 g87.6 mmol (1.0)
Ammonia in Methanol17.037 N solution, 125 mL~876 mmol (10)
Sodium Borohydride (NaBH₄)37.834.97 g131.4 mmol (1.5)
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 87.6 mmol) in methanol (100 mL).

  • Imine Formation: Add the 7 N solution of ammonia in methanol (125 mL, ~10 eq.). Seal the flask and stir the mixture at room temperature for 4-6 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (4.97 g, 131.4 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: The slow, portion-wise addition of the solid reducing agent is crucial to control the exothermic reaction and prevent runaway conditions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol and ammonia. Partition the residue between dichloromethane (150 mL) and water (100 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude racemic amine can be purified by distillation or flash column chromatography on silica gel to yield the final product.

Expert Insight & Limitations:

While this direct approach yields the racemic amine, obtaining the enantiomerically pure (S)-amine (2 ) through classical resolution or enzymatic resolution of this product has proven inefficient. Attempts at resolution using transaminase or lipase-catalyzed acylation resulted in either low enantiomeric excess (53% ee) or low yield (35%).[1] This demonstrates a critical challenge in pharmaceutical process development: a shorter synthetic route is not always the most practical or efficient for producing a stereochemically pure active pharmaceutical ingredient (API) intermediate.

Synthetic Strategy 2: A Chemoenzymatic Route to Enantiopure (S)-1-Cyclopropyl-2-methoxyethanamine

To overcome the limitations of chiral resolution, an efficient chemoenzymatic route was developed.[1] This strategy begins with a more readily available starting material, methyl cyclopropyl ketone, and leverages a highly stereoselective enzymatic reductive amination step to establish the crucial chiral center early in the synthesis.

Workflow for Chemoenzymatic Synthesis

chemoenzymatic_route cluster_0 Chemical Transformations cluster_1 Biocatalytic Key Step cluster_2 Chemical Finishing A Methyl Cyclopropyl Ketone B Cyclopropylglyoxylic Acid A->B KMnO₄ Oxidation C (S)-Cyclopropylglycine B->C Reductive Amination (Leucine Dehydrogenase, FDH for NADH recycling) D N-Boc-(S)-Cyclopropylglycine C->D Boc₂O Protection E N-Boc-(S)-1-Cyclopropyl-2-hydroxyethanamine D->E BH₃·THF Reduction F N-Boc-(S)-1-Cyclopropyl-2-methoxyethanamine E->F Methylation (NaH, MeI) G (S)-1-Cyclopropyl-2-methoxyethanamine (Target Intermediate) F->G Deprotection (HCl)

Caption: Chemoenzymatic pathway to the target chiral amine.

Protocol 2: Chemoenzymatic Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine

This multi-step protocol is based on the optimized route providing high enantiopurity.[1]

Part A: Oxidation to Cyclopropylglyoxylic Acid

  • Reaction: Methyl cyclopropyl ketone is oxidized using potassium permanganate (KMnO₄) in an aqueous solution.

  • Rationale: This classical oxidation converts the methyl ketone into a carboxylic acid, yielding the α-keto acid necessary for the subsequent enzymatic step.

Part B: Enzymatic Reductive Amination

  • Reaction Setup: In a buffered aqueous solution, cyclopropylglyoxylic acid is combined with ammonium chloride, a catalytic amount of NAD⁺, and two key enzymes: Leucine Dehydrogenase (LeuDH) and Formate Dehydrogenase (FDH). Sodium formate is added as the sacrificial co-substrate.

  • Causality and Self-Validation:

    • LeuDH: This enzyme stereoselectively catalyzes the reductive amination of the α-keto acid to the (S)-amino acid. The high fidelity of the enzyme is the source of the product's enantiopurity.

    • FDH & Formate: The primary reaction consumes the expensive cofactor NADH, converting it to NAD⁺. The FDH enzyme and sodium formate create a recycling system. FDH oxidizes formate to carbon dioxide, regenerating NADH from NAD⁺. This in-situ recycling makes the process economically viable and self-sustaining in terms of the cofactor.

  • Workup: After the reaction, the product, (S)-cyclopropylglycine, is protected as its N-Boc derivative for easier isolation and purification.

Part C: Conversion to the Final Amine

  • Reduction: The Boc-protected amino acid is reduced using a reagent like borane-tetrahydrofuran complex (BH₃·THF). This converts the carboxylic acid functionality to a primary alcohol.

  • Methylation: The resulting alcohol is deprotonated with a strong base, such as sodium hydride (NaH), and then alkylated with methyl iodide (MeI) to form the methyl ether.

  • Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions (e.g., with HCl in dioxane) to yield the desired (S)-1-Cyclopropyl-2-methoxyethanamine hydrochloride salt.

This chemoenzymatic route reliably produces the target amine with an overall yield of 62% from cyclopropylglyoxylic acid and with no detectable R-enantiomer, highlighting its superiority for pharmaceutical manufacturing.[1]

Downstream Application: Final Coupling to a CRF-1 Antagonist

The enantiopure amine 2 is then used in the final stages of the synthesis of the CRF-1 receptor antagonist. This typically involves a nucleophilic substitution or coupling reaction with a heterocyclic core.

Protocol 3: N-Alkylation to form the Pyrazinone Core

Objective: To couple (S)-1-Cyclopropyl-2-methoxyethanamine with a chlorinated pyrazinone intermediate.

Caption: Coupling of the chiral amine with the pyrazinone core.

Step-by-Step Protocol:

  • Reaction Setup: The chlorinated pyrazinone intermediate is dissolved in a polar aprotic solvent like DMSO or DMF.

  • Reagent Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added, followed by the (S)-1-Cyclopropyl-2-methoxyethanamine hydrochloride salt.

  • Reaction Conditions: The mixture is heated to facilitate the nucleophilic aromatic substitution (SNAr) reaction, where the amine displaces the chloride on the pyrazinone ring.

  • Purification: Following workup, the resulting intermediate is purified, typically by chromatography, before proceeding to the final coupling step with the substituted pyridine moiety to yield the final API.

Conclusion

This compound stands as a testament to the strategic design of molecular building blocks in pharmaceutical synthesis. While its direct conversion to the desired chiral amine via reductive amination is feasible, it is hampered by challenges in achieving high enantiopurity. The development of a more robust chemoenzymatic route underscores a critical principle in process chemistry: the most effective synthesis is often a blend of traditional chemical transformations and highly selective biocatalysis. This approach provides a reliable and scalable pathway to (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate that enables the construction of potent CRF-1 receptor antagonists and showcases the pivotal role of carefully chosen starting materials in modern drug development.

References

  • Tao, J., et al. (2008). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 12(4), 650–655. Available at: [Link]

Sources

Nucleophilic addition reactions of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Addition Reactions of 1-Cyclopropyl-2-methoxyethanone: Principles and Protocols

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Unique Ketone

In the landscape of modern medicinal chemistry and synthetic route design, the judicious selection of building blocks is paramount. This compound is a prime example of a substrate engineered for versatility and stereochemical control. This ketone uniquely combines two influential structural motifs: a cyclopropyl ring and an α-methoxy group.

The cyclopropyl fragment is a well-regarded "bioisostere" and conformational restraint, often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[1][2][3] Its strained three-membered ring possesses unique electronic properties, including a high degree of p-character in its C-C bonds, which can influence the reactivity of adjacent functional groups.[4]

Juxtaposed to this is the α-methoxy group, which serves a dual role. It functions as an electron-withdrawing group, activating the carbonyl for nucleophilic attack. More critically, its oxygen atom is a key player in directing the stereochemical outcome of such additions. By acting as a chelating partner for Lewis acidic metals, it allows chemists to steer reactions towards specific diastereomers, a capability essential for the synthesis of enantiomerically pure compounds.[5][6]

This guide provides an in-depth exploration of nucleophilic addition reactions to this compound. We will move beyond simple procedural lists to explain the underlying stereochemical models—Felkin-Anh and Cram-Chelate—that govern these transformations. Detailed, field-tested protocols for both hydride reductions and organometallic additions are provided to empower researchers in drug development and synthetic chemistry to leverage this valuable substrate with precision and control.

Controlling Stereochemistry: A Tale of Two Models

The facial selectivity of nucleophilic attack on the carbonyl of this compound is not random; it is dictated by the conformational arrangement of the substituents on the adjacent α-carbon. Two competing models, the Felkin-Anh model and the Cram-Chelate model, provide a predictive framework for the reaction's outcome. The choice between these pathways is determined by the nature of the nucleophile and the presence or absence of chelating metal ions.[7][8][9]

Non-Chelation Control: The Felkin-Anh Model

In the absence of a chelating metal, the stereochemical outcome is governed by a combination of steric and stereoelectronic effects, as described by the Felkin-Anh model.[8][10] For α-alkoxy ketones, the electronegative alkoxy group is considered the "Large" (L) substituent due to repulsive electronic interactions with the incoming nucleophile.[7] The ketone orients itself to place this large group perpendicular to the carbonyl bond to minimize torsional strain. The nucleophile then attacks along the Bürgi-Dunitz trajectory from the face opposite the large group, resulting in the anti diastereomer.

Chelation Control: The Cram-Chelate Model

When a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, either as part of the nucleophilic reagent (like a Grignard reagent) or as an additive, it can coordinate to both the carbonyl oxygen and the oxygen of the α-methoxy group.[5][6][9] This chelation locks the substrate into a rigid, five-membered cyclic conformation. This conformation forces the nucleophile to attack from the least sterically hindered face, which is now opposite to the medium (M) substituent (the cyclopropyl group), leading to the formation of the syn diastereomer.[6][9] This powerful effect can completely override the Felkin-Anh prediction.

G cluster_0 Stereochemical Control Models FA_model Felkin-Anh (Non-Chelation) FA_ketone Transition State (Newman Projection) FA_model->FA_ketone Predicts CC_model Cram-Chelate CC_ketone Transition State (Rigid Chelate) CC_model->CC_ketone Predicts FA_product Anti Product FA_ketone->FA_product Nu:- attack anti to -OMe (Large group) CC_product Syn Product CC_ketone->CC_product Nu:- attack anti to -Cyclopropyl (Medium group) label_reagents1 Reagents: NaBH4, LiAlH4 FA_product->label_reagents1 label_reagents2 Reagents: RMgX, R2Zn + Lewis Acid CC_product->label_reagents2 G start Start setup Reaction Setup Dissolve Ketone in Toluene Cool to 0 °C under Argon start->setup add Grignard Addition Add CH3MgBr dropwise Maintain 0 °C setup->add stir Reaction Stir at 0 °C for 1h, then RT for 2h add->stir quench Quench Cool to 0 °C Add sat. aq. NH4Cl slowly stir->quench extract Extraction & Workup Extract with Ether (3x) Wash with Brine Dry over MgSO4 quench->extract purify Purification Concentrate Flash Chromatography extract->purify end End Product: syn-Tertiary Alcohol purify->end

Sources

Application Note: A Chemoselective Protocol for the Reduction of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Cyclopropyl-2-methoxyethanol

Introduction and Strategic Overview

The reduction of ketones to their corresponding secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and fine chemicals. This application note provides a detailed, field-proven protocol for the reduction of 1-cyclopropyl-2-methoxyethanone to 1-cyclopropyl-2-methoxyethanol.

The primary challenge in this synthesis is chemoselectivity. The starting material contains three distinct functional groups: a ketone, a strained cyclopropyl ring, and an ether linkage. An improperly chosen reducing agent could lead to undesired side reactions, such as the reductive cleavage of the cyclopropane ring or the ether bond. Therefore, the selection of a mild yet efficient reducing agent is paramount to the success of this synthesis. This guide details the rationale for selecting Sodium Borohydride (NaBH₄) and provides a comprehensive, step-by-step protocol for its application, workup, and product characterization.

The Science of Selection: Choosing the Optimal Reducing Agent

In the arsenal of hydride-donating reagents, Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are the most common choices for carbonyl reduction.[1]

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive and potent reducing agent, capable of reducing not only aldehydes and ketones but also less reactive functional groups like esters, carboxylic acids, and amides.[2][3] Its high reactivity, however, necessitates the use of anhydrous, aprotic solvents (like diethyl ether or THF) and poses a risk of cleaving strained rings or other sensitive functionalities.[2]

  • Sodium Borohydride (NaBH₄): A significantly milder and more selective reagent.[4] It readily reduces aldehydes and ketones while typically leaving esters, amides, and, crucially for this application, ethers and strained carbocycles untouched under standard conditions.[5][6] Furthermore, NaBH₄ is safer to handle and is compatible with protic solvents such as methanol and ethanol, which simplifies the experimental setup.[7][8]

Reaction Mechanism: The Hydride Transfer Pathway

The reduction of a ketone by Sodium Borohydride proceeds via a well-established two-step mechanism.[5][9]

  • Nucleophilic Addition of Hydride: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride (BH₄⁻) complex, to the electrophilic carbon of the carbonyl group. This addition breaks the C=O π-bond, creating a tetrahedral alkoxide intermediate.[8][10]

  • Protonation: The negatively charged alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) or during the aqueous workup step. This yields the final secondary alcohol product and regenerates a methoxide ion.[9]

This mechanistic pathway is visualized in the diagram below.

Caption: Mechanism of NaBH₄ reduction of the ketone.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityNotes
This compound114.141.0 g (8.76 mmol)Starting material
Sodium Borohydride (NaBH₄)37.830.17 g (4.38 mmol)Reducing agent (0.5 eq.)
Methanol (MeOH), anhydrous32.0420 mLReaction solvent
Deionized Water (H₂O)18.02~50 mLFor quenching and washing
Diethyl Ether (Et₂O)74.12~60 mLExtraction solvent
1M Hydrochloric Acid (HCl)36.46~5 mLFor quenching (optional)
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying agent
50 mL Round-bottom flask-1Reaction vessel
Magnetic stirrer and stir bar-1For agitation
Ice bath-1For temperature control
Separatory funnel (125 mL)-1For extraction
Rotary evaporator-1For solvent removal
Thin-Layer Chromatography (TLC) plate-As neededFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.76 mmol). Dissolve the ketone in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[11]

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.17 g, 4.38 mmol) to the cooled solution in small portions over 5-10 minutes.[12] Note: The addition may cause gas evolution (H₂). Ensure adequate ventilation.

  • Reaction: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is complete.[12]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 10 mL of deionized water to quench the excess NaBH₄. Alternatively, slowly add 1M HCl until the bubbling ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 125 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).[13] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Isolation: Concentrate the dried organic solution using a rotary evaporator to yield the crude 1-cyclopropyl-2-methoxyethanol. The product can be further purified by flash column chromatography on silica gel if necessary.

Data Summary and Visualization

Reactant and Product Properties
CompoundMolecular FormulaM.W. ( g/mol )Key Spectroscopic Features
This compoundC₆H₁₀O₂114.14[14]IR: Strong C=O stretch (~1710 cm⁻¹).[14] ¹³C NMR: Carbonyl carbon signal (~208 ppm).[14]
1-Cyclopropyl-2-methoxyethanolC₆H₁₂O₂116.16[15]IR: Disappearance of C=O stretch, appearance of broad O-H stretch (~3200-3600 cm⁻¹). ¹³C NMR: New C-OH signal (~65-75 ppm).
Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Ketone in Methanol B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at 0 °C then RT (Monitor by TLC) C->D E 5. Quench Reaction with Water D->E F 6. Remove Methanol (Rotary Evaporator) E->F G 7. Extract with Et₂O F->G H 8. Wash, Dry, and Filter Organic Layer G->H I 9. Concentrate to Yield Product (Rotary Evaporator) H->I J 10. Purify & Characterize (Chromatography, NMR, IR) I->J

Sources

The Corey-Chaykovsky Reaction: A Comprehensive Guide to the Synthesis of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the construction of the cyclopropyl motif is of paramount importance. This strained three-membered ring is a key structural element in numerous pharmaceuticals and biologically active molecules, imparting unique conformational rigidity and metabolic stability. Among the arsenal of synthetic methods to forge this ring, the Corey-Chaykovsky reaction stands out for its reliability, operational simplicity, and functional group tolerance, particularly for the synthesis of cyclopropyl ketones from α,β-unsaturated precursors.

This guide provides an in-depth exploration of the Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones. We will delve into the mechanistic nuances that govern its selectivity, offer detailed application notes for robust experimental design, and provide a step-by-step protocol for a representative transformation.

The Mechanistic Heart of the Matter: Why Sulfoxonium Ylides Favor Cyclopropanation

The Corey-Chaykovsky reaction utilizes a sulfur ylide to deliver a methylene group (CH₂) to an electrophile.[1] In the context of synthesizing cyclopropyl ketones, the electrophile is an α,β-unsaturated ketone (enone). The choice of the sulfur ylide is critical and dictates the outcome of the reaction. Two common ylides are employed: dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide).[2]

While both are effective methylene transfer agents, dimethylsulfoxonium methylide is the reagent of choice for the cyclopropanation of enones .[3] This preference stems from the differential reactivity of the two ylides, which leads to a divergence in the reaction pathway between a 1,2-addition and a 1,4-conjugate addition.[4]

  • Dimethylsulfonium Methylide (Unstabilized Ylide): This more reactive, less stable ylide typically undergoes a rapid and irreversible 1,2-addition to the carbonyl group of the enone. This kinetically favored pathway leads to the formation of an epoxide as the major product.[2]

  • Dimethylsulfoxonium Methylide (Stabilized Ylide): This ylide is stabilized by the adjacent sulfoxonium group. Its reaction with an enone proceeds via a reversible 1,2-addition to the carbonyl. However, the thermodynamically favored and irreversible 1,4-conjugate addition (Michael addition) to the β-carbon of the enone is the dominant pathway.[2] The resulting enolate then undergoes an intramolecular SN2 reaction, displacing dimethyl sulfoxide (DMSO) to form the desired cyclopropyl ketone.[5]

The preference for the 1,4-addition by the sulfoxonium ylide is attributed to its greater stability, which allows for the reversible 1,2-addition to revert to the starting materials, giving the slower but irreversible 1,4-addition pathway time to proceed to completion.

Caption: Mechanism of Corey-Chaykovsky cyclopropanation of an enone.

Application Notes: Keys to a Successful Reaction

Careful consideration of the reaction parameters is crucial for achieving high yields and purity in the synthesis of cyclopropyl ketones.

Reagent Preparation and Handling
  • Ylide Generation: Dimethylsulfoxonium methylide is typically generated in situ by the deprotonation of its precursor, trimethylsulfoxonium iodide or chloride, with a strong base.[6]

  • Choice of Base: Sodium hydride (NaH) is the most commonly used base for this purpose.[7] It is effective in deprotonating the sulfoxonium salt to form the ylide. Potassium tert-butoxide can also be employed.

  • Anhydrous Conditions: The sulfur ylide is highly reactive and sensitive to moisture. Therefore, it is imperative to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] All glassware should be thoroughly dried prior to use.

Solvent Selection
  • Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is the solvent of choice for the generation of dimethylsulfoxonium methylide.[1] It effectively dissolves the trimethylsulfoxonium salt and is compatible with sodium hydride.

  • Co-solvents: In some procedures, tetrahydrofuran (THF) is used as a co-solvent to control the viscosity and reaction temperature.

Substrate Considerations

The Corey-Chaykovsky reaction is tolerant of a wide range of functional groups. However, substrates with acidic protons may be deprotonated by the ylide, consuming the reagent and reducing the yield. In such cases, using an excess of the ylide may be necessary.

Troubleshooting Common Issues
  • Low Yield: This can be due to incomplete ylide formation (insufficient base or reaction time for deprotonation), decomposition of the ylide (presence of moisture), or side reactions.[3]

  • Formation of Epoxide Byproduct: The presence of a significant amount of the epoxide byproduct suggests that the 1,2-addition pathway is competing with the desired 1,4-addition. This could be due to the use of a less stable ylide or non-optimal reaction conditions. Ensuring the use of dimethylsulfoxonium methylide is key to favoring cyclopropanation.[8]

Experimental Protocol: Synthesis of a Phenyl Cyclopropyl Ketone

This protocol details the synthesis of (E)-1-phenyl-2-(phenyl)cyclopropyl)ethan-1-one from chalcone, a representative α,β-unsaturated ketone.

Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
Trimethylsulfoxonium iodide220.0711.01.1
Sodium hydride (60% dispersion in oil)24.0011.01.1
Anhydrous Dimethyl Sulfoxide (DMSO)78.13--
Chalcone208.2610.01.0
Anhydrous Tetrahydrofuran (THF)72.11--
Deionized Water18.02--
Diethyl Ether74.12--
Saturated aqueous NH₄Cl solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Procedure

Step 1: Preparation of Dimethylsulfoxonium Methylide Solution

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.44 g, 11.0 mmol of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.

  • Carefully add anhydrous DMSO (20 mL) to the flask.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (2.42 g, 11.0 mmol) in anhydrous DMSO (20 mL).

  • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension at room temperature with vigorous stirring.

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes a milky white suspension. This is the dimethylsulfoxonium methylide solution.

Step 2: Cyclopropanation Reaction

  • Cool the freshly prepared ylide solution to 0 °C in an ice-water bath.

  • Dissolve chalcone (2.08 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the chalcone solution to the stirred ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropyl ketone.

Experimental Workflow Experimental Workflow for Cyclopropyl Ketone Synthesis Ylide_Prep Ylide Preparation (in situ) Reaction Cyclopropanation Reaction Ylide_Prep->Reaction Add Enone Substrate Workup Aqueous Work-up & Extraction Reaction->Workup Quench Reaction Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: Cyclopropyl Ketone Purification->Product

Caption: A generalized workflow for the Corey-Chaykovsky cyclopropanation.

Substrate Scope and Outlook

The Corey-Chaykovsky reaction for the synthesis of cyclopropyl ketones has been successfully applied to a wide variety of α,β-unsaturated ketones, including chalcones, cinnamones, and other enone systems. The reaction generally proceeds in good to excellent yields and exhibits high diastereoselectivity, typically affording the trans-cyclopropyl ketone as the major product.

The continued development of this reaction, including the exploration of asymmetric variants, further enhances its utility in modern organic synthesis. Its robustness and reliability make it an indispensable tool for the construction of the valuable cyclopropyl ketone motif in complex molecules for pharmaceutical and agrochemical research.

References

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Available at: [Link]

  • Corey-Chaykovsky Reaction. WordPress. Available at: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. RSC Publishing. Available at: [Link]

  • Corey−Chaykovsky Reaction. ResearchGate. Available at: [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. Available at: [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. AdiChemistry. Available at: [Link]

  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. ResearchGate. Available at: [Link]

  • General representation of the Corey–Chaykovsky cyclopropanation and... ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropylamines in Modern Drug Discovery

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, valued for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency.[1][2] When this rigid three-membered ring is attached to a chiral amine, it forms a privileged scaffold found in numerous pharmaceuticals and clinical candidates.[3] Optically active 1-cyclopropylalkyl-1-amines are crucial building blocks for a wide range of therapeutic agents, including antiviral medications and serotonin reuptake inhibitors.[4] The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5]

This guide provides a detailed overview of scalable and efficient methods for the synthesis of these valuable chiral amines, starting from readily available cyclopropyl ketones. We will delve into three key strategies: diastereoselective synthesis using a chiral auxiliary, transition-metal-catalyzed asymmetric reductive amination, and biocatalytic approaches. Each section will not only present detailed, step-by-step protocols but also explore the underlying mechanistic principles that govern the stereochemical outcome, empowering researchers to not only replicate but also adapt and troubleshoot these synthetic routes.

Diastereoselective Synthesis via Chiral Auxiliary: A Robust and Scalable Approach

One of the most reliable and scalable methods for producing non-racemic 1-cyclopropylalkyl-1-amines involves the use of a chiral auxiliary, such as (S)-(-)-α-phenylethylamine. This method relies on the formation of a diastereomeric intermediate, which can then be separated, followed by removal of the auxiliary to yield the desired enantiopure primary amine.

Causality Behind the Experimental Choices

This approach leverages the formation of a transient imine from the cyclopropyl ketone and the chiral amine. The stereocenter on the α-phenylethylamine directs the subsequent reduction of the C=N double bond, leading to a diastereomeric excess of the corresponding secondary amine. The choice of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), is crucial for promoting the condensation reaction to form the imine. Subsequent reduction with a mild hydride source like sodium borohydride (NaBH₄) is effective in reducing the imine without affecting the cyclopropyl ring. The final debenzylation step, typically a hydrogenolysis, cleaves the chiral auxiliary, which can often be recovered and recycled, making the process more cost-effective for large-scale production.

Experimental Protocol: Synthesis of (S)-1-Cyclopropylethyl-1-amine

This protocol is adapted from a patented scalable process.[6]

Step 1: Imine Formation and Diastereoselective Reduction

  • To a stirred solution of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF, 2 mL/g of amine), add titanium(IV) isopropoxide (Ti(OiPr)₄, 2.3 eq) dropwise over 30 minutes at room temperature.

  • Heat the reaction mixture to 70 °C and maintain for 3 hours.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the suspension at 0 °C for 1 hour.

  • Slowly add ethanol (2 mL/g of amine) and continue stirring for an additional hour.

  • Add THF (5 mL/g of amine) and Celite® (0.6 g/g of amine).

  • Quench the reaction by the slow addition of water (1 mL/g of amine).

  • Stir the resulting suspension at 25 °C for 1 hour.

  • Add 40 wt% aqueous sodium hydroxide (2 g/g of amine).

  • Filter the mixture and wash the filter cake with THF. The combined filtrates contain the diastereomeric secondary amine.

Step 2: Debenzylation to the Primary Amine

  • The crude secondary amine from the previous step is subjected to catalytic hydrogenolysis. A common procedure involves using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The specific conditions (pressure, temperature, solvent) may require optimization depending on the substrate.

Data Presentation
ParameterValueReference
Starting MaterialsCyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine[6]
Key ReagentsTi(OiPr)₄, NaBH₄, Pd/C[6]
Optical Purity (ee)97% ee or higher[6]
ScalabilityWell-suited for large-scale industrial processes[6]

Transition-Metal-Catalyzed Asymmetric Reductive Amination: A Direct and Efficient Route

Direct asymmetric reductive amination (DARA) of ketones is a highly atom-economical method for the synthesis of chiral amines.[7] This one-pot reaction combines a ketone, an amine source, and a reducing agent in the presence of a chiral transition-metal catalyst. Iridium and rhodium complexes are particularly effective for this transformation.

Iridium-Catalyzed Asymmetric Reductive Amination

Iridium catalysts, particularly those with chiral phosphoramidite ligands, have shown great promise in the DARA of a wide range of ketones.[7][8]

The catalytic cycle is believed to involve the formation of an iridium-hydride species. The ketone and amine first form an imine in situ, which is then coordinated to the chiral iridium complex. The stereochemistry of the final product is determined during the hydride transfer from the iridium to the imine, with the chiral ligand creating a chiral environment that favors the formation of one enantiomer over the other.[8] DFT studies suggest that the amine substrate can act as a ligand for the iridium, stabilized by hydrogen bonding, and that the hydride addition occurs via an outer-sphere transition state.[8]

This is a general protocol that can be adapted for cyclopropyl ketones.[6]

  • In a glovebox, to a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphoramidite ligand in a suitable solvent (e.g., a mixture of CF₃CH₂OH and MeOAc).

  • Stir the mixture at room temperature for 30 minutes to generate the active catalyst.

  • Add the cyclopropyl ketone, the amine (e.g., ammonia or a primary amine), and a Lewis acid co-catalyst (e.g., Ti(OiPr)₄ or FeCl₃).

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 40 °C) for 24 hours.

  • After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard methods.

Rhodium-Catalyzed Reductive Amination

Rhodium catalysts are also effective for the reductive amination of cyclopropyl ketones. Interestingly, the choice of metal catalyst can dramatically influence the reaction outcome. While rhodium catalysts typically yield the expected 1-cyclopropylalkyl-1-amine, ruthenium catalysts can promote a ring-expansion reaction to form pyrrolidines.[9]

Data Presentation: Comparison of Catalytic Systems
Catalyst SystemSubstrateAmine SourceYieldee (%)Reference
Iridium/Chiral PhosphoramiditeAromatic/Aliphatic KetonesPrimary Alkyl AminesHighExcellent[7][8]
Rhodiumα-CarbonylcyclopropanesVarious AminesGoodN/A[9]

Note: Specific data for cyclopropyl ketones in asymmetric reductive amination is often embedded within broader substrate scope studies. The table provides a general overview of the capabilities of these catalytic systems.

Biocatalytic Asymmetric Synthesis: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[10] Enzymes such as imine reductases (IREDs) and transaminases (TAs) can catalyze the asymmetric synthesis of chiral amines from ketones with exceptional enantioselectivity.[3][11]

Imine Reductase (IRED)-Mediated Reductive Amination

IREDs are NADPH-dependent enzymes that catalyze the reduction of imines to amines.[12] In a reductive amination reaction, the imine is formed in situ from the ketone and an amine source.

The IRED binds the imine intermediate and the NADPH cofactor in its active site. The stereochemical outcome is dictated by the specific orientation of the imine within the chiral active site of the enzyme, which facilitates the transfer of a hydride from NADPH to one face of the C=N bond.[4] A cofactor recycling system, often employing a glucose dehydrogenase, is typically required to regenerate the expensive NADPH.[13]

Transaminase (TA)-Mediated Asymmetric Synthesis

Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (e.g., isopropylamine or L-alanine) to a ketone acceptor.[14][15]

The reaction proceeds via a two-step "ping-pong" mechanism. First, the amino group from the donor is transferred to the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate. In the second step, the amino group is transferred from the PMP to the ketone substrate, regenerating the PLP and forming the chiral amine product.[15] The equilibrium of this reaction often needs to be driven towards product formation, for example, by using a large excess of the amine donor or by removing the ketone byproduct.[1]

Experimental Protocol: General Procedure for Biocatalytic Reductive Amination

This is a generalized protocol for a whole-cell biocatalytic reaction.

  • Prepare a buffer solution (e.g., phosphate buffer, pH 7.5).

  • To the buffer, add the cyclopropyl ketone substrate.

  • Add the amine donor (e.g., isopropylamine for a transaminase reaction or ammonium chloride for an IRED reaction).

  • If using an IRED, add a cofactor recycling system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding the whole-cell biocatalyst (containing the overexpressed IRED or TA).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent and purify.

Data Presentation: Biocatalytic Systems
Enzyme TypeKey FeaturesAdvantagesChallengesReference
Imine Reductase (IRED) NADPH-dependent, reduces in situ formed iminesHigh stereoselectivity, broad substrate scopeRequires cofactor regeneration[3][12]
Transaminase (TA) PLP-dependent, transfers amino groupNo need for external cofactor regeneration, high eeUnfavorable equilibrium, substrate/product inhibition[1][14]

Workflow and Pathway Visualization

General Workflow for the Synthesis of Chiral 1-Cyclopropylalkyl-1-amines

G cluster_start Starting Material cluster_methods Synthetic Strategies cluster_end Final Product start Cyclopropyl Ketone method1 Diastereoselective Synthesis (Chiral Auxiliary) start->method1 method2 Asymmetric Reductive Amination (Transition-Metal Catalysis) start->method2 method3 Biocatalytic Synthesis (Enzymes) start->method3 end Optically Active 1-Cyclopropylalkyl-1-amine method1->end method2->end method3->end G ketone Cyclopropyl Ketone + Amine imine Imine ketone->imine Condensation ir_complex Imine-[Ir] Complex imine->ir_complex Coordination ir_cat [Ir]-H (Active Catalyst) ir_cat->ir_complex product Chiral Amine ir_complex->product Hydride Transfer (Stereodetermining Step) ir_pre [Ir] Precursor ir_pre->ir_cat H₂ or H-source

Sources

Application Notes and Protocols: Strategic Ring-Opening Reactions of 1-Cyclopropyl-2-methoxyethanone for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential through Strain Release

The strained three-membered carbocycle of cyclopropyl ketones is a reservoir of chemical potential.[1] This high ring strain makes the cyclopropane motif a versatile synthetic intermediate, capable of undergoing a variety of transformations to yield valuable linear carbon chains.[2] 1-Cyclopropyl-2-methoxyethanone, in particular, presents a unique substrate for synthetic chemists. Its structure juxtaposes the rigid, electronically unique cyclopropyl ring with a flexible methoxyethyl chain. The cyclopropyl group's C-C bonds possess significant p-character, allowing for electronic conjugation with the adjacent carbonyl group, thereby activating the ring for cleavage.[3]

This guide provides an in-depth exploration of the primary methodologies for the ring-opening of this compound. As a key building block, its controlled cleavage offers strategic access to diverse 1,5-difunctionalized acyclic systems, which are prevalent in natural products and pharmaceutical agents. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for acid-catalyzed, transition-metal-catalyzed, and reductive ring-opening strategies, designed for researchers, scientists, and professionals in drug development.

Part 1: Acid-Catalyzed Ring-Opening: Controlled Formation of Carbocation Intermediates

The most direct method for cleaving the cyclopropane ring is through acid catalysis. This approach leverages the basicity of the carbonyl oxygen to activate the system, initiating a cascade that results in a predictable and regioselective bond cleavage.

Mechanistic Rationale

Under acidic conditions, using either Brønsted or Lewis acids, the reaction initiates with the protonation or coordination of the carbonyl oxygen.[2] This activation enhances the electrophilicity of the carbonyl carbon and, through conjugation, polarizes the cyclopropane ring, priming it for nucleophilic attack or spontaneous cleavage. The ring opens to form the most stable carbocation intermediate.[2][4] For this compound, cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring is expected, leading to a secondary carbocation stabilized by the adjacent carbonyl group. This intermediate is then rapidly trapped by a nucleophile present in the reaction medium. The regioselectivity is dictated by the formation of this most stabilized carbocation.[2] The presence of hexafluoroisopropanol (HFIP) as a solvent can be particularly effective, as it promotes the formation of cationic intermediates while being a poor nucleophile itself.[5][6]

Acid_Catalyzed_Ring_Opening start This compound activated_ketone Activated Ketone (Protonated or LA-Coordinated) start->activated_ketone Activation H_plus H⁺ or Lewis Acid (LA) Nu_minus Nucleophile (Nu⁻) product Ring-Opened Product (γ-Substituted Ketone) carbocation Carbocation Intermediate activated_ketone->carbocation Ring Opening carbocation->product Nucleophilic Attack

Caption: Acid-catalyzed ring-opening proceeds via carbonyl activation.

Application & Protocol: Arylative Ring-Opening for C-C Bond Formation

This protocol describes the Friedel-Crafts type reaction of this compound with an electron-rich arene, a powerful method for constructing carbon-carbon bonds.[6]

Objective: To synthesize 1-aryl-5-methoxypentan-2-one derivatives.

Experimental Protocol:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.).

  • Solvent and Nucleophile Addition: Add hexafluoroisopropanol (HFIP, 0.2 M, 5.0 mL) followed by the electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.2 mmol, 1.2 equiv.).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 10 mol%) dropwise.

    • Scientist's Note: TfOH is a potent Brønsted acid that efficiently protonates the ketone.[5][7] HFIP is crucial for stabilizing the carbocationic intermediate and promoting the desired SN1-type pathway.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired γ-arylated ketone.

Data Summary Table:

Nucleophile (Arene)CatalystTemperature (°C)Time (h)Expected Product
1,3,5-Trimethoxybenzene10 mol% TfOH2531-(2,4,6-Trimethoxyphenyl)-5-methoxypentan-2-one
Anisole10 mol% TfOH2551-(4-Methoxyphenyl)-5-methoxypentan-2-one
Indole20 mol% Yb(OTf)₃2541-(1H-Indol-3-yl)-5-methoxypentan-2-one

Part 2: Transition-Metal-Catalyzed Ring-Opening: A Gateway to Cross-Coupling

Transition metals, particularly nickel and palladium, offer a powerful and versatile strategy for activating the C-C bonds of cyclopropyl ketones.[2][8] These methods often couple the ring-opening event with subsequent bond-forming reactions, dramatically increasing molecular complexity in a single step.

Mechanistic Rationale

The catalytic cycle typically begins with the oxidative addition of a C-C bond of the cyclopropyl ketone to a low-valent metal center (e.g., Ni(0)).[8] This step is the key C-C bond activation, forming a metallacyclobutane intermediate. This intermediate can then undergo further transformations. In cross-coupling reactions, it reacts with an organometallic reagent (e.g., organozinc) or an electrophile (e.g., alkyl halide) in a process involving transmetalation or reductive elimination to deliver the functionalized product and regenerate the active catalyst.[8][9] This approach allows for the formation of γ-functionalized ketones that are challenging to access via traditional conjugate addition methods.[9]

TM_Catalyzed_Ring_Opening Ni0 Ni(0)Lₙ Metallacycle Nickelacyclobutane Intermediate Ni0->Metallacycle Oxidative Addition Ketone Cyclopropyl Ketone OxAdd Oxidative Addition NiII R-Ni(II)-X Metallacycle->NiII Reaction with R-X CouplingPartner R-X (Coupling Partner) RedElim Reductive Elimination Product γ-Functionalized Ketone NiII->Ni0 NiII->Product Reductive Elimination

Caption: Ni-catalyzed ring-opening via a metallacyclic intermediate.

Application & Protocol: Nickel-Catalyzed Reductive Cross-Coupling

This protocol details the coupling of this compound with an aryl halide, a robust method for synthesizing γ-aryl ketones.

Objective: To synthesize 1-aryl-5-methoxypentan-2-ones via Ni-catalyzed cross-coupling.

Experimental Protocol:

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Reagent Preparation: In a 4 mL vial, add NiI₂ (0.1 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (0.1 mmol, 10 mol%), and manganese powder (3.0 mmol, 3.0 equiv.).

  • Reactant Addition: To the vial, add this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (e.g., 4-iodoanisole, 1.2 mmol, 1.2 equiv.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

    • Scientist's Note: The dtbbpy ligand is crucial for stabilizing the nickel catalyst. Manganese serves as a stoichiometric reductant to maintain the nickel in its active catalytic state.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a heating block pre-heated to 60 °C. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove manganese and nickel salts.

  • Extraction: Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the product.

Data Summary Table:

Coupling Partner (Ar-X)LigandReductantTemperature (°C)Expected Product
4-IodoanisoledtbbpyMn601-(4-Methoxyphenyl)-5-methoxypentan-2-one
1-BromonaphthaleneterpyridineZn801-(Naphthalen-1-yl)-5-methoxypentan-2-one
4-ChlorobenzonitriledppfMn601-(4-Cyanophenyl)-5-methoxypentan-2-one

Part 3: Reductive Ring-Opening: Radical Pathways to Functionalization

Reductive methods provide an alternative pathway for cyclopropane ring-opening, often proceeding through radical intermediates. These reactions are particularly useful for coupling with unsaturated partners like alkenes and alkynes.

Mechanistic Rationale

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) agent. The reaction is initiated by an SET from SmI₂ to the carbonyl group of the cyclopropyl ketone, generating a ketyl radical anion.[10][11] This is followed by rapid fragmentation of the three-membered ring to relieve ring strain, producing a more stable γ-keto alkyl radical. This radical intermediate can then be trapped by a suitable radical acceptor, such as an alkyne. A second SET from another equivalent of SmI₂ reduces the resulting vinyl radical to a vinyl samarium species, which is then protonated during workup to yield the final product.[10]

Reductive_Ring_Opening Ketone Cyclopropyl Ketone Ketyl Ketyl Radical Anion Ketone->Ketyl SET SmI2_1 SmI₂ Alkyne Alkyne (R'≡R'') VinylRadical Vinyl Radical Intermediate SmI2_2 SmI₂ VinylSm Vinyl Samarium Species H_plus H⁺ workup Product γ,δ-Unsaturated Ketone AlkylRadical γ-Keto Alkyl Radical Ketyl->AlkylRadical Ring Opening AlkylRadical->VinylRadical Addition VinylRadical->VinylSm SET VinylSm->Product Protonation

Caption: SmI₂-mediated reductive ring-opening and coupling cascade.

Application & Protocol: SmI₂-Mediated Coupling with Alkynes

This protocol describes the coupling of this compound with an alkyne to generate γ,δ-unsaturated ketones.

Objective: To synthesize linear enones via reductive ring-opening and intermolecular coupling.

Experimental Protocol:

  • Apparatus: Assemble a flame-dried, three-necked flask equipped with a dropping funnel and an argon inlet.

  • SmI₂ Preparation (in situ): In the flask, place samarium metal powder (2.2 mmol, 2.2 equiv.) and add anhydrous tetrahydrofuran (THF, 10 mL). To the dropping funnel, add a solution of 1,2-diiodoethane (2.0 mmol, 2.0 equiv.) in THF (5 mL). Add the diiodoethane solution dropwise to the samarium suspension. The formation of SmI₂ is indicated by a characteristic deep blue color.

  • Reactant Addition: In a separate flask, prepare a solution of this compound (1.0 mmol, 1.0 equiv.) and the alkyne (e.g., phenylacetylene, 1.5 mmol, 1.5 equiv.) in THF (5 mL).

  • Reaction: Add the substrate solution dropwise to the freshly prepared SmI₂ solution at room temperature. Stir for 1-2 hours until the blue color disappears.

    • Scientist's Note: The success of SmI₂ reactions is highly dependent on the quality of the reagent and the exclusion of air and moisture. In situ preparation is often preferred. The reaction is typically very fast.[11]

  • Workup: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, 20 mL) and stir vigorously until the layers become clear.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary Table:

Alkyne Coupling PartnerAdditiveTemperature (°C)Time (h)Expected Product (E/Z mixture possible)
PhenylacetyleneNone2515-Methoxy-1-phenylhept-1-en-4-one
1-OctyneHMPA (4 equiv.)2515-Methoxytridec-6-en-4-one
Ethyl propiolateNone02Ethyl 4-acetyl-6-methoxyhex-2-enoate

Conclusion and Future Outlook

This compound is a highly adaptable building block whose synthetic utility is realized through a diverse array of ring-opening strategies. Acid-catalyzed reactions provide a direct path to γ-functionalized ketones via carbocationic intermediates. Transition-metal catalysis enables sophisticated cross-coupling reactions, forging new C-C bonds with high efficiency. Finally, reductive methods, particularly those employing single-electron transfer reagents like SmI₂, open up radical-based pathways for coupling with unsaturated systems. The protocols and mechanistic insights provided herein equip researchers with the tools to strategically employ these transformations in the synthesis of complex molecular architectures, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (2025). Benchchem.
  • Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.).
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange.
  • Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. (2025). Benchchem.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.).
  • This compound | 166526-05-2. (n.d.). Benchchem.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. (2018).
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018).
  • Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (n.d.).
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (n.d.).
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024).

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in 1-Cyclopropyl-2-methoxyethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its preparation. Our focus is on providing in-depth, field-proven insights based on established chemical principles to ensure the success of your experiments.

The synthesis of this compound, a valuable ketone building block, is most reliably achieved via the reaction of a cyclopropyl organometallic reagent with an N-methoxy-N-methylamide of 2-methoxyacetic acid, commonly known as a Weinreb-Nahm amide.[1][2] This method is favored because it precisely controls the reaction to yield the ketone, effectively preventing the common side reaction of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.[3][4] The stability of the tetrahedral intermediate, formed by nucleophilic addition, is key to this selectivity.[2][4]

This guide addresses specific, practical issues that may arise during this synthetic sequence, providing not just solutions, but also the underlying mechanistic reasoning to empower you to adapt and optimize the procedures for your specific laboratory context.

Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low Ketone Yield with Significant Tertiary Alcohol Formation

Question: My reaction is yielding the desired this compound, but I'm isolating a significant amount of the tertiary alcohol, 1,1-dicyclopropyl-2-methoxyethanol. How can I prevent this over-addition?

Answer: This is a classic problem in organometallic chemistry where the ketone product, being more reactive than the starting amide, reacts with a second equivalent of the Grignard reagent.[5][6] The Weinreb-Nahm amide is specifically designed to prevent this by forming a stable, chelated tetrahedral intermediate.[2] The breakdown of this intermediate to the ketone should only occur during the acidic workup. If it collapses prematurely in the presence of active Grignard reagent, over-addition is inevitable.

Causality & Mechanism: The stability of the five-membered cyclic intermediate is temperature-dependent. At elevated temperatures, the intermediate can decompose, releasing the ketone into the reaction mixture where it is immediately attacked by another molecule of cyclopropylmagnesium bromide.

Troubleshooting & Optimization:

  • Strict Temperature Control: The most critical parameter is temperature. The reaction should be maintained at a low temperature (0 °C to -20 °C is common, with some protocols going as low as -78 °C) from the moment the Grignard reagent is introduced until the reaction is quenched.[7]

  • Slow Reagent Addition: Add the cyclopropylmagnesium bromide solution dropwise to the solution of the Weinreb-Nahm amide. This maintains a low instantaneous concentration of the Grignard reagent, minimizing the chance of over-addition should any ketone form prematurely.

  • Low-Temperature Quench: The reaction should be quenched by pouring it into a cold (0 °C) acidic solution (e.g., aqueous HCl or NH₄Cl). Quenching at low temperature ensures that any remaining Grignard reagent is destroyed before the stable intermediate has a chance to collapse at a higher temperature.

G Start Weinreb Amide + c-PrMgBr Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Quench Acidic Workup (Low Temp) Intermediate->Quench Desired Pathway HighTemp High Temperature (Premature Collapse) Intermediate->HighTemp Product Desired Ketone: This compound Quench->Product Ketone_in_situ Ketone (in situ) HighTemp->Ketone_in_situ Overaddition + c-PrMgBr Ketone_in_situ->Overaddition Byproduct Tertiary Alcohol Byproduct Overaddition->Byproduct

Caption: Desired vs. Over-Addition Pathway in Weinreb Synthesis.

Issue 2: Poor Conversion and Recovery of Starting Amide

Question: My reaction has stalled, and after workup, I'm recovering a large amount of my starting N-methoxy-N-methyl-2-methoxyacetamide. What is causing the low conversion?

Answer: Recovering the starting material points to a problem with your nucleophile: the cyclopropylmagnesium bromide. Grignard reagents are highly reactive and, as extremely strong bases, are intolerant of even trace amounts of acidic protons, most notably from water.[8][9]

Causality & Optimization:

  • Anhydrous Conditions are Paramount: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere like nitrogen or argon). All solvents (typically THF or diethyl ether) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.

    • Mechanical Activation: Vigorously stir the magnesium turnings before adding the halide.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine reacts with the magnesium surface, exposing fresh metal.

  • Grignard Reagent Quality: The concentration of a Grignard solution can decrease over time. It is best practice to either use the reagent immediately after preparation or to titrate it to determine its exact molarity before use. This ensures you are adding the correct stoichiometric amount.

Table 1: Protocol for Grignard Reagent Titration

StepProcedurePurpose
1Accurately weigh ~0.1 g of iodine into a dry flask under an inert atmosphere.Iodine serves as the primary standard.
2Dissolve the iodine in ~5 mL of anhydrous THF.To create a solution for titration.
3Slowly add the Grignard reagent solution via syringe until the yellow/brown color of the iodine disappears.The Grignard reagent reacts in a 1:1 stoichiometry with iodine.
4Record the volume of Grignard reagent added.This volume is used to calculate the molarity.
5Calculate Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L).To determine the precise concentration of the active Grignard reagent.[8]
Issue 3: Presence of Bicyclopropyl and Other High-Boiling Impurities

Question: My crude product contains a significant amount of bicyclopropyl. What is the source of this impurity and how can I avoid it?

Answer: Bicyclopropyl is a classic byproduct of a Wurtz-type coupling reaction that can occur during the formation of the Grignard reagent.[10] It arises from the reaction between the organomagnesium species and unreacted cyclopropyl bromide.

Causality & Mechanism: The formation of the Grignard reagent involves radical intermediates. The coupling of two cyclopropyl radicals or the reaction of cyclopropylmagnesium bromide with cyclopropyl bromide leads to the formation of bicyclopropyl. This is more likely to happen if the local concentration of cyclopropyl bromide is high.

Troubleshooting & Optimization:

  • Slow Halide Addition: The most effective way to minimize Wurtz coupling is to add the cyclopropyl bromide slowly to the suspension of magnesium turnings. This ensures that the halide reacts with the magnesium as soon as it is introduced, keeping its concentration low.

  • Dilution: Performing the reaction in a larger volume of solvent can also help reduce the rate of bimolecular coupling reactions.

  • Purification: Bicyclopropyl is non-polar and can typically be separated from the more polar ketone product by column chromatography or, if the boiling point difference is sufficient, by fractional distillation.[11][12]

G cluster_0 Grignard Formation cluster_1 Wurtz Coupling Side Reaction cPrBr c-PrBr Grignard c-PrMgBr (Desired) cPrBr->Grignard Mg Mg Mg->Grignard cPrMgBr2 c-PrMgBr Bicyclopropyl Bicyclopropyl (Byproduct) cPrMgBr2->Bicyclopropyl cPrBr2 c-PrBr cPrBr2->Bicyclopropyl

Caption: Competing Pathways During Grignard Reagent Formation.

Issue 4: Complicated Purification due to Amine Byproducts

Question: After the acidic workup, my product is difficult to purify, and I suspect it's contaminated with N,O-dimethylhydroxylamine. How can I effectively remove this?

Answer: This is an inherent feature of the Weinreb synthesis. The acidic workup hydrolyzes the tetrahedral intermediate, releasing the desired ketone and the hydrochloride salt of N,O-dimethylhydroxylamine. If the workup is not sufficiently acidic or if emulsions form, the free amine can be extracted into the organic layer with your product.

Troubleshooting & Optimization:

  • Acidic Wash: The most robust method for removing the amine byproduct is a thorough wash of the organic layer with a dilute acid solution (e.g., 1 M HCl). This protonates the amine, forming a water-soluble salt that partitions exclusively into the aqueous layer.

  • Multiple Extractions: Perform at least two sequential acidic washes to ensure complete removal.

  • Brine Wash: After the acid washes, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase before the final drying step.

  • Final Purification: After drying the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄) and removing the solvent, the crude ketone can be purified. For this compound, which is a relatively low-boiling liquid, vacuum distillation is an excellent method for obtaining a highly pure product on a larger scale.[11][13] For smaller scales or for removing very similar impurities, column chromatography on silica gel is effective.

Table 2: Standard Extraction Workflow for Product Purification

StepProcedurePurpose
1Transfer the quenched reaction mixture to a separatory funnel.Isolate the organic and aqueous layers.
2Separate the layers. Extract the aqueous layer 2x with a suitable solvent (e.g., diethyl ether, EtOAc).Maximize product recovery.
3Combine all organic layers.Consolidate the product into a single solution.
4Wash the combined organic layers 2x with 1 M HCl.Remove N,O-dimethylhydroxylamine byproduct.
5Wash the organic layer 1x with saturated NaHCO₃ solution.Neutralize any remaining acid.
6Wash the organic layer 1x with brine.Remove water and break emulsions.
7Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.Obtain crude product ready for final purification.
References
  • BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • University of California, Irvine. Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Organic Syntheses. "Ketone, cyclopropyl methyl".
  • The Organic Reaction Resource. Grignard Reaction - Common Conditions.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • Google Patents. (2007). Process for preparing cyclopropyl methyl ketone. CN1994996A.
  • Oriental Journal of Chemistry. (2019).
  • BenchChem. This compound.
  • Wikipedia. Weinreb ketone synthesis.
  • ResearchGate. (2019).
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.

Sources

Technical Support Center: Synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the critical parameters of the most reliable synthetic route and provide field-tested solutions to enhance your yield and purity.

Overview of the Primary Synthetic Route

The most robust and commonly cited method for preparing this compound is through the acylation of a cyclopropyl Grignard reagent with N-methoxy-N-methyl-2-methoxyacetamide, often referred to as a Weinreb amide.[1][2] This method is favored due to its high efficiency and the stability of the tetrahedral intermediate formed with the Weinreb amide, which prevents the common over-addition side reaction seen with other acylating agents like esters or acid chlorides. A typical yield for this reaction is reported to be around 81%, providing a solid benchmark for optimization.[2]

This guide will focus on troubleshooting and optimizing this specific pathway.

SynthesisWorkflow Figure 1: General Workflow for this compound Synthesis cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_product Final Product CPBr Cyclopropyl Bromide Grignard Step 1: Grignard Formation (Anhydrous Diethyl Ether) CPBr->Grignard Strictly Anhydrous Mg Magnesium Turnings Mg->Grignard Strictly Anhydrous I2 Iodine (activator) I2->Grignard Strictly Anhydrous WeinrebAmide N-methoxy-N-methyl- 2-methoxyacetamide Coupling Step 2: Weinreb Acylation (0-20 °C) WeinrebAmide->Coupling Grignard->Coupling Workup Step 3: Acidic Workup (aq. HCl) Coupling->Workup Purification Step 4: Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Figure 1: General Workflow for this compound Synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is significantly lower than the reported 81%. What are the most likely points of failure?

A low overall yield is typically traceable to one of three areas: inefficient Grignard reagent formation, incomplete coupling with the Weinreb amide, or product loss during workup and purification. The most critical stage is the formation of the cyclopropylmagnesium bromide. Even small amounts of moisture can quench the Grignard reagent as it forms, drastically reducing its effective concentration.

To diagnose the issue, we recommend analyzing each stage:

  • Grignard Formation: After the specified reaction time, quench a small aliquot with iodine. A persistent iodine color indicates excess magnesium, while rapid discoloration suggests successful Grignard formation. For a more quantitative assessment, consider titrating the Grignard solution (e.g., with a standardized solution of I2 or a protic acid with an indicator).

  • Coupling Reaction: Monitor the reaction by TLC or GC-MS to track the consumption of the Weinreb amide. If significant starting material remains after the reaction period, the issue likely lies with the Grignard reagent's activity or stoichiometry.

  • Workup/Purification: If the reaction appears complete by in-process controls but the final isolated yield is low, focus on optimizing the extraction and purification steps. Product may be lost in the aqueous layer if extractions are not thorough, or decomposition may occur during purification if conditions are too harsh.

Q2: The Grignard reaction won't initiate, or it's very sluggish. How can I fix this?

This is the most common challenge in this synthesis. The primary cause is the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with cyclopropyl bromide.

Here are several proven methods to initiate the reaction:

  • Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flame-dried flask under an inert atmosphere (N₂ or Ar) using a glass stirring rod. This exposes a fresh, unoxidized metal surface.

  • Chemical Activation:

    • Iodine: Add a single crystal of iodine to the flask with the magnesium.[2] The iodine reacts with the magnesium surface, cleaning it and creating a small amount of magnesium iodide, which helps initiate the reaction. You should see the brown color of the iodine fade as the reaction begins.

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, an exothermic process that activates the surface and helps start the primary reaction.

  • Solvent and Reagent Quality: Ensure your diethyl ether is anhydrous. Freshly distilled ether from a suitable drying agent (like sodium/benzophenone) is ideal. The cyclopropyl bromide should also be pure and dry.

  • Concentration & Temperature: Start with only a small amount of ether, just enough to cover the magnesium. Add a small portion of the cyclopropyl bromide to this concentrated mixture. A localized increase in concentration can help initiate the reaction. Gentle heating with a heat gun may be applied cautiously, but be prepared for a vigorous exothermic reaction once it starts. An ice bath should always be on hand.[2]

Parameter Specification Rationale
Glassware Flame-dried under vacuum or oven-dried (>120°C)Removes adsorbed water, which destroys the Grignard reagent.
Solvent (Diethyl Ether) Anhydrous grade (<50 ppm H₂O)Prevents quenching of the Grignard reagent.
Magnesium High purity turningsSurface oxides and impurities can inhibit the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture.

Table 1: Critical Parameters for Successful Grignard Reagent Formation.

Q3: My product is impure after the workup. What are the likely byproducts and how can I avoid them?

Impurity profiles can reveal much about what went wrong. Common byproducts include:

  • Bicyclopropyl: This is formed via Wurtz-type coupling of the Grignard reagent with unreacted cyclopropyl bromide. It can be minimized by adding the cyclopropyl bromide solution slowly to the magnesium suspension, maintaining a low steady-state concentration of the bromide.

  • Unreacted Weinreb Amide: This indicates an insufficient charge of active Grignard reagent. Confirm the concentration of your Grignard reagent via titration before adding the amide.

  • 1-Cyclopropyl-2-methoxyethanol: This alcohol is the product of over-reduction of the target ketone. While the Weinreb amide intermediate is designed to prevent this, a highly reactive Grignard or improper workup could potentially lead to trace amounts. More commonly, this is a byproduct of subsequent reduction steps, not the primary synthesis.[1][3]

  • Ring-Opened Products: The cyclopropyl group is a strained ring and can be susceptible to opening under harsh acidic or thermal conditions.[1] During the acidic workup, use dilute acid (e.g., 1M HCl) and keep the temperature low to prevent degradation of the product.[2]

Q4: How should I purify the final this compound for the best results?

Assuming the reaction and workup were successful, the crude product will still contain minor impurities and residual solvent. For high purity required in pharmaceutical development, vacuum distillation is the recommended method.

Experimental Protocol: Purification by Vacuum Distillation

  • Setup: Assemble a clean, dry distillation apparatus suitable for vacuum. Use a short path distillation head for efficiency.

  • Drying: Ensure the crude product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed by rotary evaporation.

  • Distillation:

    • Add the crude oil to the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum and gently heat the flask using an oil bath.

    • Collect fractions based on the boiling point at the given pressure. The target ketone is a relatively low molecular weight compound (114.14 g/mol ), so a moderate vacuum will be sufficient to bring the boiling point into a manageable range (e.g., below 100-120°C) to prevent thermal decomposition.

  • Characterization: Confirm the purity of the collected fractions using GC, ¹H NMR, and ¹³C NMR spectroscopy.

Troubleshooting Figure 2: Troubleshooting Decision Tree for Low Yield Start Low Final Yield CheckGrignard Was Grignard formation successful? Start->CheckGrignard CheckCoupling Was Weinreb amide fully consumed? CheckGrignard->CheckCoupling Yes GrignardFail Problem: Initiation Failure or Low Grignard Titer CheckGrignard->GrignardFail No CheckWorkup Was product loss possible during workup? CheckCoupling->CheckWorkup Yes CouplingFail Problem: Incomplete Acylation CheckCoupling->CouplingFail No WorkupFail Problem: Physical Product Loss CheckWorkup->WorkupFail Yes GrignardSol Solution: - Activate Mg (I₂, heat, crushing). - Use strictly anhydrous reagents/solvent. - Titrate reagent before use. GrignardFail->GrignardSol CouplingSol Solution: - Use 1.0-1.2 eq. of active Grignard. - Add amide slowly at 0 °C. - Ensure amide is pure and dry. CouplingFail->CouplingSol WorkupSol Solution: - Use gentle quench (sat. NH₄Cl or dilute HCl). - Perform multiple extractions. - Purify via vacuum distillation. WorkupFail->WorkupSol

Caption: Figure 2: Troubleshooting Decision Tree for Low Yield.

References

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Cyclopropyl-2-methoxyethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-cyclopropyl-2-methoxyethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the column chromatography of this unique α-methoxy ketone.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural features that can impart desirable pharmacokinetic properties to drug candidates.[1] However, its purification by column chromatography can present specific challenges due to its polarity and potential for on-column degradation. This guide provides a systematic approach to troubleshooting common issues and offers a validated starting protocol for successful purification.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2]
LogP (octanol-water partition coefficient) 0.6[1]
Topological Polar Surface Area (TPSA) 26.3 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]

The low LogP and notable TPSA indicate a compound of moderate polarity, suggesting that normal-phase chromatography on silica gel is a suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

For moderately polar compounds like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase.[3][4] Its polar surface interacts with the ketone and ether functionalities, allowing for separation from less polar impurities. For particularly challenging separations or if the compound shows instability on silica, alternative stationary phases like alumina (neutral or basic) or polar-bonded phases (e.g., diol, cyano) could be explored.[3]

Q2: How do I choose an appropriate mobile phase (eluent)?

The choice of mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A common starting point for ketones of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[5] The goal is to achieve an Rf (retardation factor) of 0.2-0.4 for the desired compound on the TLC plate, which generally translates to good separation on a column.

Q3: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?

α-Methoxy ketones can be sensitive to acidic conditions, and the inherent acidity of standard silica gel can sometimes lead to degradation.[6] If you suspect on-column degradation (e.g., observing new spots on TLC of collected fractions), consider the following:

  • Deactivate the silica gel: This can be done by pre-treating the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize acidic sites.[6]

  • Use neutral or basic stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work quickly: Minimize the time the compound spends on the column by using appropriate pressure and flow rates.

Q4: Can I use reversed-phase chromatography for this purification?

While normal-phase is more common for this type of molecule, reversed-phase chromatography is a viable option, particularly for separating highly polar impurities.[7][8] In this case, a non-polar stationary phase (e.g., C18-bonded silica) would be used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[7][8]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

DOT Script for Poor Separation Troubleshooting

Caption: Troubleshooting Poor Separation

Detailed Solutions:

  • Optimize Mobile Phase: If the TLC shows poor separation, the mobile phase composition is the first variable to adjust. Try solvent systems with different selectivities. For instance, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide a different separation profile.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase for good resolution.

  • Improve Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly and is level at the top.

Problem 2: The Compound is Tailing (Streaking) on the Column

DOT Script for Tailing Issues

Caption: Addressing Compound Tailing

Detailed Solutions:

  • Mobile Phase Modifier: Tailing can occur due to strong interactions between the analyte and the stationary phase. For ketones that might have some acidic character or interact strongly with acidic sites on silica, adding a small amount of a modifier like acetic acid to the eluent can improve peak shape. Conversely, for basic compounds, a small amount of triethylamine is used.

  • Loading Technique: If the compound is not very soluble in the initial eluent, it can precipitate at the top of the column, leading to tailing. In such cases, dissolve the sample in a minimum amount of a stronger solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column.[9]

Problem 3: The Compound Elutes Too Quickly or Not at All

DOT Script for Elution Problems

Caption: Correcting Elution Speed

Detailed Solutions:

  • Adjusting Mobile Phase Polarity: This is the most straightforward solution.

    • Eluting too fast: The mobile phase is too polar. Increase the percentage of the non-polar component (e.g., from 20% ethyl acetate in hexanes to 10%).

    • Not eluting: The mobile phase is not polar enough. Gradually increase the percentage of the polar component (e.g., from 20% ethyl acetate in hexanes to 30% or 40%).[6]

Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on TLC analysis of your specific reaction mixture.

1. Materials and Reagents:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Crude this compound

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).

  • Visualize the spots using a UV lamp (if applicable) and/or an appropriate stain (e.g., potassium permanganate).

  • Select the solvent system that gives an Rf value of approximately 0.3 for this compound and good separation from impurities.

3. Column Preparation:

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Add another layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Carefully apply the sample to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica gel.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • Collect fractions in separate test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, GC-MS).

References

  • 1-Cyclopropyl-2-methoxyethan-1-ol | C6H12O2 | CID 17937355 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hoffman, N. E., & Liao, J. C. (1978). Separating Ability of Some Polar Mobile Phases in Reverse Phase High Performance Liquid Chromatography.
  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved January 15, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 15, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved January 15, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved January 15, 2026, from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025, August 25). Retrieved January 15, 2026, from [Link]

  • p. 493 - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Retrieved January 15, 2026, from [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Choosing the Right HPLC Stationary Phase - LCGC International. (2015, March 1). Retrieved January 15, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved January 15, 2026, from [Link]

  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. (2018, June 19). Retrieved January 15, 2026, from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.). Retrieved January 15, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved January 15, 2026, from [Link]

Sources

Identifying and removing impurities in 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Cyclopropyl-2-methoxyethanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on proactive problem-solving and ensuring the integrity of your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common and effective route involves the reaction of a cyclopropyl Grignard reagent with a methoxyacetyl derivative, typically an N-methoxy-N-methylamide (Weinreb amide). This choice of reagent is deliberate; the Weinreb amide forms a stable chelated intermediate with the magnesium of the Grignar reagent, which effectively prevents the common side reaction of over-addition to form a tertiary alcohol[1][2]. However, as with any multi-step synthesis, challenges can arise. This guide will address the identification and removal of common impurities, and provide troubleshooting strategies for suboptimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your product is intrinsically linked to the synthetic route and reaction conditions. For the Grignard-Weinreb amide pathway, you can anticipate the following:

  • Unreacted Starting Materials: Residual cyclopropyl bromide and N-methoxy-N-methyl-2-methoxyacetamide.

  • Grignard-Related Impurities:

    • Bicyclopropyl: Formed via Wurtz coupling of the cyclopropyl Grignard reagent with unreacted cyclopropyl bromide[3][4].

    • Cyclopropane: Resulting from the quenching of the Grignard reagent by trace amounts of water[3][5].

  • Weinreb Amide-Related Side Products:

    • N-methyl-2-methoxyacetamide: Can be formed from the reduction of the N-O bond in the Weinreb amide, particularly with highly reactive Grignard reagents[6].

  • Over-addition Product:

    • 1,1-dicyclopropyl-2-methoxyethanol: While the Weinreb amide is designed to prevent this, under certain conditions (e.g., use of a more reactive acylating agent like an acid chloride), some tertiary alcohol may form.

Q2: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

A2: Grignard reaction initiation can be notoriously sensitive. The primary culprits are:

  • Moisture: Grignard reagents are highly sensitive to protic sources, especially water. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous[5].

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Mechanical or chemical activation is often necessary.

  • Poor Quality Reagents: The purity of the cyclopropyl bromide and the solvent (typically THF or diethyl ether) is crucial.

Q3: I'm observing a significant amount of bicyclopropyl in my crude product. How can I minimize this?

A3: The formation of bicyclopropyl is a classic Wurtz coupling side reaction. To mitigate this:

  • Slow Addition: Add the cyclopropyl bromide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: Maintain a gentle reflux; excessive heat can promote coupling.

  • Grignard Reagent Quality: Ensure the Grignard reagent is fully formed before adding the Weinreb amide.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Action(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Degradation of the Weinreb amide.1. Verify Grignard formation via a test quench (e.g., with iodine). Re-run the Grignard formation with activated magnesium and anhydrous conditions. 2. Ensure the Weinreb amide is of high purity and was added at the correct temperature (typically 0 °C).
Presence of Tertiary Alcohol 1. Use of a more reactive acylating agent (e.g., acid chloride). 2. Breakdown of the Weinreb amide chelate.1. Confirm the identity of your acylating agent. If not using a Weinreb amide, consider switching. 2. Maintain a low reaction temperature during the addition of the Grignard reagent to the Weinreb amide.
Difficult Purification 1. Emulsion formation during workup. 2. Co-elution of impurities during chromatography.1. During the aqueous workup, add saturated ammonium chloride solution slowly with vigorous stirring. 2. Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Analytical Characterization of Impurities

Accurate identification of impurities is paramount for effective removal. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

GC-MS Analysis

GC-MS is an excellent technique for separating and identifying volatile impurities.

Compound Expected Retention Time (Relative) Key Mass Fragments (m/z)
Cyclopropyl bromideEarly eluting120, 122 (characteristic bromine isotopes)
BicyclopropylEarly eluting82, 67, 41
This compoundMain peak114 (M+), 85, 57, 45
N-methoxy-N-methyl-2-methoxyacetamideLater eluting133 (M+), 88, 74, 45
NMR Spectroscopy

¹H NMR provides valuable structural information for identifying impurities.

Compound Key ¹H NMR Signals (CDCl₃, δ ppm)
This compound~4.1 (s, 2H, -CH₂-), ~3.4 (s, 3H, -OCH₃), ~1.9 (m, 1H, cyclopropyl CH), ~1.1-0.9 (m, 4H, cyclopropyl CH₂)
Bicyclopropyl~0.8-0.2 (m, characteristic high-field cyclopropyl protons)
N-methoxy-N-methyl-2-methoxyacetamide~4.2 (s, 2H), ~3.7 (s, 3H), ~3.4 (s, 3H), ~3.2 (s, 3H)

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • N-methoxy-N-methyl-2-methoxyacetamide

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Heat gently under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool, then add anhydrous THF.

    • Add a small portion of cyclopropyl bromide to initiate the reaction (indicated by a color change and gentle reflux).

    • Add the remaining cyclopropyl bromide dropwise from the dropping funnel, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Weinreb Amide:

    • In a separate flame-dried flask, dissolve N-methoxy-N-methyl-2-methoxyacetamide in anhydrous THF and cool to 0 °C in an ice bath.

    • Slowly add the prepared cyclopropylmagnesium bromide solution to the Weinreb amide solution via cannula, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure.

Visualizing the Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Acylation Reaction cluster_purification Workup & Purification Mg Magnesium Turnings Grignard Cyclopropylmagnesium Bromide Mg->Grignard I2 Iodine (activator) I2->Mg activation CpBr Cyclopropyl Bromide CpBr->Grignard THF1 Anhydrous THF THF1->Grignard solvent Crude Crude Product Grignard->Crude Weinreb Weinreb Amide Weinreb->Crude THF2 Anhydrous THF THF2->Crude solvent Quench Quench (aq. NH4Cl) Crude->Quench Extraction Extraction (Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Final Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Start Analysis LowYield Low/No Yield Check Grignard Activity Start->LowYield ImpureProduct Impure Product Identify Impurities Start->ImpureProduct GrignardFail Grignard Inactive - Moisture? - Mg Passivation? LowYield->GrignardFail if Grignard inactive WeinrebIssue Weinreb Amide Issue - Purity? - Temp Control? LowYield->WeinrebIssue if Grignard active Bicyclopropyl Bicyclopropyl Present - Slow Addition? - Temp Control? ImpureProduct->Bicyclopropyl if non-polar impurity TertiaryAlcohol Tertiary Alcohol Present - Correct Acylating Agent? ImpureProduct->TertiaryAlcohol if polar impurity OptimizeGrignard Optimize Grignard Formation GrignardFail->OptimizeGrignard OptimizeCoupling Optimize Coupling Reaction WeinrebIssue->OptimizeCoupling Bicyclopropyl->OptimizeGrignard OptimizePurification Optimize Purification Bicyclopropyl->OptimizePurification TertiaryAlcohol->OptimizeCoupling TertiaryAlcohol->OptimizePurification

Caption: Troubleshooting decision tree for synthesis.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • ResearchGate. (2025). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • JEOL Ltd. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Google Patents. Method for preparing cyclopropyl methyl ketone.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ACS Publications. Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • NIH. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]

  • Pearson. Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategy

This compound is a valuable building block, particularly noted for the influence of its cyclopropyl group, which can enhance metabolic stability and modulate pharmacokinetic properties in drug candidates.[1] The most reliable and high-yielding synthesis route involves the reaction of a cyclopropyl organometallic reagent with an activated derivative of 2-methoxyacetic acid.[1] Specifically, the use of a Weinreb amide (N-methoxy-N-methylamide) is highly recommended. This approach effectively prevents the common side reaction of over-addition, which plagues reactions using more reactive electrophiles like acyl chlorides, thus avoiding the formation of tertiary alcohol byproducts.[1][2]

The overall workflow involves two main stages: the formation of the Grignard reagent (cyclopropylmagnesium bromide) and its subsequent reaction with the Weinreb amide.

SynthesisWorkflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Acylation & Workup A Cyclopropyl Bromide + Mg Turnings B Initiation (Iodine crystal) A->B in dry ether C Cyclopropylmagnesium Bromide (in Diethyl Ether) B->C exothermic reaction D N-methoxy-N-methyl- 2-methoxyacetamide C->D Nucleophilic Addition E Stable Chelated Intermediate D->E 0-20 °C F Acidic Workup (aq. HCl) E->F hydrolysis G This compound F->G Purification

Caption: High-level workflow for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is based on a documented procedure with a reported yield of 81%.[3]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • N-methoxy-N-methyl-2-methoxyacetamide

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

Procedure:

Part A: Preparation of Cyclopropylmagnesium Bromide

  • Equip a flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.

  • Add one small crystal of iodine to act as an initiator.[3]

  • Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gently warm the flask.

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be a grayish, cloudy mixture.

Part B: Reaction with Weinreb Amide and Workup

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.[3]

  • Dissolve N-methoxy-N-methyl-2-methoxyacetamide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the Weinreb amide solution dropwise to the stirred Grignard reagent, maintaining the internal temperature between 0 and 20 °C.[3]

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 1.5 hours at room temperature.[3]

  • Cool the mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 1M aqueous HCl until the solution is acidic.[3] Stir for 15 minutes.[3]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography to obtain pure this compound.

Data Summary

ReagentMolar Eq.Key Reaction Parameters
Cyclopropyl bromide1.0Solvent: Anhydrous Diethyl Ether
Magnesium1.1Grignard Formation: Reflux
IodineCatalyticAcylation Temperature: 0 - 20 °C[3]
N-methoxy-N-methyl-2-methoxyacetamide1.0Acylation Time: 1.5 hours[3]
1M Hydrochloric AcidExcessWorkup Time: 0.25 hours[3]
Reported Yield 81% [3]

Troubleshooting and FAQs

This section addresses common issues that can lead to suboptimal results.

Q1: My final yield is significantly lower than the reported 81%. What are the most common causes?

A1: Low yields in Grignard reactions are almost always traced back to fundamental experimental setup and reagent quality. Before investigating complex side reactions, systematically review the following.[4]

  • Water Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[4] Solvents must be anhydrous. Using a freshly opened bottle of anhydrous ether or ether distilled from a drying agent is critical.[4]

  • Reagent Quality: The purity of the cyclopropyl bromide and magnesium is crucial. Use freshly purchased, high-purity magnesium turnings. If the turnings are old or oxidized, they may need to be activated. The cyclopropyl bromide should be free of impurities.[4]

  • Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture and oxygen from entering the system.[4] Leaks are a common source of failure.

LowYield Start Low Yield Encountered Check1 Verify Anhydrous Conditions Start->Check1 Action1 Flame-dry all glassware. Use freshly distilled/opened anhydrous solvent. Check1->Action1 Issue Found Check2 Assess Reagent Quality Check1->Check2 OK Action1->Check2 Action2 Use fresh Mg turnings. Check purity of cyclopropyl bromide. Check2->Action2 Issue Found Check3 Confirm Inert Atmosphere Check2->Check3 OK Action2->Check3 Action3 Check for leaks in the system. Ensure positive N2/Ar pressure. Check3->Action3 Issue Found Continue Problem Persists? Investigate Side Reactions. Check3->Continue OK Result Yield Improved Action3->Result

Caption: Troubleshooting decision tree for low reaction yield.

Q2: The Grignard reagent formation is sluggish or fails to initiate. What should I do?

A2: Initiation is the most common hurdle in Grignard synthesis.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be breached. Adding a small crystal of iodine is a standard method; the iodine etches the surface of the magnesium, exposing fresh metal.[3]

  • Mechanical Agitation: Gently crushing a few pieces of the magnesium turnings with a glass rod (under inert atmosphere) can expose a fresh surface.

  • Concentration: Ensure you are using a minimal amount of solvent for the initial addition of alkyl halide to increase the local concentration at the magnesium surface.

  • Alternative Solvents: While diethyl ether is common, other etheral solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) can be effective and may offer benefits in terms of boiling point and safety.[5][6][7]

Q3: I am observing a significant amount of a tertiary alcohol byproduct. How can this happen?

A3: The formation of a tertiary alcohol indicates that the ketone product has reacted with a second equivalent of the Grignard reagent. While the Weinreb amide is specifically used to prevent this, issues can still arise.

  • Incorrect Electrophile: Confirm you are using N-methoxy-N-methyl-2-methoxyacetamide. If a more reactive electrophile like an ester or acyl chloride was used by mistake, tertiary alcohol formation is a highly likely side reaction.[2]

  • Instability of the Intermediate: The tetrahedral intermediate formed from the reaction of the Grignard reagent with the Weinreb amide is stabilized by chelation to the magnesium ion.[2] This chelate is stable and does not collapse to the ketone until acidic workup. If this intermediate is somehow destabilized (e.g., by improper temperature control or contaminants), premature formation of the ketone in the presence of unreacted Grignard reagent could lead to over-addition.

Q4: My TLC analysis of the crude product shows multiple unexpected spots. What are the likely side products?

A4: Besides unreacted starting materials, several side products are possible:

  • Wurtz Coupling Product (Bicyclopropyl): This can form from the reaction of the Grignard reagent with unreacted cyclopropyl bromide. This is more common if the Grignard formation is slow and the local concentration of cyclopropyl bromide is high.

  • Hydrolyzed Starting Material (Methoxyacetic acid): If the Weinreb amide is exposed to water before reacting with the Grignard reagent, it can hydrolyze.

  • Ring-Opened Products: While cyclopropyl Grignard reagents are relatively stable, ring-opening can occur under harsh conditions (e.g., high temperatures), though this is less common in this specific transformation.[8]

Q5: Are there any specific challenges related to using a cyclopropyl Grignard reagent?

A5: The primary challenge is the potential for ring strain to influence reactivity.[1][8] However, for this type of acylation, cyclopropylmagnesium bromide is generally well-behaved. The Br/Mg exchange to form the Grignard reagent proceeds with retention of the ring's configuration.[9] It is crucial to avoid excessive heating during its formation and use, as this can promote side reactions.

References

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]

  • ResearchGate. Generation of Grignard reagents in CPME and their use in synthesis. [Link]

  • ResearchGate. Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • PubChem. 1-Cyclopropyl-2-methoxyethan-1-ol. [Link]

  • Sciencemadness Discussion Board. Cyclopropyl grignard. [Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process. [Link]

  • ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. [Link]

  • Google Patents.CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • Google Patents.CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • Organic Syntheses. trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. [Link]

  • ResearchGate. ChemInform Abstract: Substitution of Both Chloro and Sulfinyl Groups of Aryl 1-Chlorocyclopropyl Sulfoxides in One Pot via Cyclopropylmagnesium Carbenoids. [Link]

  • Google Patents.
  • PubChem. 1-Cyclopropyl-2-hexoxyethanol. [Link]

  • ResearchGate. The Pummerer-Type Reaction Mediated Ring-Opening of 2-Alkyl Substituted 1-[(2-Methoxyethoxy)methoxy]-2-(phenylsulfinyl)cyclopropanes. [Link]

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Challenges in the scale-up of 1-Cyclopropyl-2-methoxyethanone production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and safe execution of your synthetic protocols.

The inclusion of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.[1] this compound, with its unique structural and electronic properties, serves as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector.[1]

This guide will focus on one of the common synthetic routes: the Grignard reaction between a cyclopropyl magnesium halide and a methoxyacetyl derivative. While effective, this pathway presents several challenges, especially during scale-up, that require careful consideration and control.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the likely causes and how can I rectify this?

A: Low or no yield in a Grignard-based synthesis of this compound can stem from several factors, primarily related to the integrity of the Grignard reagent and the reaction conditions.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Grignard Reagent Degradation Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Contamination will quench the reagent, significantly reducing the amount available to react with the electrophile.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). - Use anhydrous solvents. Consider using fresh, unopened solvents or distilling them over a suitable drying agent. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup.
Poor Grignard Reagent Formation The initiation of Grignard reagent formation can be sluggish. An oxide layer on the magnesium metal can prevent the reaction from starting.- Use fresh, high-purity magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates initiation. - A small portion of a previously successful Grignard reaction can be used to initiate a new batch.[2]
Side Reactions of the Electrophile Methoxyacetyl chloride is a reactive acyl chloride that can be susceptible to side reactions, such as reaction with any residual moisture or self-condensation.- Ensure the methoxyacetyl chloride is of high purity and handled under anhydrous conditions. - Add the methoxyacetyl chloride slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to control the exotherm and minimize side reactions.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.- Accurately determine the concentration of the prepared Grignard reagent via titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator). - Use a slight excess of the Grignard reagent to ensure complete consumption of the methoxyacetyl chloride.
Problem 2: Difficulty in Initiating the Grignard Reaction

Q: I'm struggling to get the reaction between cyclopropyl bromide and magnesium to start. What are the best practices for initiating this critical step?

A: The initiation of a Grignard reaction is a common hurdle. The key is to ensure an active magnesium surface and an anhydrous environment.

dot

G cluster_0 Grignard Initiation Troubleshooting Start Start Check_Reagents Are Mg and Solvent Anhydrous? Start->Check_Reagents Activate_Mg Activate Magnesium Surface Check_Reagents->Activate_Mg Yes Troubleshoot_Further Re-evaluate Setup and Reagents Check_Reagents->Troubleshoot_Further No Initiation_Methods Select Initiation Method Activate_Mg->Initiation_Methods Iodine Add a crystal of Iodine Initiation_Methods->Iodine DBE Add a few drops of 1,2-Dibromoethane Initiation_Methods->DBE Heat Gentle Heating Initiation_Methods->Heat Check_Initiation Reaction Initiated? Iodine->Check_Initiation DBE->Check_Initiation Heat->Check_Initiation Proceed Proceed with Slow Addition of Cyclopropyl Bromide Check_Initiation->Proceed Yes Check_Initiation->Troubleshoot_Further No

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Best Practices for Initiation:

  • Reagent Quality: Use high-purity, finely divided magnesium turnings. Ensure your cyclopropyl bromide and solvent (typically diethyl ether or THF) are strictly anhydrous.

  • Activation of Magnesium:

    • Mechanical Activation: Vigorously stir the magnesium turnings in the flask under an inert atmosphere before adding the solvent to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine. The disappearance of the characteristic purple/brown color is a good indicator of initiation. Alternatively, a small amount of 1,2-dibromoethane can be added, which reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.

  • Concentrated Start: Begin by adding a small portion of the cyclopropyl bromide to the magnesium in a minimal amount of solvent. This higher concentration can facilitate initiation.

  • Local Heating: Gently warm a small spot of the reaction flask with a heat gun. Be extremely cautious, as the reaction is highly exothermic once it starts.[3]

  • Patience: Sometimes, the reaction requires an induction period. Allow sufficient time for initiation before concluding that the reaction has failed.

Problem 3: Formation of Significant Byproducts

Q: My final product is contaminated with significant impurities. What are the likely byproducts and how can I minimize their formation?

A: The primary byproduct in this reaction is often the Wurtz coupling product, dicyclopropyl. Over-addition of the Grignard reagent to the ketone product can also lead to the formation of a tertiary alcohol.

dot

G cluster_0 Reaction Pathways Cyclopropyl_MgBr Cyclopropyl Magnesium Bromide (Grignard Reagent) Product This compound (Desired Product) Cyclopropyl_MgBr->Product Desired Reaction Byproduct1 Dicyclopropyl (Wurtz Coupling) Cyclopropyl_MgBr->Byproduct1 Self-Coupling Methoxyacetyl_Chloride Methoxyacetyl Chloride (Electrophile) Methoxyacetyl_Chloride->Product Byproduct2 Tertiary Alcohol (Over-addition) Product->Byproduct2 Reacts with excess Grignard

Caption: Reaction pathways leading to the desired product and common byproducts.

Minimizing Byproduct Formation:

Byproduct Formation Mechanism Prevention Strategy
Dicyclopropyl Wurtz-type coupling of two cyclopropyl radicals, which can form during the Grignard reagent synthesis.[4]- Maintain a low reaction temperature during Grignard formation. - Ensure a slow, controlled addition of cyclopropyl bromide to the magnesium.
Tertiary Alcohol The ketone product can act as an electrophile and react with a second equivalent of the Grignard reagent.- Perform the reaction at low temperatures to decrease the rate of the second addition. - Add the Grignard reagent to the methoxyacetyl chloride (inverse addition) to maintain a low concentration of the Grignard reagent. - Quench the reaction promptly once the starting material is consumed.
Unreacted Starting Materials Incomplete reaction due to poor conditions or stoichiometry.- Ensure proper reaction initiation and maintain appropriate temperatures. - Accurately determine the Grignard reagent concentration.

Purification: Fractional distillation or column chromatography can be employed to separate the desired ketone from these byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: Scaling up this synthesis, particularly the Grignard reaction, introduces significant safety hazards.[6] The primary concerns are:

  • Highly Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with methoxyacetyl chloride are highly exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, leading to a thermal runaway.[2][7]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[8][9] Proper grounding and bonding of equipment are essential to prevent static discharge, and all operations should be conducted in a well-ventilated area away from ignition sources.[10][11]

  • Reactive Reagents: Methoxyacetyl chloride is corrosive and moisture-sensitive, causing burns upon contact.[8][12] Cyclopropyl bromide is also a reactive alkyl halide. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8][10]

  • Quenching: The quenching of a large-scale Grignard reaction must be done with extreme care. Slow addition of the reaction mixture to a quenching solution (e.g., saturated aqueous ammonium chloride) with efficient cooling is crucial to control the exotherm.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction.[1] A sample can be carefully quenched from the reaction mixture and analyzed for the disappearance of the starting materials (cyclopropyl bromide and methoxyacetyl chloride) and the appearance of the product. For larger scale operations, in-situ monitoring techniques like FTIR can be invaluable for tracking the concentration of reactants and products in real-time, which is particularly useful for ensuring the Grignard reaction has initiated before adding the bulk of the alkyl halide.[13]

Q3: What are the recommended storage conditions for this compound?

A3: While specific stability data is not extensively published, based on its structure (a ketone with an ether linkage), it is advisable to store this compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent potential degradation.

Q4: Can I use a different cyclopropyl source or methoxyacetylating agent?

A4: Yes, alternative synthetic routes exist. For instance, instead of cyclopropyl bromide, other cyclopropyl halides can be used. The choice may depend on availability and reactivity. For the methoxyacetylating agent, N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide) is an excellent alternative to methoxyacetyl chloride.[14] The reaction of a Grignard reagent with a Weinreb amide typically stops cleanly at the ketone stage, preventing the over-addition that leads to tertiary alcohol byproducts.[14]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Methoxyacetyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask along with a single crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether.

  • Add a small amount of the cyclopropyl bromide solution to the magnesium. Wait for the initiation of the reaction (disappearance of iodine color, gentle reflux).

  • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of methoxyacetyl chloride in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • ChemBK. Methoxyacetyl chloride.
  • Guidechem. Methoxyacetyl chloride (cas 38870-89-2) SDS/MSDS download.
  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings. 2022.
  • KSCL. Methoxyacetyl Chloride MSDS.
  • ECHEMI. Methoxyacetyl chloride SDS, 38870-89-2 Safety Data Sheets.
  • ChemicalBook. Methoxyacetyl chloride - Safety Data Sheet.
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Investigation of a Grignard Reaction at Small Scale.
  • Doubleday WW, et al. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Org. Process Res. Dev. 1999;3(4):244-248.
  • Mitchell M. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. 2014;1171:1-20.
  • Procter DJ, et al. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. J. Am. Chem. Soc. 2018;140(44):14699-14704.
  • Outline of chemical analysis in the environment.
  • Benchchem. Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Benchchem. This compound | 166526-05-2.
  • ChemicalBook. This compound synthesis.
  • Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • ACS Publications. Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Org. Lett. 2023;25(1):1-6.
  • ChemScene. 1-Cyclopropyl-2-methoxyethan-1-ol | 1340053-94-2.
  • VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s.
  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • PubChem. 1-Cyclopropyl-2-methoxyethan-1-ol | C6H12O2 | CID 17937355.
  • PubMed.
  • NIH. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. ACS Omega. 2022;7(40):35992-35999.
  • ResearchGate. Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane.
  • PubMed Central. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. ChemistryOpen. 2023;12(1):e202200106.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Cyclopropylmagnesium Bromide | 23719-80-4.
  • CymitQuimica. 1-Cyclopropyl-2-methoxyethan-1-ol.
  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane.
  • Organic Syntheses. 3.
  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • BLDpharm. 1173690-15-7|(S)-1-Cyclopropyl-2-methoxyethanamine.
  • Harvard University. Scheme I. Reactions Occurring during Reaction of Cyclopentyl Bromide with Magnesium in an Ether Solution Containing TMPO.
  • Google Patents. DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Wikipedia. 2-Methoxyethanol.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and yield during the synthesis of this valuable ketone intermediate. We will explore the common synthetic routes, delve into the mechanistic origins of frequently observed byproducts, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the widely-used Grignard reaction pathway involving cyclopropylmagnesium bromide and a N-methoxy-N-methylamide (Weinreb amide) of 2-methoxyacetic acid.

Q1: My crude reaction mixture shows significant amounts of cyclopropane and bicyclopropyl. What is causing the formation of these hydrocarbon impurities, and how can I minimize them?

A1: Cause and Mechanism

The formation of these byproducts stems from the initial, and often overlooked, step: the synthesis of the Grignard reagent, cyclopropylmagnesium bromide. This is not a simple insertion of magnesium into the carbon-bromine bond. The mechanism involves single-electron transfer (SET) from the magnesium surface to the cyclopropyl bromide, generating a cyclopropyl radical intermediate (c-Pr•).[1][2] Once formed, this radical can follow several pathways:

  • Hydrogen Abstraction (leading to Cyclopropane): The highly reactive cyclopropyl radical can abstract a hydrogen atom from the etheric solvent (e.g., THF, diethyl ether), yielding cyclopropane and a solvent-derived radical. This is a common termination step.

  • Radical Disproportionation (leading to Cyclopropane): Two cyclopropyl radicals can react on the magnesium surface, with one being reduced to cyclopropane and the other oxidized.[3]

  • Homocoupling/Wurtz Reaction (leading to Bicyclopropyl): Two cyclopropyl radicals can couple in solution to form bicyclopropyl (c-Pr-c-Pr).

Troubleshooting & Prevention:

  • Magnesium Quality and Activation: Use high-quality, fine magnesium turnings to ensure a high surface area. Activate the magnesium just before use by stirring under an inert atmosphere with a small crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates. This removes the passivating magnesium oxide layer.

  • Controlled Addition: Add the cyclopropyl bromide solution dropwise and slowly to the magnesium suspension. This maintains a low steady-state concentration of the bromide and the resulting radical, favoring the desired reaction with the magnesium surface over radical-radical coupling.

  • Temperature Control: While initiation may require gentle heating, maintain a gentle reflux or room temperature once the reaction is sustained. Overheating can increase the rate of side reactions.

  • Solvent Choice: While diethyl ether and THF are standard, ensure they are rigorously anhydrous. Water will quench the Grignard reagent as it forms.

Q2: I am observing a significant byproduct with a mass corresponding to the addition of two cyclopropyl groups to the methoxyacetyl precursor. What is this species and why is it forming?

A2: Cause and Mechanism

This byproduct is the tertiary alcohol, 1,1-dicyclopropyl-2-methoxyethanol , resulting from the over-addition of a second equivalent of cyclopropylmagnesium bromide to the desired ketone product.

The primary reason for using an N-methoxy-N-methylamide (Weinreb amide) is to prevent this very side reaction. The reaction of the Grignard reagent with the Weinreb amide forms a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup is performed. This strategy effectively protects the newly formed ketone from further nucleophilic attack.

However, this protection can fail if:

  • The reaction temperature is too high: At elevated temperatures, the tetrahedral intermediate can break down prematurely in the presence of excess Grignard reagent, exposing the ketone to over-addition.

  • The stoichiometry is incorrect: Using a significant excess of the Grignard reagent increases the probability of a second addition.

Troubleshooting & Prevention:

  • Maintain Low Temperatures: The addition of the Grignard reagent to the Weinreb amide solution should be performed at a low temperature, typically 0 °C or below.[4] The reaction should be maintained at this temperature for a sufficient period before quenching.

  • Inverse Addition: Consider adding the Grignard reagent slowly to the Weinreb amide solution. This ensures that the Grignard reagent is never in large excess relative to the amide.

  • Stoichiometric Control: Use a carefully measured amount of the Grignard reagent, typically 1.05 to 1.2 equivalents, to ensure full conversion of the starting amide without having a large excess remaining to react with the product.

Q3: My final product is contaminated with 1-Cyclopropyl-2-methoxyethanol. How is this reduction occurring?

A3: Cause and Mechanism

The presence of 1-Cyclopropyl-2-methoxyethanol[5][6], the alcohol corresponding to the desired ketone, indicates that a reduction has occurred. This is generally not a result of the cyclopropylmagnesium bromide acting as a hydride donor (as it lacks a β-hydrogen). The more likely causes are:

  • Workup Procedure: Uncontrolled quenching of the reaction can lead to reduction. If a concentrated acid is added too quickly, the resulting exothermic reaction can create localized "hot spots." Under these acidic and hot conditions, undesired reductions or rearrangements can occur.

  • Impure Reagents: While less common, impurities in the starting materials or the Grignard reagent itself could potentially act as reducing agents.

Troubleshooting & Prevention:

  • Controlled Quenching: Quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of a mild acid, such as ammonium chloride (NH₄Cl). This buffers the quench and helps to control the exotherm.

  • Ensure Complete Reaction: Before quenching, ensure the primary reaction has gone to completion to minimize unreacted, highly reactive species.

  • Reagent Purity: Use reagents of known purity and ensure all solvents are appropriately dried.

Summary of Byproducts and Mitigation Strategies
Byproduct NameChemical StructureCommon Cause(s)Prevention & Troubleshooting
Cyclopropane c-C₃H₆Radical-mediated hydrogen abstraction from solvent during Grignard formation.[2][3]Slow addition of bromide, use of activated Mg, maintain gentle reflux.
Bicyclopropyl c-C₃H₅-C₃H₅Wurtz-type homocoupling of cyclopropyl radicals during Grignard formation.Slow addition of bromide to maintain low radical concentration.
1,1-Dicyclopropyl-2-methoxyethanol (c-C₃H₅)₂C(OH)CH₂OCH₃Over-addition of Grignard reagent to the ketone product.Maintain low temperature (≤ 0 °C) during addition, use inverse addition, precise stoichiometric control.
1-Cyclopropyl-2-methoxyethanol c-C₃H₅CH(OH)CH₂OCH₃Reduction of the target ketone, often during uncontrolled aqueous workup.[7]Slow, controlled quenching in cold, saturated aq. NH₄Cl solution.
Visualizing Main and Side Reaction Pathways

The following diagrams illustrate the intended synthetic route and the competing side reactions that lead to common impurities.

Main_Synthesis_Pathway CPBr Cyclopropyl Bromide (c-PrBr) Grignard Cyclopropylmagnesium Bromide (c-PrMgBr) CPBr->Grignard  THF/Ether Step 1 Mg Mg Metal Mg->Grignard  THF/Ether Step 1 Intermediate Stable Chelated Intermediate Grignard->Intermediate  ≤ 0 °C Step 2 Weinreb N-methoxy-N-methyl- 2-methoxyacetamide Weinreb->Intermediate  ≤ 0 °C Step 2 Workup Aqueous Workup (e.g., aq. NH4Cl) Intermediate->Workup Quench Product This compound (Target Product) Workup->Product

Caption: Desired reaction pathway for synthesizing this compound.

Byproduct_Formation_Pathways cluster_grignard Grignard Formation Side Reactions cluster_addition Post-Addition Side Reactions CP_Radical Cyclopropyl Radical (c-Pr•) Cyclopropane Cyclopropane CP_Radical->Cyclopropane H• Abstraction (from solvent) Bicyclopropyl Bicyclopropyl CP_Radical->Bicyclopropyl Homocoupling (c-Pr• + c-Pr•) CPBr c-PrBr + Mg CPBr->CP_Radical SET Product Target Ketone Overaddition Over-addition Product (Tertiary Alcohol) Product->Overaddition High Temp or Excess Grignard Reduction Reduction Product (Secondary Alcohol) Product->Reduction Uncontrolled Workup Grignard c-PrMgBr (Excess) Grignard->Overaddition High Temp or Excess Grignard

Caption: Key side reactions leading to common byproduct formation.

Recommended Protocol: Synthesis via Grignard Reaction with a Weinreb Amide

This protocol incorporates best practices to minimize the formation of the byproducts discussed above.

Step 1: Preparation of Cyclopropylmagnesium Bromide

  • Glassware Preparation: Ensure all glassware is oven-dried overnight (>120 °C) and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Magnesium Activation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the flask with a heat gun under inert gas flow until the purple iodine vapor sublimes and subsequently dissipates, indicating activation. Allow the flask to cool to room temperature.

  • Grignard Formation: Add anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq.) in the anhydrous solvent. Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation. The resulting grey-to-brown solution is used directly in the next step.

Step 2: Acylation of the Grignard Reagent

  • Setup: In a separate, dry, three-necked flask under an inert atmosphere, dissolve N-methoxy-N-methyl-2-methoxyacetamide (1.0 eq.) in anhydrous THF or diethyl ether.

  • Cooling: Cool this solution to 0 °C using an ice-water bath.

  • Addition: Transfer the previously prepared Grignard solution to a dropping funnel and add it dropwise to the cold Weinreb amide solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.

Step 3: Workup and Isolation

  • Quenching: Prepare a beaker with a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl), cooled in an ice bath. Slowly pour the reaction mixture into the cold NH₄Cl solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

References
  • Hartz, R. A., et al. (2009). Journal of Medicinal Chemistry, 52(14), 4173-4191. Synthesis of this compound is described within the experimental section of this article, providing a practical example of the Grignard route. Available at: [Link]

  • Garst, J. F., & Deutch, J. E. (1980). Journal of the American Chemical Society. While not on this specific molecule, this reference provides foundational understanding of the mechanisms of Grignard reagent formation. Available at: [Link]

  • Ashby, E. C., & Oswald, J. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605-606. This paper provides direct evidence for the formation of cyclopropyl radical intermediates. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. The original paper describing the use of Weinreb amides to synthesize ketones. Available at: [Link]

  • Garst, J. F., et al. (Request PDF). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether... ResearchGate summary of work on radical intermediates in cyclopropyl Grignard formation. Available at: [Link]

  • Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996-5000. Discusses the formation of cyclopropane byproduct from reactions on the magnesium surface. Available at: [Link]

  • PubChem (Compound Summary). 1-Cyclopropyl-2-methoxyethan-1-ol. Provides data for the reduced byproduct. Available at: [Link]

  • PubChem (Compound Summary). 1-Cyclopropyl-2-methoxyethan-1-ol. Provides computed properties and identifiers for the alcohol byproduct. Available at: [Link]

Sources

Stability issues of 1-Cyclopropyl-2-methoxyethanone under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopropyl-2-methoxyethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block under various experimental conditions. By understanding the underlying chemical principles, you can anticipate and mitigate degradation, ensuring the integrity of your reactions and the purity of your products.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments involving this compound.

Issue 1: Low Yields and Unexpected Byproducts After Acidic Workup or Reaction

Question: I am performing a reaction with this compound under acidic conditions (e.g., using a Lewis acid or a strong Brønsted acid), and I'm observing low yields of my desired product along with several unidentified impurities in my crude NMR/LC-MS. What could be the cause?

Answer:

The primary suspect for instability under acidic conditions is the acid-catalyzed ring-opening of the cyclopropyl group. The high ring strain of the cyclopropane ring makes it susceptible to cleavage when activated. The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of one of the cyclopropyl C-C bonds to form a more stable carbocation intermediate.[1] This carbocation can then be trapped by any nucleophile present in the reaction mixture (e.g., water, alcohols, or the counter-ion of the acid), leading to a variety of ring-opened byproducts.

A secondary, though generally less facile, degradation pathway under strongly acidic conditions is the cleavage of the α-methoxy ether linkage.[2][3][4]

Experimental Diagnosis Protocol:

  • Reaction Monitoring:

    • Take aliquots of your reaction mixture at regular intervals.

    • Quench the aliquots immediately in a cooled, basic solution (e.g., saturated sodium bicarbonate) to halt the acid-catalyzed degradation.

    • Analyze the quenched aliquots by TLC, LC-MS, or GC-MS to track the disappearance of the starting material and the appearance of byproducts over time.

  • Control Experiment:

    • Subject a sample of this compound to the acidic conditions of your reaction (same acid, concentration, solvent, and temperature) in the absence of other reactants.

    • Monitor this control reaction as described above. If you observe the degradation of the starting material, it confirms its instability under these conditions.

Mitigation Strategies:

  • Choice of Acid: If possible, use a milder Lewis acid or a weaker Brønsted acid. Screen different acids to find one that promotes the desired reaction without causing significant degradation.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Acid-catalyzed degradation is often accelerated at higher temperatures.

  • Reaction Time: Minimize the reaction time. Once the reaction is complete (as determined by monitoring), proceed with the workup immediately.

  • Anhydrous Conditions: If water is not essential for your reaction, use anhydrous solvents and reagents to prevent the formation of hydrated byproducts from the carbocation intermediate.

Issue 2: Poor Recovery and Multiple Products Following a Base-Catalyzed Reaction

Question: I'm using this compound in a base-catalyzed reaction (e.g., an aldol or alkylation reaction), and my yields are consistently low. I'm also seeing a complex mixture of products. Is the starting material unstable to base?

Answer:

Under basic conditions, the primary pathway for the reaction of ketones is the deprotonation of an α-hydrogen to form an enolate.[5][6][7] For this compound, the hydrogen on the carbon adjacent to the carbonyl and the cyclopropyl group is acidic. The formation of the enolate is a reversible process, but this intermediate is nucleophilic and can participate in various subsequent reactions, which may compete with your desired transformation.

Potential side reactions include:

  • Self-condensation: The enolate of one molecule can attack the carbonyl of another molecule, leading to aldol-type adducts.

  • Reaction with other electrophiles: If there are other electrophilic species in your reaction mixture, the enolate may react with them.

  • Proton exchange: This can lead to racemization if the α-carbon is a stereocenter.

The presence of the α-methoxy group can also influence the stability and reactivity of the enolate.

Experimental Diagnosis Protocol:

  • NMR Analysis of a Basic Solution:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a catalytic amount of a non-nucleophilic base (e.g., DBU or a hindered alkoxide).

    • Acquire ¹H NMR spectra over time to observe any changes in the signals of the starting material, which might indicate enolate formation or subsequent reactions.

  • Trapping Experiment:

    • Generate the enolate under your reaction conditions using a strong, non-nucleophilic base (e.g., LDA) at low temperature.

    • Quench the reaction with a known electrophile that reacts quickly with enolates (e.g., a silylating agent like TMSCl).

    • Analyze the products to confirm the formation and regioselectivity of the enolate.

Mitigation Strategies:

  • Base Selection: Use a non-nucleophilic, sterically hindered base to favor deprotonation over nucleophilic attack on the carbonyl. The choice of the counter-ion can also be critical.

  • Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.

  • Order of Addition: Add the ketone slowly to a solution of the base to maintain a low concentration of the ketone and its enolate, which can reduce self-condensation.

  • Pre-formation of the Enolate: In some cases, it may be beneficial to pre-form the enolate with a strong base at low temperature before adding the second reactant.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1:

  • Neutral pH (around 7): The compound is expected to be relatively stable.

  • Acidic pH (< 5): The stability decreases significantly with increasing acidity. The primary degradation pathway is the acid-catalyzed ring-opening of the cyclopropyl group.[1]

  • Basic pH (> 9): The compound is susceptible to base-catalyzed reactions via enolate formation. The rate and extent of these reactions will depend on the strength of the base, temperature, and the presence of other reactive species.[5][6][7]

Q2: Are there any specific reagents that are known to be incompatible with this compound?

A2: Based on its structure, the following types of reagents should be used with caution:

  • Strong Lewis and Brønsted acids: Can induce ring-opening of the cyclopropyl group.[1]

  • Strong, nucleophilic bases: Can lead to a complex mixture of products through addition and enolization pathways.

  • Hydride reducing agents (under certain conditions): While the ketone can be reduced to an alcohol, some conditions might also promote ring-opening.[1]

  • Strong oxidizing agents: The ketone functionality can be susceptible to oxidation, though this is generally less of a concern than acid/base instability.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

Q4: How can I monitor the purity of my this compound sample?

A4: The purity can be assessed using standard analytical techniques:

  • Gas Chromatography (GC): Provides information on volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Can be coupled with GC or LC to identify the molecular weights of any impurities.

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

ConditionPrimary Instability PathwayPotential ByproductsRecommended Mitigation Strategies
Acidic Cyclopropyl ring-openingRing-opened alcohols, ethers, or other adductsUse milder acids, low temperatures, shorter reaction times, and anhydrous conditions.
Basic Enolate formationSelf-condensation products, products from reaction with other electrophilesUse non-nucleophilic bases, low temperatures, and control the order of addition.

Visualizing Degradation Pathways

The following diagrams illustrate the key mechanistic pathways for the degradation of this compound under acidic and basic conditions.

Acid_Degradation Start This compound Protonated Protonated Ketone Start->Protonated + H⁺ Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening RingOpened Ring-Opened Products (e.g., alcohols, ethers) Carbocation->RingOpened + Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed ring-opening of this compound.

Base_Degradation Start This compound Enolate Enolate Intermediate Start->Enolate + Base - H⁺ Enolate->Start + H⁺ SideProducts Side Products (e.g., self-condensation) Enolate->SideProducts + Electrophile

Caption: Base-catalyzed enolate formation and subsequent reactions.

References

  • Organic Chemistry Portal. (1999). MOM Ethers. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. (2025). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition. [Link]

  • Quora. (2018). What is the nature of ketones? Are they acidic or basic?. [Link]

  • Quora. (2016). Why are aldehydes and ketones neutral and not acidic/basic?. [Link]

  • ACS Publications. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. [Link]

  • ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. [Link]

  • University of Calgary. (n.d.). Enol Content and Enolization. [Link]

  • ResearchGate. (2025). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • National Institutes of Health. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]

  • Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • National Institutes of Health. (2025). Biochemistry, Ketogenesis. [Link]

  • MDPI. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • YouTube. (2021). Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Haloform Reaction; Mechanism of Base-catalyzed Alpha Halogenation. [Link]

  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]

  • ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. [Link]

  • ACS Publications. (n.d.). Enolization of ketones. IV. Rate and orientation of base-catalyzed deuteration of some methyl ketones. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. [Link]

  • ACS Publications. (2025). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclopropyl-2-methoxyethanone. As a key intermediate in various synthetic pathways, including the development of corticotropin-releasing factor-1 receptor antagonists, robust and reliable methods for monitoring the reaction progress are crucial.[1] This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for monitoring this synthesis using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Understanding the Reaction and Analyte Properties

The synthesis of this compound often involves the reaction of a cyclopropyl Grignard reagent (formed from cyclopropyl bromide) with a Weinreb amide, such as N-methoxy-N-methyl-2-methoxyacetamide.[1] Understanding the relative properties of the starting materials and the product is fundamental to developing effective monitoring protocols.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Polarity (Predicted)
Cyclopropyl bromide (Starting Material)120.9868-70Low
N-methoxy-N-methyl-2-methoxyacetamide (Starting Material)133.15Not readily availableHigh
This compound (Product)114.14Not readily availableMedium
1-Cyclopropyl-2-methoxyethanol (Potential Byproduct)116.16Not readily availableMedium-High

Note: Polarity is a relative prediction. The Weinreb amide is expected to be the most polar compound due to the presence of the amide and additional ether linkage, making it likely to have the lowest Rf on a normal-phase TLC plate. Cyclopropyl bromide is the least polar. The product ketone and potential alcohol byproduct will have intermediate polarities.

Troubleshooting Guide: Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitative monitoring of the reaction progress. A typical setup involves spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of N-methoxy-N-methyl-2-methoxyacetamide.

    • In the "Co" lane, spot the starting material solution, and then carefully spot the reaction mixture on top of it.

    • In the "Rxn" lane, spot the reaction mixture.

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it. Visualize the spots under a UV lamp (if any of the compounds are UV active) and then with a chemical stain.

Common TLC Problems and Solutions

Question: My spots are streaking or tailing. What's causing this and how can I fix it?

  • Causality: Streaking or tailing on a TLC plate is often due to the sample being too concentrated, or the compound interacting too strongly with the silica gel, which is acidic.[2] Weinreb amides and the resulting ketone can be prone to this.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting.

    • Modify the Eluent: Add a small amount (0.5-1%) of a polar solvent like methanol to your eluent system to help reduce tailing of polar compounds. For basic compounds, a drop of triethylamine can neutralize the acidic silica gel.

    • Consider a Different Stationary Phase: If streaking persists, consider using alumina plates, which are available in neutral, acidic, or basic forms.

Question: I don't see any spots on my TLC plate after development.

  • Causality: This can happen if the compounds are not UV active and the visualization stain is not suitable, or if the sample concentration is too low.[2]

  • Troubleshooting Steps:

    • Choose an Appropriate Stain: For ketones, a 2,4-dinitrophenylhydrazine (2,4-DNPH) stain is highly effective, producing yellow to red spots.[3][4][5] A p-anisaldehyde stain can also be used and often gives different colored spots for different functional groups.

    • Increase Sample Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.

    • Confirm Compound Presence: Before running a TLC, ensure your reaction has indeed produced a product.

Question: The spots for my starting material and product are too close together (low separation). How can I improve the resolution?

  • Causality: Poor separation occurs when the polarity of the eluent system is not optimal for the compounds being analyzed.

  • Troubleshooting Steps:

    • Adjust Eluent Polarity:

      • If the spots are near the top of the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

      • If the spots are near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Try a Different Solvent System: Experiment with different solvent combinations. For ketones and amides, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are good starting points.[6]

Question: The solvent front is running unevenly. Why is this happening?

  • Causality: An uneven solvent front is typically caused by an improperly sealed developing chamber or a damaged TLC plate.

  • Troubleshooting Steps:

    • Ensure a Saturated Chamber: Place a piece of filter paper in the developing chamber to saturate the atmosphere with solvent vapors, which helps the solvent front move more evenly.

    • Inspect the TLC Plate: Check the edges of the plate for any chips or irregularities in the silica gel coating that could disrupt capillary action.

Troubleshooting Guide: Gas Chromatography (GC)

GC is a powerful quantitative tool for monitoring reaction conversion by measuring the disappearance of starting materials and the appearance of the product.

Experimental Protocol: GC Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture and extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer and dilute it to an appropriate concentration for GC analysis.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Separation: The compounds are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • Detection and Analysis: A detector (commonly a Flame Ionization Detector - FID or a Mass Spectrometer - MS) generates a signal for each compound, which is recorded as a peak in the chromatogram. The area under each peak is proportional to the concentration of that compound.

Common GC Problems and Solutions

Question: I am seeing peak tailing for my product, the this compound.

  • Causality: Peak tailing for ketones can be caused by interactions with active sites in the GC system, such as in the injector liner or on the column itself.[7] It can also be a sign of column overload.

  • Troubleshooting Steps:

    • Deactivate the Injector Liner: Use a deactivated glass wool liner in the injector port.

    • Check the Column: Ensure you are using a column suitable for polar compounds. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. If the column is old, it may have become active; trimming the first few centimeters or replacing it may be necessary.

    • Lower Sample Concentration: Dilute your sample to avoid overloading the column.

Question: The retention times of my peaks are shifting between runs.

  • Causality: Shifting retention times are often indicative of leaks in the system, inconsistent flow rates of the carrier gas, or changes in the oven temperature profile.[6][8]

  • Troubleshooting Steps:

    • Perform a Leak Check: Check all fittings and the septum for leaks using an electronic leak detector.

    • Verify Flow Rates: Ensure the carrier gas flow rate is stable and set correctly.

    • Check Oven Temperature: Confirm that the oven temperature is accurate and reproducible.

Question: I am observing broad or split peaks. What is the issue?

  • Causality: Broad or split peaks can result from poor injection technique, a contaminated injector liner, or an inappropriate initial oven temperature.

  • Troubleshooting Steps:

    • Optimize Injection: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is fast and smooth.

    • Clean or Replace the Liner: A dirty injector liner can cause poor sample vaporization.

    • Adjust Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent.[9][10]

Question: I am not seeing the peak for my Weinreb amide starting material.

  • Causality: N-methoxy-N-methyl-2-methoxyacetamide is a relatively high-boiling and polar compound. It may be decomposing in the hot injector or being strongly retained on the column.

  • Troubleshooting Steps:

    • Lower Injector Temperature: Try a lower injector temperature to prevent thermal decomposition.

    • Use a More Polar Column: A wax-type column (polyethylene glycol stationary phase) may be more suitable for analyzing this polar amide.

    • Derivatization: While not ideal for routine monitoring, derivatization to a more volatile species is a potential solution for analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for TLC analysis of this reaction?

A good starting point for a normal-phase silica gel plate would be a mixture of a non-polar and a moderately polar solvent. Try a 4:1 or 3:1 mixture of hexanes:ethyl acetate.[11] You can then adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.

Q2: How can I be sure which spot on the TLC plate is my product?

The co-spot lane is crucial for identification. The product spot in the reaction mixture lane should not correspond to the starting material spot. As the reaction progresses, the starting material spot in the "Rxn" lane should diminish in intensity, while the product spot should become more prominent.

Q3: What type of GC column is best for this analysis?

A standard, mid-polarity column like a DB-5 (5% phenyl-methylpolysiloxane) is a versatile choice and a good starting point. These columns separate compounds primarily based on boiling point but have some selectivity for polar compounds. If you have issues with the analysis of the polar Weinreb amide, a more polar wax column could be beneficial.

Q4: How do I develop a suitable temperature program for my GC analysis?

A good starting point is a temperature ramp.

  • Initial Temperature: Set the initial oven temperature about 20°C below the boiling point of your solvent.

  • Ramp Rate: A ramp rate of 10-20°C per minute is typical.

  • Final Temperature: The final temperature should be high enough to elute all components, including the Weinreb amide. A final temperature of around 250-280°C should be sufficient.

  • Hold Time: Hold at the final temperature for a few minutes to ensure the column is clean for the next run.

Q5: What is the expected elution order of the compounds in the GC?

In general, on a non-polar to mid-polarity column, compounds will elute in order of increasing boiling point. Therefore, the expected elution order would be:

  • Cyclopropyl bromide (lowest boiling point)

  • This compound (product)

  • N-methoxy-N-methyl-2-methoxyacetamide (highest boiling point)

The exact retention times will depend on your specific GC conditions.

Visual Workflows

TLC Troubleshooting Logic

tlc_troubleshooting cluster_streaking Solutions for Streaking cluster_no_spots Solutions for No Spots cluster_poor_sep Solutions for Poor Separation cluster_uneven_front Solutions for Uneven Front start TLC Problem streaking Streaking / Tailing start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation start->poor_sep uneven_front Uneven Solvent Front start->uneven_front dilute Dilute Sample streaking->dilute modify_eluent Modify Eluent (add MeOH or TEA) streaking->modify_eluent change_phase Change Stationary Phase (e.g., Alumina) streaking->change_phase stain Use Appropriate Stain (e.g., 2,4-DNPH) no_spots->stain concentrate Concentrate Sample (multi-spot) no_spots->concentrate adjust_polarity Adjust Eluent Polarity poor_sep->adjust_polarity new_system Try Different Solvent System poor_sep->new_system saturate Saturate Chamber uneven_front->saturate inspect_plate Inspect Plate for Damage uneven_front->inspect_plate

Caption: Decision tree for troubleshooting common TLC issues.

GC Analysis Workflow

gc_workflow start Start: Reaction Aliquot sample_prep Sample Preparation (Quench, Extract, Dilute) start->sample_prep injection GC Injection sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection (FID/MS) separation->detection analysis Data Analysis (Peak Integration, % Conversion) detection->analysis end End: Report Results analysis->end

Caption: Standard workflow for GC analysis of the reaction mixture.

References

  • Brainly. (2023, February 22). Look up the boiling points for the ketones listed and predict the order in which these compounds will exit. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Various Authors. (n.d.). Stains for Developing TLC Plates.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Quora. (2015, August 13). What is elution order? Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Orango. (2025, November 5). TLC Chemistry Explained | Beginner's Guide to Organic Lab. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxyacetamide (CAS 16332-06-2). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • LCGC International. (2012, April 1). Retention Time Changes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • YouTube. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Retrieved from [Link]

  • SpringerLink. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]

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  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • SpringerLink. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-Cyclopropyl-2-methoxyethanone: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the cyclopropyl moiety has emerged as a privileged structural motif. Its unique conformational rigidity and electronic properties can impart significant advantages to a drug candidate, including enhanced metabolic stability, improved potency, and modulated pharmacokinetic profiles.[1] 1-Cyclopropyl-2-methoxyethanone is a key building block that incorporates this valuable group, serving as a versatile precursor for a range of more complex pharmaceutical intermediates. This guide provides a comparative analysis of different synthetic routes to this important ketone, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks to aid researchers in selecting the optimal method for their specific needs.

Route 1: Grignard Reaction with a Weinreb Amide

This approach represents a direct and efficient method for the construction of this compound. The key transformation involves the nucleophilic addition of a cyclopropyl Grignard reagent to N-methoxy-N-methyl-2-methoxyacetamide, commonly known as a Weinreb amide.

Mechanistic Rationale

The use of a Weinreb amide is crucial for the success of this reaction.[1] Unlike more reactive acylating agents such as acid chlorides or esters, the N-methoxy-N-methylamide functionality forms a stable tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is resistant to collapse and subsequent over-addition of a second equivalent of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol as a significant byproduct. The desired ketone is only liberated upon acidic workup. This high selectivity makes the Weinreb amide approach a reliable and high-yielding method for ketone synthesis.

Experimental Protocol

Step 1: Formation of Cyclopropylmagnesium Bromide

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

  • Once the reaction has initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-methoxy-N-methyl-2-methoxyacetamide

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-methoxy-N-methyl-2-methoxyacetamide (1.1 eq) in anhydrous THF.

  • Cool the Weinreb amide solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the cooled Weinreb amide solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Performance Data
ParameterValue
Yield 75-85%
Purity >95% after chromatography
Scalability Readily scalable
Reagent Cost Moderate
Safety Requires handling of pyrophoric Grignard reagents and flammable solvents

Route 2: Oxidation of 1-Cyclopropyl-2-methoxyethanol

This two-step approach involves the synthesis of the corresponding secondary alcohol, 1-Cyclopropyl-2-methoxyethanol, followed by its oxidation to the target ketone. This route offers flexibility in the choice of oxidizing agent, allowing for the selection of mild and selective conditions.

Synthesis of the Alcohol Precursor

1-Cyclopropyl-2-methoxyethanol can be synthesized via the reduction of a suitable ester, such as methyl 2-methoxyacetate, with a cyclopropyl Grignard reagent. However, this can be challenging to control and may lead to over-addition. A more controlled approach is the reaction of cyclopropanecarboxaldehyde with a methoxymethyl Grignard reagent.

Oxidation Methodologies

Two common and effective methods for the oxidation of secondary alcohols to ketones are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Mechanistic Rationale

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride.[2][3] The alcohol adds to the activated DMSO species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, is then added to deprotonate the carbon bearing the hydroxyl group, inducing an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4] The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the intermediates.

Experimental Protocol

  • To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.0 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes, during which time the activating agent, the "Swern complex," is formed.

  • Add a solution of 1-Cyclopropyl-2-methoxyethanol (1.0 eq) in DCM to the reaction mixture dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) to the flask, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Rationale

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, as a mild and selective oxidizing agent.[5][6] The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center.[7] A subsequent intramolecular deprotonation of the α-carbon of the alcohol by one of the acetate ligands leads to the formation of the ketone, iodinane, and acetic acid.[7] This method avoids the use of harsh conditions and toxic chromium-based reagents.[5]

Experimental Protocol

  • To a solution of 1-Cyclopropyl-2-methoxyethanol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Data
ParameterSwern OxidationDess-Martin Oxidation
Yield 85-95%90-98%
Purity >98% after chromatography>98% after chromatography
Scalability Scalable with careful temperature controlScalable, but DMP is expensive
Reagent Cost LowHigh
Safety Requires handling of toxic and corrosive reagents at low temperatures. Production of foul-smelling dimethyl sulfide.DMP is potentially explosive upon impact or heating.

Comparative Analysis

Synthetic_Routes cluster_0 Route 1: Grignard Route cluster_1 Route 2: Oxidation Route Cyclopropyl\nBromide Cyclopropyl Bromide Cyclopropylmagnesium\nBromide Cyclopropylmagnesium Bromide Cyclopropyl\nBromide->Cyclopropylmagnesium\nBromide Mg, THF This compound This compound Cyclopropylmagnesium\nBromide->this compound + Weinreb Amide (N-methoxy-N-methyl- 2-methoxyacetamide) Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde 1-Cyclopropyl-2-methoxyethanol 1-Cyclopropyl-2-methoxyethanol Cyclopropanecarboxaldehyde->1-Cyclopropyl-2-methoxyethanol + Methoxymethyl Grignard Reagent 1-Cyclopropyl-2-methoxyethanol->this compound Oxidation (Swern or DMP)

Caption: Overview of the two primary synthetic routes to this compound.

Route 1 (Grignard Reaction):

  • Advantages: This is a convergent and direct one-pot reaction from the Grignard reagent formation. It generally provides good yields and is cost-effective for large-scale synthesis.

  • Disadvantages: The preparation and handling of Grignard reagents require strictly anhydrous conditions and careful execution due to their pyrophoric nature.

Route 2 (Oxidation):

  • Advantages: This route offers high yields and exceptional purity. The mild conditions of both Swern and Dess-Martin oxidations are compatible with a wide range of functional groups.

  • Disadvantages: This is a two-step process, which may be less desirable from a process chemistry perspective. The Swern oxidation involves malodorous byproducts and requires cryogenic temperatures. The Dess-Martin periodinane is expensive and poses a potential explosion hazard, making it less suitable for large-scale production.

Conclusion

The choice between these synthetic routes will ultimately depend on the specific requirements of the researcher or organization. For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, the Oxidation Route , particularly with Dess-Martin periodinane, offers an excellent option. For larger-scale production where cost, atom economy, and operational simplicity are critical drivers, the Grignard Reaction with a Weinreb Amide presents a more practical and economically viable strategy. Careful consideration of the safety, cost, and scalability of each approach will enable the selection of the most appropriate method for the efficient synthesis of this compound.

References

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

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  • Organic Syntheses. (n.d.). NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT: 1-(HYDROXYMETHYL)CYCLOHEXANOL. [Link]

  • Chemistry LibreTexts. (2015). 12.9: Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]

  • MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

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  • Google Patents. (n.d.). CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • Google Patents. (n.d.).
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A Comparative Guide to the Reactivity of 1-Cyclopropyl-2-methoxyethanone and Other Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Landscape of Cyclopropyl Ketones

In the realm of synthetic organic chemistry, cyclopropyl ketones stand out as versatile building blocks. Their inherent ring strain, a consequence of the three-membered ring, imbues them with unique electronic and reactive properties, making them valuable precursors for a diverse array of molecular architectures.[1][2] The conjugation of the cyclopropyl group's Walsh orbitals with the ketone's π-system creates a fascinating electronic environment that dictates their reactivity.[2] This guide provides an in-depth comparative analysis of the reactivity of 1-cyclopropyl-2-methoxyethanone alongside other representative cyclopropyl ketones, namely cyclopropyl methyl ketone and aryl cyclopropyl ketones. Understanding the subtle yet significant differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.

This guide will delve into the synthesis of these key compounds, explore their comparative reactivity in fundamental reactions such as acid-catalyzed ring-opening and oxidation, and provide detailed experimental protocols to allow for reproducible, side-by-side comparisons. The discussion is grounded in established mechanistic principles and supported by available experimental data to provide a comprehensive and authoritative resource.

Synthesis of Key Cyclopropyl Ketones

A reliable and reproducible synthesis is the cornerstone of any comparative study. The following section outlines the synthetic routes to this compound and a generic pathway for other cyclopropyl ketones.

Synthesis of this compound

This compound can be efficiently synthesized from readily available starting materials. A common and effective method involves the Grignard reaction between cyclopropyl magnesium bromide and N-methoxy-N-methyl-2-methoxyacetamide (a Weinreb amide).[2][3] This approach offers good yields and avoids many of the side reactions associated with more reactive organometallic reagents.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Cyclopropyl bromide

    • Magnesium turnings

    • Iodine (catalyst)

    • Anhydrous diethyl ether

    • N-methoxy-N-methyl-2-methoxyacetamide

    • Aqueous HCl solution (e.g., 1 M)

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Weinreb Amide: Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization and Spectroscopic Data

Spectroscopic TechniquePredicted ParameterHypothetical Value
¹H NMRChemical Shift (δ) of Cyclopropyl Protons0.5 - 1.2 ppm
¹H NMRChemical Shift (δ) of Methylene Protons~4.0 ppm
¹H NMRChemical Shift (δ) of Methine Proton~2.5 ppm
¹H NMRChemical Shift (δ) of Methoxy Protons~3.4 ppm
¹³C NMRChemical Shift (δ) of Carbonyl Carbon~208 ppm
¹³C NMRChemical Shift (δ) of Methylene Carbon~75 ppm
¹³C NMRChemical Shift (δ) of Methine Carbon~20 ppm
¹³C NMRChemical Shift (δ) of Methoxy Carbon~59 ppm
IR SpectroscopyCarbonyl Stretch (νC=O)~1705 cm⁻¹

Table 1: Predicted Spectroscopic Parameters for this compound.[2]

Comparative Reactivity Analysis

Acid-Catalyzed Ring-Opening: A Mechanistic Overview

Under acidic conditions, the carbonyl oxygen of a cyclopropyl ketone is protonated, which activates the cyclopropane ring towards cleavage.[1] The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[1] The regioselectivity of this ring-opening is dictated by the electronic properties of the substituents on both the cyclopropyl ring and the ketone.[1]

Figure 2: Expected trend in reactivity for the Lewis acid-catalyzed rearrangement.

Baeyer-Villiger Oxidation: A Probe of Migratory Aptitude

The Baeyer-Villiger oxidation, which converts ketones to esters, is another excellent reaction for comparing the reactivity of cyclopropyl ketones. [4][5]The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. [4] Experimental Protocol: Comparative Baeyer-Villiger Oxidation

  • Objective: To compare the products and relative rates of the Baeyer-Villiger oxidation of this compound, cyclopropyl methyl ketone, and an aryl cyclopropyl ketone.

  • Materials:

    • This compound

    • Cyclopropyl methyl ketone

    • Phenyl cyclopropyl ketone

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Anhydrous dichloromethane (DCM)

    • Sodium bicarbonate solution

  • Procedure:

    • In separate flasks, dissolve each ketone in anhydrous DCM.

    • Cool the solutions to 0 °C in an ice bath.

    • Add a solution of m-CPBA in DCM dropwise to each flask.

    • Monitor the progress of each reaction by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product mixture of each reaction by ¹H NMR and/or GC-MS to determine the regioselectivity of the oxidation.

  • Data Analysis:

    • Compare the reaction times for the complete consumption of each starting ketone.

    • Identify the major and minor ester products for each reaction to determine the migratory aptitude of the cyclopropyl group versus the other substituent (methoxymethyl, methyl, or phenyl).

Expected Outcome and Mechanistic Interpretation:

The general order of migratory aptitude in the Baeyer-Villiger oxidation is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The cyclopropyl group, due to its ability to stabilize a positive charge, is expected to have a high migratory aptitude.

  • Aryl Cyclopropyl Ketone: The phenyl group generally has a higher migratory aptitude than a primary alkyl group, but the cyclopropyl group's ability to stabilize a positive charge makes this a competitive migration. The product distribution will provide insight into the relative migratory aptitudes of the phenyl and cyclopropyl groups.

  • This compound: The competition will be between the cyclopropyl group and the methoxymethyl group. The electron-withdrawing nature of the oxygen in the methoxymethyl group might decrease its migratory aptitude compared to a simple alkyl group.

  • Cyclopropyl Methyl Ketone: The cyclopropyl group is expected to have a significantly higher migratory aptitude than the methyl group, leading to the formation of cyclopropyl acetate as the major product.

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-2-methoxyethanone is a valuable ketone-containing building block in medicinal chemistry and drug development. The presence of the cyclopropyl ring is a desirable feature in many pharmaceutical candidates as it can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of the molecule. Consequently, the development of efficient and scalable synthetic routes to access this and related cyclopropyl ketones is of significant interest to researchers in the field. This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, offering a critical evaluation of their respective efficiencies, practical considerations, and overall utility in a research and development setting. We will present detailed experimental protocols, comparative data, and mechanistic insights to assist researchers in selecting the most appropriate method for their specific needs.

Method 1: Grignard Reaction with a Weinreb Amide

This approach represents a direct and highly efficient method for the synthesis of this compound. It involves the reaction of a cyclopropyl Grignard reagent with a specialized N-methoxy-N-methyl amide of 2-methoxyacetic acid, commonly known as a Weinreb amide. The key advantage of this method lies in the stability of the tetrahedral intermediate formed upon the addition of the Grignard reagent to the Weinreb amide. This intermediate is stable until acidic workup, which prevents the common side reaction of over-addition to form a tertiary alcohol, a frequent issue when using more reactive acylating agents like acid chlorides or esters.

Reaction Pathway

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent acylation reaction.

Method_1_Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Acylation & Workup A Cyclopropyl bromide E Cyclopropyl magnesium bromide A->E Mg, I₂ B Magnesium turnings B->E C Iodine (catalyst) C->E D Diethyl ether (solvent) D->E H Intermediate Complex E->H Reaction at 0-20°C F N-methoxy-N-methyl- 2-methoxyacetamide F->H G Diethyl ether (solvent) G->H J This compound H->J H₃O⁺ I Aqueous HCl (workup) I->J

Caption: Workflow for the Grignard-Weinreb Amide Synthesis.

Experimental Protocol

Stage 1: Preparation of Cyclopropyl Magnesium Bromide

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

  • Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to initiate the reaction, maintaining a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed. The resulting solution is the Grignard reagent.

Stage 2: Synthesis of this compound

  • Cool the prepared Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of N-methoxy-N-methyl-2-methoxyacetamide in anhydrous diethyl ether, maintaining the temperature between 0 and 20°C.

  • Stir the reaction mixture for 1.5 hours at this temperature.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography.

A reported yield for this reaction is 81%.[1]

Method 2: Two-Step Synthesis via Alcohol Oxidation

An alternative strategy involves a two-step sequence: the synthesis of the precursor alcohol, 1-cyclopropyl-2-methoxyethanol, followed by its oxidation to the desired ketone. This method offers flexibility in the choice of reagents for each step and can be advantageous if the precursor alcohol is readily available or if the Grignard route is not feasible due to substrate compatibility issues.

Reaction Pathway

This pathway consists of the formation of the secondary alcohol and its subsequent oxidation to the ketone.

Method_2_Workflow cluster_0 Step 1: Alcohol Synthesis cluster_1 Step 2: Oxidation A Cyclopropanecarboxaldehyde D 1-Cyclopropyl-2-methoxyethanol A->D B Methoxymethylmagnesium chloride (Grignard Reagent) B->D C Anhydrous THF/Ether C->D E Oxidizing Agent (e.g., PCC, DMP, Swern) D->E Oxidation Reaction G This compound E->G F Dichloromethane (solvent) F->G

Caption: Workflow for the Two-Step Alcohol Oxidation Synthesis.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-2-methoxyethanol

A potential route to the precursor alcohol is the reaction of cyclopropanecarboxaldehyde with a suitable methoxymethyl Grignard reagent, such as methoxymethylmagnesium chloride.

  • Prepare or obtain a solution of methoxymethylmagnesium chloride in an appropriate ether solvent (e.g., THF).

  • Under an inert atmosphere, cool the Grignard solution to 0°C.

  • Slowly add a solution of cyclopropanecarboxaldehyde in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude alcohol.

  • Purify by distillation or chromatography.

Step 2: Oxidation of 1-Cyclopropyl-2-methoxyethanol to this compound

Several established methods can be employed for the oxidation of the secondary alcohol to the ketone. The choice of oxidant often depends on factors such as scale, desired purity, and tolerance of other functional groups.

  • Pyridinium Chlorochromate (PCC) Oxidation : This is a widely used method for the oxidation of primary and secondary alcohols.[2][3]

    • Suspend PCC in anhydrous dichloromethane.

    • Add a solution of 1-cyclopropyl-2-methoxyethanol in dichloromethane to the suspension.

    • Stir the mixture at room temperature until the reaction is complete.

    • Filter the mixture through a pad of silica gel or celite to remove the chromium byproducts and wash with dichloromethane.

    • Concentrate the filtrate to yield the ketone.

  • Dess-Martin Periodinane (DMP) Oxidation : This method is known for its mild reaction conditions and high yields.[4][5]

    • Dissolve 1-cyclopropyl-2-methoxyethanol in anhydrous dichloromethane.

    • Add Dess-Martin periodinane to the solution at room temperature.

    • Stir until the starting material is consumed.

    • Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product, dry the organic phase, and concentrate to obtain the ketone.

  • Swern Oxidation : This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is performed at low temperatures.[6][7]

    • In a flask under an inert atmosphere, cool a solution of oxalyl chloride in anhydrous dichloromethane to -78°C.

    • Slowly add a solution of DMSO in dichloromethane.

    • After a short stirring period, add a solution of 1-cyclopropyl-2-methoxyethanol in dichloromethane.

    • After further stirring, add triethylamine to the mixture.

    • Allow the reaction to warm to room temperature, then quench with water.

    • Extract the product, wash the organic layer, dry, and concentrate.

Comparative Analysis

ParameterMethod 1: Grignard-WeinrebMethod 2: Two-Step Oxidation
Overall Yield High (reported as 81%)[1]Variable, dependent on the yields of both the alcohol synthesis and the oxidation step. Each step typically has good to excellent yields, but the cumulative yield may be lower than Method 1.
Number of Steps One main synthetic step (plus Grignard formation)Two distinct synthetic steps
Reagents & Cost Requires specialized Weinreb amide, which may need to be synthesized. Grignard reagents are common.Utilizes more common starting materials like cyclopropanecarboxaldehyde. A variety of oxidizing agents are available with varying costs.
Scalability Generally scalable, though Grignard reactions require careful control of conditions.The oxidation step, depending on the chosen reagent (e.g., DMP can be expensive and potentially explosive on a large scale), may present scalability challenges.[5]
Safety & Handling Grignard reagents are moisture and air-sensitive.Oxidation reagents can be toxic (chromium-based), hazardous (DMP), or produce malodorous byproducts (Swern).[7]
Waste Generation Generates magnesium salts and aqueous waste.The oxidation step can generate significant waste (e.g., chromium salts, iodine-containing byproducts).
Versatility Highly specific for the synthesis of the target ketone.The intermediate alcohol can be used for other synthetic transformations.

Conclusion and Recommendations

For the direct and efficient synthesis of this compound with a high overall yield, Method 1 (Grignard Reaction with a Weinreb Amide) is the superior choice. Its single-step nature (post-Grignard formation) and the prevention of over-addition make it an elegant and reliable route, particularly for targeted synthesis campaigns.

Method 2 (Two-Step Oxidation) offers greater flexibility and may be advantageous if the precursor alcohol is available through other means or if issues with the Grignard reagent or Weinreb amide arise. However, the cumulative yield over two steps is likely to be lower, and the choice of oxidizing agent introduces additional considerations regarding cost, safety, and waste disposal. For exploratory synthesis where the intermediate alcohol may also be of interest, this method provides a valuable alternative.

Ultimately, the selection of the optimal synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. Both methods presented are robust and well-established in the field of organic synthesis.

References

  • The mechanism for an oxidation reaction using pyridinium chlorochromate (PCC) to convert a secondary alcohol to a ketone. (2020, February 28). YouTube. Retrieved from [Link]

  • Hartz, R. A., et al. (2009). Journal of Medicinal Chemistry, 52(14), 4173-4191.
  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. Retrieved from [Link]

  • Swern Oxidation Proceedure. MSU chemistry. Retrieved from [Link]

  • cyclopropanecarboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • Dess–Martin periodinane. Wikipedia. Retrieved from [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Retrieved from [Link]

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry Reagents. Retrieved from [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. Retrieved from [Link]

  • Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 1-Cyclopropyl-2-methoxyethanone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-Cyclopropyl-2-methoxyethanone, a molecule featuring a strained cyclopropyl ring adjacent to a ketone and a flexible methoxyethyl side chain, presents a unique analytical challenge. Its combination of functional groups necessitates a multi-faceted approach to ensure accurate and reliable characterization. This guide provides an in-depth comparison of orthogonal analytical techniques for this purpose, grounded in the principles of cross-validation to establish a robust and self-validating analytical workflow.

The core principle of this guide is not merely to present disparate analytical methods but to demonstrate how their integrated and cross-validated application leads to a comprehensive and trustworthy understanding of the analyte. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them.

The Imperative of Orthogonal and Cross-Validated Methods

In the landscape of pharmaceutical development, reliance on a single analytical technique is a precarious strategy. Each method possesses inherent strengths and limitations. An impurity that co-elutes in a chromatographic separation may be readily distinguishable by its unique mass-to-charge ratio in mass spectrometry or its characteristic chemical shifts in nuclear magnetic resonance spectroscopy. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore essential.[1][2] It serves as a critical verification step, ensuring that the data generated is consistent, reliable, and independent of the analytical approach.[1] This guide will focus on a suite of four orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Visualizing the Cross-Validation Workflow

The cross-validation process can be visualized as a systematic workflow where the results from each analytical technique are compared and integrated to build a cohesive and comprehensive characterization of the analyte.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_validation Cross-Validation & Data Integration Prep Prepare standardized stock solution of This compound GCMS GC-MS Analysis (Purity, Identification) Prep->GCMS Analyze aliquots HPLC HPLC-UV Analysis (Purity, Quantification) Prep->HPLC Analyze aliquots NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Analyze aliquots FTIR FTIR Spectroscopy (Functional Group ID) Prep->FTIR Analyze aliquots Compare Compare Purity Data (GC-MS vs. HPLC-UV) GCMS->Compare Correlate Correlate Structural Data (NMR, MS, FTIR) GCMS->Correlate HPLC->Compare NMR->Correlate FTIR->Correlate Report Comprehensive Characterization Report Compare->Report Consistent Purity Correlate->Report Confirmed Structure Structural_Confirmation cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy Analyte 1-Cyclopropyl-2- methoxyethanone NMR_H ¹H NMR: - Cyclopropyl protons (0.8-2.2 ppm) - Methoxy singlet (3.3-3.5 ppm) - Methylene singlet (3.8-4.2 ppm) Analyte->NMR_H Provides proton environment NMR_C ¹³C NMR: - Carbonyl carbon (205-215 ppm) - Methoxy carbon (58-62 ppm) Analyte->NMR_C Provides carbon backbone MS GC-MS: - Molecular Ion (m/z 114) - Key Fragments (m/z 69, 45) Analyte->MS Confirms molecular weight and fragmentation FTIR FTIR: - Strong C=O stretch (~1690 cm⁻¹) - Strong C-O stretch (~1100 cm⁻¹) Analyte->FTIR Identifies functional groups

Sources

A Comparative Guide to the Stability of Aryl vs. Alkyl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropyl ketone moiety is a cornerstone in modern organic synthesis and medicinal chemistry. The inherent high ring strain (approximately 27.5 kcal/mol) and the unique electronic character of the three-membered ring, which exhibits properties akin to a carbon-carbon double bond, impart fascinating reactivity to the adjacent carbonyl group.[1][2] This strained ring system not only serves as a versatile synthetic handle for various molecular transformations but is also a "privileged fragment" found in numerous bioactive compounds.[3]

A critical, yet often nuanced, aspect of their chemistry is stability. The stability of a cyclopropyl ketone is not a monolithic property; it is a dynamic interplay of thermodynamic and kinetic factors that are profoundly influenced by the nature of the substituent attached to the carbonyl carbon. This guide provides an in-depth comparative analysis of the stability of two major classes of these compounds: aryl cyclopropyl ketones and alkyl cyclopropyl ketones. We will dissect the electronic and steric factors that govern their behavior under various conditions, supported by experimental data and mechanistic insights, to provide a valuable resource for researchers, scientists, and drug development professionals.

I. Electronic and Structural Fundamentals: The Source of Divergent Stability

The chemical behavior of cyclopropyl ketones is dictated by the electronic communication between the cyclopropyl ring and the carbonyl group. The carbon-carbon bonds of the cyclopropane ring are not standard σ-bonds but are "bent" bonds with significant p-character.[1] This allows the cyclopropyl group to engage in electronic conjugation with the π-system of the carbonyl group. The nature of the second substituent on the carbonyl—aryl or alkyl—determines the extent of this conjugation and the overall electronic landscape of the molecule, forming the basis for the differences in their stability.

  • Aryl Cyclopropyl Ketones: The aryl group introduces an extended π-system. This allows for delocalization of electron density across the aryl ring, the carbonyl group, and the cyclopropyl ring. This extended conjugation has a profound stabilizing effect on the ground state of the molecule. Furthermore, the aryl ring can stabilize charged or radical intermediates that form during reactions, a key factor in their kinetic stability (reactivity).

  • Alkyl Cyclopropyl Ketones: Alkyl groups, in contrast, primarily exert their influence through a modest +I (inductive) effect, donating electron density through the σ-bond framework. They lack the π-system necessary for resonance stabilization. Consequently, the electronic communication is largely confined to the cyclopropyl-carbonyl unit. Computational studies on cyclopropyl methyl ketone have shown that these molecules adopt specific conformations (s-cis being the most stable) to optimize the alignment of orbitals, but this stabilization is less significant than that provided by an aryl group.[4]

II. Comparative Stability Analysis: A Tale of Two Reactivities

The distinction between thermodynamic and kinetic stability is crucial for understanding the behavior of these molecules.[5][6] Thermodynamic stability refers to the relative energy of the ground state, while kinetic stability (or reactivity) relates to the energy barrier that must be overcome for a reaction to occur.[7]

Thermodynamic Stability

Thermodynamic stability pertains to the inherent energy of the molecule. Due to the extended conjugation between the aromatic ring, the carbonyl group, and the cyclopropyl ring, aryl cyclopropyl ketones are generally more thermodynamically stable than their alkyl counterparts . This enhanced stability arises from the delocalization of π-electrons over a larger system, which lowers the overall ground-state energy. While direct comparative thermochemical data like heats of combustion are sparse, this principle is a well-established tenet of physical organic chemistry.

Kinetic Stability (Reactivity)

Kinetic stability refers to a molecule's resistance to undergo a chemical reaction. Here, the comparison becomes more intricate, as the relative stability depends heavily on the reaction conditions. In many scenarios, the very electronic factors that enhance the thermodynamic stability of aryl cyclopropyl ketones make them kinetically less stable (i.e., more reactive).

Under Acidic Conditions: Aryl cyclopropyl ketones are notably susceptible to acid-catalyzed ring-opening and rearrangement reactions.[8][9] Protonation of the carbonyl oxygen activates the cyclopropane ring, which then cleaves to form a carbocationic intermediate. An aryl group significantly stabilizes this positive charge through resonance, lowering the activation energy for the ring-opening process.[10] Alkyl cyclopropyl ketones also undergo such rearrangements but often require harsher conditions as the resulting carbocation is only stabilized by hyperconjugation.[11]

Under Reductive and Photochemical Conditions: The difference in reactivity is particularly pronounced in reactions involving single-electron transfer (SET).

  • Reductive Ring-Opening: In SmI₂-catalyzed reactions, for instance, aryl cyclopropyl ketones are reduced more readily than alkyl cyclopropyl ketones.[12] The aryl ring stabilizes the initially formed ketyl radical anion, facilitating the subsequent fragmentation of the cyclopropane ring.[13][14] Computational studies have confirmed that while aryl ketones benefit from this intermediate stabilization, alkyl ketones face higher energy barriers for the initial reduction and fragmentation steps.[13][14] Consequently, alkyl cyclopropyl ketones are kinetically more stable (less reactive) under these conditions and may require modified catalytic systems to proceed efficiently.[12][15]

  • Photochemical Reactions: Upon UV irradiation, cyclopropyl ketones can undergo Norrish Type I cleavage, where the bond between the carbonyl carbon and a cyclopropyl carbon cleaves homolytically to form a biradical intermediate.[16] The stability of this biradical, and thus the reaction pathway, is influenced by the substituent. Aryl ketones can also participate in photocatalytic cycles, where their ability to absorb light and engage in electron transfer processes makes them highly reactive.[17][18]

The following table summarizes the general stability and reactivity trends.

ConditionProperty ComparedAryl Cyclopropyl KetoneAlkyl Cyclopropyl KetoneRationale
Ground State Thermodynamic Stability More StableLess StableExtended conjugation lowers ground-state energy.
Acidic Media Kinetic Stability Less Stable (More Reactive)More Stable (Less Reactive)Aryl group stabilizes the carbocation intermediate of ring-opening.[10]
Reductive Media (SET) Kinetic Stability Less Stable (More Reactive)More Stable (Less Reactive)Aryl group stabilizes the ketyl radical anion intermediate.[13][14]
Photochemical Media Kinetic Stability Generally Less StableGenerally More StableAryl group can facilitate light absorption and stabilize radical intermediates.[16][17]

III. Experimental Protocols

To provide a practical context for this comparison, the following section details standardized protocols for the synthesis of representative ketones and a method for evaluating their stability.

Protocol 1: Synthesis of an Aryl Cyclopropyl Ketone (Phenyl Cyclopropyl Ketone)

This protocol is based on a modern palladium-catalyzed carbonylative cross-coupling reaction, which offers broader scope than traditional Friedel-Crafts acylation.[3]

Materials:

  • Iodobenzene

  • Tricyclopropylbismuth

  • (SIPr)Pd(allyl)Cl (Palladium catalyst)

  • Lithium Chloride (LiCl)

  • Carbon Monoxide (CO) gas (balloon or Schlenk line)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add (SIPr)Pd(allyl)Cl (2 mol%), LiCl (1.5 equiv.), and tricyclopropylbismuth (0.5 equiv.).

  • Solvent and Substrate: Add anhydrous toluene, followed by iodobenzene (1.0 equiv.).

  • Carbonylation: Purge the flask with carbon monoxide gas and maintain a CO atmosphere (e.g., using a balloon).

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure phenyl cyclopropyl ketone.

Protocol 2: Synthesis of an Alkyl Cyclopropyl Ketone (Cyclopropyl Methyl Ketone)

This protocol follows the classic route from α-acetyl-γ-butyrolactone.[19]

Materials:

  • α-acetyl-γ-butyrolactone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous calcium chloride or magnesium sulfate

  • Standard distillation apparatus

Procedure:

  • Intermediate Formation (5-chloro-2-pentanone):

    • In a round-bottom flask equipped for distillation, combine α-acetyl-γ-butyrolactone (1 mole) with concentrated HCl (e.g., 150 mL).

    • Heat the mixture. A reaction will occur, evolving CO₂.[19]

    • Continue heating to distill the 5-chloro-2-pentanone product. Collect the distillate.

  • Cyclization:

    • Prepare a solution of NaOH (e.g., 90 g in 90 mL of water) in a separate flask equipped with a reflux condenser and a dropping funnel.

    • Heat the NaOH solution to a gentle boil.

    • Add the crude 5-chloro-2-pentanone dropwise from the dropping funnel to the boiling NaOH solution over 15-20 minutes. The reaction is exothermic.[19]

  • Isolation:

    • After the addition is complete, continue to reflux for approximately 1 hour.

    • Arrange the apparatus for distillation and distill the cyclopropyl methyl ketone from the reaction mixture as an azeotrope with water.

  • Purification:

    • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the ketone.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., CaCl₂), filter, and purify by fractional distillation.

Protocol 3: Comparative Stability Test (Acid-Catalyzed Rearrangement)

This protocol allows for a direct comparison of the kinetic stability of an aryl vs. alkyl cyclopropyl ketone in the presence of acid.

Materials:

  • Phenyl cyclopropyl ketone

  • Cyclopropyl methyl ketone

  • Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane or Benzene)

  • Internal standard for GC/NMR analysis (e.g., Dodecane)

  • GC-MS or NMR spectrometer

Procedure:

  • Reaction Setup: Prepare two separate, identical reaction flasks under an inert atmosphere.

  • Sample Preparation: In each flask, dissolve a known amount of the ketone (e.g., 0.5 mmol of phenyl cyclopropyl ketone in one, 0.5 mmol of cyclopropyl methyl ketone in the other) and a known amount of the internal standard in the anhydrous solvent (e.g., 5 mL).

  • Time Zero Sample: Before adding the acid, take a small aliquot from each flask for analysis (t=0).

  • Reaction Initiation: Add the acid catalyst (e.g., 0.1 equiv. of BF₃·OEt₂) to each flask simultaneously while stirring at a constant temperature (e.g., 25 °C).

  • Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.), withdraw aliquots from each reaction. Quench each aliquot immediately (e.g., with a small amount of saturated NaHCO₃ solution) and extract with an organic solvent.

  • Analysis: Analyze the quenched aliquots by GC or ¹H NMR. Quantify the disappearance of the starting material relative to the internal standard over time.

  • Data Interpretation: Plot the concentration of the starting ketone versus time for both reactions. The ketone that is consumed faster is kinetically less stable under these conditions.

IV. Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams outline key workflows and mechanistic pathways.

Synthesis_Workflow cluster_Aryl Aryl Cyclopropyl Ketone Synthesis cluster_Alkyl Alkyl Cyclopropyl Ketone Synthesis Aryl_Start Aryl Halide + Tricyclopropylbismuth Aryl_Step1 Pd-Catalyzed Carbonylative Coupling [3] Aryl_Start->Aryl_Step1 Aryl_Product Aryl Cyclopropyl Ketone Aryl_Step1->Aryl_Product Alkyl_Start α-Acetyl-γ-butyrolactone Alkyl_Step1 Acid Hydrolysis & Ring Opening [23] Alkyl_Start->Alkyl_Step1 Alkyl_Inter 5-Chloro-2-pentanone Alkyl_Step1->Alkyl_Inter Alkyl_Step2 Base-Mediated Intramolecular Cyclization Alkyl_Inter->Alkyl_Step2 Alkyl_Product Alkyl Cyclopropyl Ketone Alkyl_Step2->Alkyl_Product

Caption: General synthetic workflows for aryl and alkyl cyclopropyl ketones.

Acid_Catalysis cluster_aryl Aryl Cyclopropyl Ketone cluster_alkyl Alkyl Cyclopropyl Ketone A_Start Ar-CO-C₃H₅ A_Protonated Ar-C(OH⁺)-C₃H₅ A_Start->A_Protonated + H⁺ A_Open Ar-C(OH⁺)-CH₂CH₂CH₂⁺ (Resonance Stabilized) A_Protonated->A_Open Ring Opening (Lower ΔG‡) A_Product Rearrangement Products A_Open->A_Product R_Start R-CO-C₃H₅ R_Protonated R-C(OH⁺)-C₃H₅ R_Start->R_Protonated + H⁺ R_Open R-C(OH⁺)-CH₂CH₂CH₂⁺ (Less Stable) R_Protonated->R_Open Ring Opening (Higher ΔG‡) R_Product Rearrangement Products R_Open->R_Product

Caption: Aryl group stabilization in acid-catalyzed ring-opening.

Reductive_Cleavage cluster_aryl_reductive Aryl Cyclopropyl Ketone cluster_alkyl_reductive Alkyl Cyclopropyl Ketone Ar_Start_R Ar-CO-C₃H₅ Ar_Ketyl [Ar-C(O⁻•)-C₃H₅] (Resonance Stabilized) Ar_Start_R->Ar_Ketyl + e⁻ (SET) (Facile) Ar_Fragment Ar-CO-CH₂CH₂CH₂• Ar_Ketyl->Ar_Fragment β-Scission (Lower ΔG‡) Ar_Product_R Further Reaction Ar_Fragment->Ar_Product_R R_Start_R R-CO-C₃H₅ R_Ketyl [R-C(O⁻•)-C₃H₅] (Less Stable) R_Start_R->R_Ketyl + e⁻ (SET) (Less Favorable) R_Fragment R-CO-CH₂CH₂CH₂• R_Ketyl->R_Fragment β-Scission (Higher ΔG‡) R_Product_R Further Reaction R_Fragment->R_Product_R

Caption: Role of aryl group in reductive single-electron transfer (SET) reactions.

V. Conclusion and Outlook

The stability of cyclopropyl ketones is a multifaceted issue where a clear distinction must be made between thermodynamic and kinetic properties.

  • Aryl cyclopropyl ketones are characterized by high thermodynamic stability due to extended conjugation. However, this same electronic feature often renders them kinetically less stable (more reactive), particularly in reactions that proceed via carbocationic or radical intermediates that can be stabilized by the aryl ring.

  • Alkyl cyclopropyl ketones lack this extended conjugation, making them thermodynamically less stable. Conversely, this often translates to greater kinetic stability (lower reactivity) under conditions that would readily induce ring-opening in their aryl counterparts.

Understanding these divergent stability profiles is paramount for synthetic chemists. It allows for the rational design of reaction conditions, enabling either the preservation of the valuable cyclopropyl motif or its selective transformation into other functional groups. For drug development professionals, this knowledge is critical for predicting potential metabolic pathways and understanding the intrinsic reactivity of cyclopropyl ketone-containing drug candidates. As catalytic methods continue to evolve, the ability to selectively engage either the "stable" or "reactive" nature of these fascinating molecules will undoubtedly lead to new and powerful synthetic innovations.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Ring Strain Effects in Cyclopropyl Ketones.
  • Yoon, T. P., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
  • Gagnon, A. (2017). Novel Synthesis of Aryl Cyclopropylketones. Thieme Chemistry.
  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules.
  • Caine, D., Graham, S. L., & Vora, T. T. (1980). Acid-Catalyzed Rearrangements of Cyclopropyl Ketones Related to Eudesmane. Journal of Organic Chemistry.
  • RSC Publishing. (n.d.). Acid-catalysed rearrangements of some spiro cyclopropyl ketones. Journal of the Chemical Society, Perkin Transactions 1.
  • Mikle, L. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse.
  • RSC Publishing. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • Procter, D. J., & Liu, P. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.
  • Filo. (2025). Given photochemical reaction A cyclic ketone with an adjacent cyclopropa...
  • Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry.
  • Procter, D. J., & Liu, P. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Yoon, T. P., et al. (2010). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry Stack Exchange. (2013). Difference between thermodynamic and kinetic stability.
  • University of Calgary. (n.d.). Cyclopropane Ring Strain.
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.

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A Comparative Guide to the Economic Synthesis of 1-Cyclopropyl-2-methoxyethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Cyclopropyl-2-methoxyethanone is a valuable building block in the synthesis of various pharmaceutical compounds, notably as a precursor for corticotropin-releasing factor-1 (CRF-1) receptor antagonists. The economic feasibility of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides an in-depth comparison of two primary protocols for the synthesis of this compound, evaluating their chemical principles, experimental procedures, and, most critically, their economic viability.

Introduction to the Synthetic Challenge

The structure of this compound presents a specific synthetic challenge: the formation of a ketone adjacent to a cyclopropyl ring. The cyclopropyl group's inherent ring strain and electronic properties can influence the reactivity of adjacent functional groups. An ideal synthesis protocol should be high-yielding, utilize readily available and cost-effective starting materials, and involve straightforward purification procedures to be amenable to scale-up. This guide will focus on two such protocols: a Grignard reaction with a Weinreb amide and an organocadmium-mediated acylation.

Protocol 1: Grignard Reaction with a Weinreb Amide

This is a widely recognized and robust method for the synthesis of ketones. The use of a Weinreb amide (N-methoxy-N-methylamide) is particularly advantageous as the intermediate tetrahedral adduct is stabilized by chelation to the magnesium ion, preventing the common side reaction of over-addition to form a tertiary alcohol.[1]

Causality Behind Experimental Choices

The choice of a Grignard reagent, formed from cyclopropyl bromide and magnesium, provides a potent nucleophilic cyclopropyl anion. The Weinreb amide, N-methoxy-N-methyl-2-methoxyacetamide, is specifically chosen as the electrophile because it allows for the controlled formation of the ketone. Upon addition of the Grignard reagent, a stable chelated intermediate is formed, which only collapses to the ketone upon acidic workup. This prevents the newly formed ketone from reacting with a second equivalent of the highly reactive Grignard reagent. Diethyl ether is a standard solvent for Grignard reactions due to its ability to solvate the Grignard reagent and its relatively low boiling point, which simplifies removal. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to ensure the reaction goes to completion.

Experimental Protocol

Stage 1: Formation of Cyclopropylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Stage 2: Reaction with Weinreb Amide

  • In a separate flame-dried flask, dissolve N-methoxy-N-methyl-2-methoxyacetamide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Weinreb amide solution to 0°C using an ice bath.

  • Slowly add the prepared cyclopropylmagnesium bromide solution from Stage 1 to the cooled Weinreb amide solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[2]

Stage 3: Workup and Purification

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

A reported yield for this protocol is approximately 81%.[2]

Protocol 2: Organocadmium-Mediated Acylation

An alternative, classical approach to ketone synthesis involves the reaction of an organocadmium reagent with an acyl chloride. Organocadmium reagents are less reactive than Grignard reagents and do not typically add to ketones, thus preventing the formation of tertiary alcohol byproducts. This method offers a high degree of selectivity for ketone formation.

Causality Behind Experimental Choices

This protocol first involves the formation of the Grignard reagent, cyclopropylmagnesium bromide, as in Protocol 1. This is then converted to the less reactive dicyclopropylcadmium by transmetalation with anhydrous cadmium chloride. Cadmium chloride is a toxic substance and should be handled with appropriate safety precautions.[3] The resulting organocadmium reagent is then reacted with methoxyacetyl chloride. The acyl chloride is a highly reactive electrophile, and the less nucleophilic organocadmium reagent ensures a clean reaction to form the ketone. The choice of an inert solvent like benzene or toluene is crucial to avoid side reactions.

Experimental Protocol

Stage 1: Preparation of Dicyclopropylcadmium

  • Prepare cyclopropylmagnesium bromide from cyclopropyl bromide (2.2 eq) and magnesium turnings (2.4 eq) in anhydrous diethyl ether as described in Protocol 1, Stage 1.

  • In a separate flame-dried flask, add anhydrous cadmium chloride (1.0 eq) and suspend it in anhydrous diethyl ether under an inert atmosphere.

  • Cool the cadmium chloride suspension to 0°C and slowly add the prepared cyclopropylmagnesium bromide solution.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of dicyclopropylcadmium.

Stage 2: Acylation with Methoxyacetyl Chloride

  • Dissolve methoxyacetyl chloride (2.0 eq) in anhydrous benzene or toluene in a separate flame-dried flask under an inert atmosphere.

  • Cool the methoxyacetyl chloride solution to 0°C.

  • Slowly add the prepared dicyclopropylcadmium reagent from Stage 1 to the cooled methoxyacetyl chloride solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.

Stage 3: Workup and Purification

  • Cool the reaction mixture and quench by carefully adding ice-cold water, followed by dilute sulfuric acid.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Economic Feasibility Comparison

The economic viability of each protocol is determined by the cost of the starting materials, the overall yield, and the complexity of the procedure which can impact labor and waste disposal costs. The following table provides an estimated cost analysis based on commercially available starting materials. Prices are based on research-scale quantities and are subject to change.

Parameter Protocol 1: Grignard-Weinreb Protocol 2: Organocadmium-Acylation
Key Starting Materials Cyclopropyl bromide, Magnesium, N-methoxy-N-methyl-2-methoxyacetamideCyclopropyl bromide, Magnesium, Cadmium chloride, Methoxyacetyl chloride
Approx. Cost of Cyclopropyl Bromide ~$6.00/g~$6.00/g
Approx. Cost of Weinreb Amide ~$31.00/250mg (proxy)N/A
Approx. Cost of Methoxyacetyl Chloride N/A~$1.50/g
Approx. Cost of Cadmium Chloride N/A~$1.00/g
Reported/Estimated Yield 81%[2]~75% (estimated)
Safety & Handling Standard Grignard precautions.High Toxicity of Cadmium Chloride. [3] Requires stringent safety protocols.
Waste Stream Magnesium salts.Cadmium-containing waste. Requires specialized and costly disposal.

Visualizing the Synthesis Pathways

Synthesis_Protocols cluster_0 Protocol 1: Grignard-Weinreb cluster_1 Protocol 2: Organocadmium-Acylation start1 Cyclopropyl Bromide + Magnesium grignard1 Cyclopropylmagnesium Bromide start1->grignard1 Diethyl Ether intermediate1 Stable Chelated Intermediate grignard1->intermediate1 weinreb N-methoxy-N-methyl- 2-methoxyacetamide weinreb->intermediate1 Diethyl Ether, 0°C product1 1-Cyclopropyl- 2-methoxyethanone intermediate1->product1 Acidic Workup start2 Cyclopropyl Bromide + Magnesium grignard2 Cyclopropylmagnesium Bromide start2->grignard2 Diethyl Ether organocadmium Dicyclopropylcadmium grignard2->organocadmium cadmium Cadmium Chloride cadmium->organocadmium Transmetalation product2 1-Cyclopropyl- 2-methoxyethanone organocadmium->product2 acyl_chloride Methoxyacetyl Chloride acyl_chloride->product2 Benzene/Toluene

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Both protocols present viable pathways for the synthesis of this compound.

Protocol 1 (Grignard-Weinreb) stands out as the more economically feasible and safer option for most research and development settings. Its high reported yield, avoidance of highly toxic reagents, and more manageable waste stream make it a more attractive choice for scale-up. The primary cost driver is the Weinreb amide, however, its price is likely to decrease with bulk purchases.

Protocol 2 (Organocadmium-Acylation) , while a chemically sound method, is significantly hampered by the high toxicity and associated disposal costs of cadmium chloride. The safety infrastructure and handling protocols required for working with cadmium compounds add a substantial, often prohibitive, overhead. While the starting acyl chloride is relatively inexpensive, the overall cost-effectiveness is diminished by the safety and environmental considerations.

Recommendation: For the synthesis of this compound, the Grignard reaction with a Weinreb amide (Protocol 1) is the recommended approach due to its superior balance of yield, safety, and economic feasibility. Researchers should focus on optimizing this protocol and securing a cost-effective supply of the Weinreb amide for large-scale production.

References

  • Hartz, Richard A., et al. "Discovery of 4-((S)-1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile (BMS-762927): A Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009, pp. 4173–4191.
  • Amherst College Environmental Health & Safety. STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH CADMIUM CHLORIDE AT AMHERST COLLEGE. 2020. [Link]

  • Cason, James. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, vol. 40, no. 1, 1947, pp. 15–32.
  • Shirley, David A. "The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium." Organic Reactions, 2011, pp. 28–58.

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The Strategic Incorporation of 1-Cyclopropyl-2-methoxyethanone in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of a drug candidate's ultimate success. The careful tuning of a molecule's properties—such as potency, selectivity, and metabolic stability—often hinges on the strategic incorporation of specific structural motifs. One such building block that has demonstrated significant utility is 1-Cyclopropyl-2-methoxyethanone. This guide provides an in-depth analysis of the applications of this ketone in medicinal chemistry, with a particular focus on its role in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists. Through objective comparison with viable alternatives and supported by experimental data, we will elucidate the nuanced advantages conferred by the unique combination of a cyclopropyl ring and a methoxyethyl side chain.

The Value Proposition of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a highly valued structural motif in medicinal chemistry.[1][2] Its prevalence in approved pharmaceuticals has grown significantly, transitioning from a chemical curiosity to a strategic tool for optimizing drug candidates.[3] The unique electronic and steric properties stemming from its significant ring strain (approximately 27.5 kcal/mol) allow it to confer a range of beneficial effects on drug molecules.[4]

Key advantages of incorporating a cyclopropyl moiety include:

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[5]

  • Improved Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation. This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target.[1]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and pKa. It is often employed as a bioisosteric replacement for moieties like gem-dimethyl or vinyl groups to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Case Study: this compound in the Synthesis of CRF1 Receptor Antagonists

A compelling example of the strategic use of this compound is found in the development of potent and orally bioavailable CRF1 receptor antagonists for the treatment of anxiety and depression.[6][7] Extensive research in this area led to the discovery of a series of pyrazinone-based antagonists, with a key lead compound being (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile.[8]

The "(S)-1-Cyclopropyl-2-methoxyethyl" side chain in this molecule is derived from this compound, highlighting the ketone's role as a crucial synthetic precursor.

Synthetic Pathway Overview

The synthesis of the key intermediate, (S)-1-Cyclopropyl-2-methoxyethanamine, can be achieved through various routes, often starting from cyclopropyl methyl ketone, a close analog of this compound. One efficient method involves a chemoenzymatic approach.[6]

G A Cyclopropyl Methyl Ketone B Cyclopropylglyoxylic Acid A->B KMnO4 oxidation C (S)-Cyclopropylglycine B->C Reductive Amination (Leucine Dehydrogenase) D N-Boc-(S)-cyclopropylglycinol C->D Boc protection, Reduction E N-Boc-(S)-1-cyclopropyl-2-methoxyethanamine D->E O-methylation F (S)-1-Cyclopropyl-2-methoxyethanamine E->F Deprotection H Final CRF1 Antagonist F->H Coupling G Pyrazinone Core G->H

Caption: Chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine and its incorporation into the final CRF1 antagonist.

This synthetic scheme underscores the role of the cyclopropyl ketone as the foundational starting material for constructing the crucial chiral amine side chain.

Comparative Analysis: The Advantage of the Cyclopropyl Group

The selection of the cyclopropyl group in the CRF1 antagonist was not arbitrary. Structure-activity relationship (SAR) studies often explore the impact of replacing a particular moiety with its bioisosteres. In this context, comparing the cyclopropyl group to its acyclic counterpart, the isopropyl group, is particularly insightful.

PropertyCyclopropyl MoietyIsopropyl MoietyRationale and Supporting Evidence
Metabolic Stability Generally enhancedMore susceptible to oxidationThe stronger C-H bonds of the cyclopropyl ring are less prone to CYP-mediated oxidation. Replacing an isopropyl group with a cyclopropyl group is a common strategy to improve metabolic stability.[1][5]
Potency Often maintained or enhancedVariableThe rigid nature of the cyclopropyl ring can lock the molecule in a more favorable conformation for receptor binding, potentially increasing potency.[1]
Lipophilicity (LogP) Generally lowerGenerally higherThe replacement of an isopropyl group with a cyclopropyl group typically leads to a reduction in lipophilicity, which can be beneficial for optimizing ADME properties.[9]
Conformational Rigidity HighModerateThe constrained three-membered ring of cyclopropane reduces the number of rotatable bonds, which can be entropically favorable for receptor binding.

Experimental Protocols

Synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine (Chemoenzymatic Route)

This protocol is a conceptual representation based on published methodologies.[6]

  • Oxidation of Cyclopropyl Methyl Ketone: Cyclopropyl methyl ketone is oxidized using potassium permanganate (KMnO4) to yield cyclopropylglyoxylic acid.

  • Reductive Amination: The resulting cyclopropylglyoxylic acid undergoes enantioselective reductive amination using a leucine dehydrogenase enzyme to produce (S)-cyclopropylglycine.

  • Protection and Reduction: The amino group of (S)-cyclopropylglycine is protected with a Boc group, followed by reduction of the carboxylic acid to a primary alcohol to give N-Boc-(S)-cyclopropylglycinol.

  • O-Methylation: The hydroxyl group is then methylated to form N-Boc-(S)-1-cyclopropyl-2-methoxyethanamine.

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired (S)-1-Cyclopropyl-2-methoxyethanamine.

General Procedure for Coupling of (S)-1-Cyclopropyl-2-methoxyethanamine to a Pyrazinone Core

The following is a generalized protocol for the nucleophilic aromatic substitution reaction to form the final CRF1 antagonist.[10]

G A (S)-1-Cyclopropyl-2-methoxyethanamine C Coupling Reaction A->C B 3,5-Dihalo-2(1H)-pyrazinone B->C D Final CRF1 Antagonist C->D Base-mediated or Pd-catalyzed coupling

Caption: General coupling reaction for the synthesis of the CRF1 antagonist.

  • Reaction Setup: A solution of the 3,5-dihalo-2(1H)-pyrazinone intermediate and (S)-1-Cyclopropyl-2-methoxyethanamine is prepared in a suitable solvent (e.g., DMF, DMSO).

  • Base Addition: A non-nucleophilic base (e.g., DIPEA, Cs2CO3) is added to the reaction mixture.

  • Heating: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by TLC or LC-MS until completion.

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final CRF1 antagonist.

Conclusion: A Versatile Building Block with Clear Advantages

This compound, through its derivative (S)-1-Cyclopropyl-2-methoxyethanamine, serves as a powerful building block in medicinal chemistry. Its application in the development of CRF1 receptor antagonists showcases the strategic advantages of the cyclopropyl moiety. Compared to its acyclic bioisostere, the isopropyl group, the cyclopropyl group generally offers enhanced metabolic stability and can lead to improved potency and a more favorable pharmacokinetic profile. The synthetic accessibility of this building block, including through efficient chemoenzymatic routes, further solidifies its value for researchers and scientists in the pursuit of novel and optimized therapeutic agents. The careful consideration and application of such strategically designed building blocks are paramount to navigating the complex challenges of modern drug discovery.

References

  • Parker, W. L., Hanson, R. L., Goldberg, S. L., Tully, T. P., & Goswami, A. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(7), 1143–1149. [Link]

  • Hartz, R. A., Ahuja, V. T., Arvanitis, A. G., Rafalski, M., Yue, E. W., Denhart, D. J., ... & Macor, J. E. (2009). Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4173–4191. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of medicinal chemistry, 52(23), 7653–7668. [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
  • BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions.
  • Atkinson, S. J., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1107-1126. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group...
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Parker, W. L., et al. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(7), 1143-1149.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis, Structure−Activity Relationships, and In Vivo Evaluation of N3-Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists.
  • Chusov, D., & Galkin, K. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(22), 5968–5970. [Link]

  • Chen, C., et al. (2003). Design, Synthesis, and SAR of 2-dialkylamino-4-arylpyrimidines as Potent and Selective Corticotropin-Releasing factor(1) (CRF(1)) Receptor Antagonists. Bioorganic & medicinal chemistry letters, 13(19), 3375–3379. [Link]

  • Macmillan Group. (2005).
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  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • ResearchGate. (n.d.). Some Aspects of Reductive Amination in the Presence of Carbon Monoxide: Cyclopropyl Ketones as Bifunctional Electrophiles.
  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • MDPI. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH).
  • NIH. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • PubMed. (n.d.). Selective antagonism of CRF1 receptor by a substituted pyrimidine.
  • NIH. (2022). Construction of 5-(Alkylamino)
  • NIH. (2023). Synthesis of pyrido-annelated[5][6][7][10]tetrazines,[5][6][10]triazepine, and[5][6][7][10]tetrazepines for anticancer, DFT, and molecular docking studies.

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Safety Operating Guide

Understanding the Hazard Profile: An Evidence-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 1-Cyclopropyl-2-methoxyethanone

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

The core principle of safe chemical handling is a thorough understanding of a substance's potential hazards. In the absence of direct data for this compound, we can infer its properties from analogous compounds. For instance, data from similar molecules like 1-cyclopropyl-2-methoxyethan-1-ol and cyclopropyl methyl ketone suggest that our target compound is likely a flammable liquid and an irritant.[1][2][3] The presence of the cyclopropyl group can influence the reactivity of the adjacent carbonyl group.[4]

Hazard Category Inferred Classification for this compound Basis for Classification (Analogous Compounds)
FlammabilityLikely Flammable Liquid (Category 3)1-Cyclopropyl-2-methoxyethan-1-ol is classified as a flammable liquid.[1][2]
Skin IrritationPotential Skin Irritant (Category 2)1-Cyclopropyl-2-methoxyethan-1-ol is listed as a skin irritant.[2]
Eye IrritationPotential Serious Eye Irritant (Category 2A)1-Cyclopropyl-2-methoxyethan-1-ol is classified as causing serious eye irritation.[2]
Specific Target Organ ToxicityPotential for Respiratory Irritation1-Cyclopropyl-2-methoxyethan-1-ol may cause respiratory irritation.[2]

Given these inferred hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling of this compound, especially during transfer and disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a regulated process designed to protect both individuals and the environment.[7] The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization

The fundamental first step in laboratory waste management is proper segregation.[7] This prevents accidental mixing of incompatible chemicals and ensures that waste is disposed of in the most appropriate and cost-effective manner.

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically compatible container for liquid organic waste. Polyethylene or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents. For a mixture, list the chemical components and their approximate concentrations. In this case, the label should clearly state "this compound" and any solvents used.

  • Incompatibility Prevention: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids/bases unless the reaction has been intentionally quenched and neutralized as part of an experimental workup.

Step 2: Accumulation and Storage

Hazardous waste must be stored safely in the laboratory in a designated satellite accumulation area before being collected by environmental health and safety (EHS) personnel.[8]

  • Storage Location: Store the sealed waste container in a well-ventilated area, away from sources of ignition such as open flames, hot plates, and electrical equipment.[6][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons).[8][10]

Step 3: Arranging for Disposal

Laboratory personnel are responsible for ensuring that hazardous waste is collected in a timely manner.[10]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department.

  • Documentation: Complete any required waste disposal forms accurately and completely. This documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."[7]

Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is a critical component of laboratory safety.[11]

  • Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Disposal A Generate 1-Cyclopropyl-2- methoxyethanone Waste B Assess Hazards: - Flammable - Irritant A->B Characterize C Select Labeled, Compatible Waste Container B->C Inform D Segregate from Incompatible Waste C->D Ensure E Transfer Waste in Chemical Fume Hood D->E Proceed to F Store in Designated Satellite Accumulation Area E->F Securely Seal & G Utilize Secondary Containment F->G Implement H Request Pickup from Environmental Health & Safety G->H When Ready I Complete Waste Disposal Documentation H->I Finalize

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining regulatory compliance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥99 %.
  • ChemScene. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • MilliporeSigma. (2012, February 23). Safety Data Sheet.
  • MilliporeSigma. (2025, July 31). 1-Methoxy-2-propanol - SAFETY DATA SHEET.
  • MilliporeSigma. (2025, December 25). 2-Methoxyethanol - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • PubChem. (n.d.). 1-Cyclopropyl-2-methoxyethan-1-ol.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-2-methoxyethanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous and safe handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides a comprehensive operational plan for the use of 1-Cyclopropyl-2-methoxyethanone, a compound whose precise safety profile is not extensively documented. Therefore, this directive is built upon a conservative safety-first principle, extrapolating data from structurally analogous compounds to establish robust personal protective equipment (PPE) and handling protocols. Our aim is to empower you with the knowledge to manage this substance with the highest degree of safety, ensuring the protection of both the individual and the integrity of the research.

Hazard Analysis: A Proactive Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment has been conducted by evaluating closely related chemical structures, such as 2-Methoxyethanol and other cyclopropyl ketones. This approach allows us to anticipate potential risks and implement preventative safety measures. The primary hazards associated with compounds of this class include flammability, irritant properties, and potential systemic health effects.[1][2][3]

The Globally Harmonized System (GHS) classifications for analogous compounds suggest that this compound should be handled as, at minimum, a substance with the following potential hazards:

Hazard ClassGHS PictogramPotential EffectSource
Flammable Liquid GHS02: FlameFlammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures.[1][4]
Acute Toxicity GHS07: Exclamation MarkHarmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation GHS07: Exclamation MarkCauses skin irritation.[1][2]
Eye Irritation GHS07: Exclamation MarkCauses serious eye irritation.[1][2]
Respiratory Irritation GHS07: Exclamation MarkMay cause respiratory irritation.[1]
Reproductive Toxicity GHS08: Health HazardPotential for reproductive harm, based on data for 2-Methoxyethanol.[3]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical barrier against potential chemical exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Due to its potential to cause serious eye irritation, robust eye protection is non-negotiable.[1]

  • Primary Protection: Chemical splash goggles that provide a tight seal around the eyes are required.[5]

  • Secondary Protection: When handling larger quantities ( >50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[5]

Hand Protection

To prevent skin contact and absorption, selection of the appropriate gloves is critical.

  • Glove Type: Chemical-resistant nitrile gloves are the minimum requirement.[6] Always check the manufacturer's specifications for compatibility with ether and ketone functional groups.

  • Glove Practice: Double-gloving is recommended to provide an additional layer of protection. Gloves must be inspected for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected.

Body Protection

Protecting the skin and personal clothing from contamination is essential.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.[6]

  • Enhanced Protection: For procedures with a higher risk of splashing or for handling larger volumes, a chemically resistant apron over the lab coat is advised. Given the flammability of the compound, a flame-retardant lab coat should be considered.

Respiratory Protection

Inhalation of vapors can be harmful and may cause respiratory irritation.[1]

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[2][7]

  • Secondary Protection: In the event of a spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational and Disposal Plan

A systematic approach to handling, from receipt of the chemical to its ultimate disposal, is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Inspection: Before handling, ensure the chemical fume hood is functioning correctly. Inspect all PPE for integrity. Have a spill kit readily accessible.

  • Chemical Handling:

    • When transferring or weighing the liquid, do so in the fume hood.

    • Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge, which could be an ignition source.[7]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.

    • Properly remove and dispose of contaminated gloves and any disposable lab supplies.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Inspect & Don Mandatory PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Ground Equipment prep3->handle1 Proceed to Handling handle2 Transfer/Weigh Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 clean1 Clean Work Area handle3->clean1 Proceed to Cleanup clean2 Doff & Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 clean4 Dispose of Chemical Waste clean2->clean4

Caption: Workflow for the safe handling of this compound.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: Use an inert, absorbent, non-combustible material such as sand or diatomaceous earth to contain the spill.[4]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Collect all excess chemical and rinsate in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All contaminated PPE (gloves, etc.) and spill cleanup materials must be placed in a sealed container and disposed of as hazardous waste.

  • Disposal Route: All waste must be disposed of through an approved industrial combustion plant or a licensed hazardous waste disposal company.[4][7] Do not dispose of down the drain.[4]

References

  • Safety Data Sheet: ≥99 %, - Carl ROTH. Source: Carl ROTH, URL: [Link]

  • 1-Cyclopropyl-2-methoxyethan-1-ol | C6H12O2 | CID 17937355 - PubChem. Source: PubChem, URL: [Link]

  • 2-Methoxyethanol - DCCEEW. Source: Australian Government Department of Climate Change, Energy, the Environment and Water, URL: [Link]

  • Understanding Solvents and PPE for Chemical Safety. Source: MCR Safety, URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.